4-(Trifluoromethylsulfony)phenylacetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[4-(trifluoromethylsulfonyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O4S/c10-9(11,12)17(15,16)7-3-1-6(2-4-7)5-8(13)14/h1-4H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEUCHICQSJBAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654258 | |
| Record name | [4-(Trifluoromethanesulfonyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1099597-82-6 | |
| Record name | [4-(Trifluoromethanesulfonyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 4-(Trifluoromethylsulfonyl)phenylacetic Acid
Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides a comprehensive technical overview of 4-(trifluoromethylsulfonyl)phenylacetic acid, a specialized organic building block. The guide moves beyond a simple recitation of data, focusing instead on the causal relationships between the molecule's unique structural features and its chemical behavior. The insights provided are intended to empower researchers in synthetic chemistry, medicinal chemistry, and materials science to leverage this compound's properties for the rational design of novel molecules.
Section 1: Molecular Identity and Core Structural Features
4-(Trifluoromethylsulfonyl)phenylacetic acid, identified by the CAS Number 1099597-82-6, is a bifunctional organic compound.[1][2][3] Its architecture consists of a phenylacetic acid scaffold, which is distinguished by the presence of a powerful trifluoromethylsulfonyl group (-SO₂CF₃) at the para-position of the phenyl ring. This substitution is not trivial; it fundamentally dictates the molecule's electronic character, acidity, and reactivity, making it a highly valuable, albeit specialized, intermediate in multi-step synthesis.
Caption: Chemical structure of 4-(trifluoromethylsulfonyl)phenylacetic acid.
The table below summarizes the key identifiers for this compound.
| Identifier | Value | Source(s) |
| CAS Number | 1099597-82-6 | [1][2][3] |
| Molecular Formula | C₉H₇F₃O₄S | [1][2] |
| Molecular Weight | 268.21 g/mol | [1] |
| IUPAC Name | 2-(4-trifluoromethanesulfonylphenyl)acetic acid | [2][3] |
| Common Synonyms | 4-(Trifluoromethylsulfonyl)phenylacetic acid, 4-[(Trifluoromethyl)sulfonyl]benzeneacetic acid | [1] |
| InChI Key | FIEUCHICQSJBAU-UHFFFAOYSA-N | [2][3] |
Section 2: Physicochemical Properties
The physical state and solubility of a compound are primary considerations for its handling, reaction setup, and purification. 4-(Trifluoromethylsulfonyl)phenylacetic acid is a white crystalline solid at room temperature.[2] Its high melting point relative to simple phenylacetic acid reflects strong intermolecular forces, likely hydrogen bonding via the carboxylic acid dimer and dipole-dipole interactions from the sulfonyl group.
| Property | Value | Notes | Source(s) |
| Appearance | White crystals or crystalline powder | [2] | |
| Melting Point | 123-129 °C | A key parameter for identity and purity assessment. | [1][2] |
| Boiling Point | 381.8 ± 42.0 °C | Predicted value; indicates high thermal stability. | [1] |
| Density | 1.532 ± 0.06 g/cm³ | Predicted value. | [1] |
| pKa | 3.78 ± 0.10 | Predicted value; significantly more acidic than unsubstituted phenylacetic acid (~4.3). | [1] |
| Water Solubility | Slightly soluble | [1] | |
| Solvent Solubility | Soluble in organic solvents | Typical for functionalized aromatic acids. | [1] |
Expert Insight: The Impact of the Trifluoromethylsulfonyl Group
The most telling property in the table above is the predicted pKa of 3.78.[1] This value indicates a significantly more acidic carboxylic acid compared to unsubstituted phenylacetic acid. This enhanced acidity is a direct consequence of the trifluoromethylsulfonyl (-SO₂CF₃) group. As one of the most powerful electron-withdrawing groups in organic chemistry, it exerts a strong negative inductive effect (-I) across the phenyl ring. This effect stabilizes the carboxylate anion formed upon deprotonation, thereby lowering the energy required for proton loss and increasing the acidity. This property is critical, as it can influence reaction rates, catalyst choice, and the compound's behavior in biological systems.
Section 3: Chemical Reactivity and Synthetic Utility
The synthetic value of 4-(trifluoromethylsulfonyl)phenylacetic acid stems from its two distinct reactive centers: the carboxylic acid group and the electronically modified aromatic ring.
Caption: Synthetic utility workflow for the carboxylic acid moiety.
Reactions of the Carboxylic Acid Moiety
The primary utility of this compound is as a carrier of the 4-(trifluoromethylsulfonyl)phenyl motif, which is introduced into larger molecules via reactions at the carboxylic acid. Standard transformations include:
-
Amidation: Reaction with amines, often facilitated by coupling agents (e.g., EDC, HATU), to form amides. This is a cornerstone of medicinal chemistry for building peptide-like linkages or introducing the functionalized phenyl group into amine-containing scaffolds.
-
Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or via the acid chloride to produce esters.
-
Reduction: Conversion of the carboxylic acid to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This provides an alternative point of connection for further synthesis.
Influence of the Aromatic Ring
The trifluoromethylsulfonyl group renders the aromatic ring highly electron-deficient. This has two major consequences:
-
Deactivation towards Electrophilic Aromatic Substitution (EAS): The ring is strongly deactivated, making reactions like Friedel-Crafts or nitration difficult and requiring harsh conditions.
-
Activation towards Nucleophilic Aromatic Substitution (NAS): While not as common for this specific compound, a highly electron-deficient ring can be susceptible to NAS if a suitable leaving group is present elsewhere on the ring.
The primary role of the substituted ring is not to react itself, but to impart its electronic properties—namely lipophilicity and electron withdrawal—onto the final target molecule. In drug development, this can profoundly influence a molecule's pharmacokinetics (e.g., membrane permeability, metabolic stability) and pharmacodynamics (e.g., binding affinity to a target protein).[4]
Section 4: Protocol for Quality Control and Structural Verification
Ensuring the identity and purity of a starting material is a non-negotiable tenet of scientific integrity. A self-validating workflow for 4-(trifluoromethylsulfonyl)phenylacetic acid would involve a combination of physical and spectroscopic analysis.
Step-by-Step Verification Methodology
-
Physical Characterization:
-
Objective: Confirm physical state and melting point as a preliminary purity check.
-
Procedure:
-
-
Spectroscopic Analysis:
-
Objective: Provide unambiguous structural confirmation.
-
Procedure:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Dissolve a sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The expected spectrum would show:
-
A complex multiplet pattern in the aromatic region (7-8 ppm) corresponding to the four protons on the disubstituted ring.
-
A sharp singlet around 3.5-4.0 ppm for the two methylene (-CH₂-) protons.
-
A broad singlet at a downfield chemical shift (>10 ppm) for the acidic proton of the carboxylic acid, which may exchange with residual water.
-
-
Infrared (IR) Spectroscopy: Acquire a spectrum using KBr pellet or ATR. Look for characteristic absorption bands:
-
A broad O-H stretch from the carboxylic acid, typically centered around 3000 cm⁻¹.
-
A sharp, strong C=O stretch from the carbonyl group, expected around 1700 cm⁻¹.
-
Strong S=O stretching bands for the sulfonyl group, typically in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions.
-
-
Mass Spectrometry (MS): Use a suitable ionization technique (e.g., ESI-) to confirm the molecular weight. The spectrum should show a prominent peak for the deprotonated molecule [M-H]⁻ at an m/z corresponding to ~267.2.
-
-
Cross-referencing the data from these three spectroscopic techniques provides a robust and validated confirmation of the compound's identity and purity.
Section 5: Safety, Handling, and Storage
As with any laboratory chemical, proper handling procedures are essential to ensure personnel safety. 4-(Trifluoromethylsulfonyl)phenylacetic acid is classified as an irritant.[1]
GHS Hazard Information
-
Hazard Statements:
-
Signal Word: Warning[1]
Recommended Handling Protocol
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1][5]
-
Personal Protective Equipment (PPE):
-
Handling:
-
First Aid Measures:
Storage and Incompatibilities
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[5]
Section 6: Conclusion
4-(Trifluoromethylsulfonyl)phenylacetic acid is a highly functionalized building block whose value lies in the powerful electron-withdrawing nature of its trifluoromethylsulfonyl group. This feature modulates the acidity of the carboxylic acid and imparts unique electronic properties to any molecule into which it is incorporated. While its reactivity is primarily channeled through standard carboxylic acid transformations, a deep understanding of the electronic influence of the -SO₂CF₃ group is paramount for its effective application. For researchers in drug discovery and materials science, this compound represents a strategic tool for fine-tuning molecular properties such as acidity, lipophilicity, and metabolic stability, thereby enabling the rational design of next-generation functional molecules.
References
A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(Trifluoromethylsulfonyloxy)phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Aryl Triflates in Modern Organic Synthesis
4-(Trifluoromethylsulfonyloxy)phenylacetic acid belongs to the class of organic compounds known as aryl triflates. Aryl triflates are versatile intermediates in organic synthesis, prized for their exceptional leaving group ability in a variety of cross-coupling reactions.[1] The triflate group (CF₃SO₃⁻), being one of the best-known leaving groups, renders the aromatic carbon to which it is attached highly susceptible to nucleophilic attack and oxidative addition by transition metal catalysts. This property has made aryl triflates indispensable synthons for the construction of complex molecular architectures, particularly in the pharmaceutical and materials science industries.[2] The title compound, featuring both a reactive triflate moiety and a carboxylic acid functional group, presents a bifunctional platform for diverse chemical modifications, making it a valuable building block in drug discovery and development.
This guide provides an in-depth exploration of the synthesis and characterization of 4-(trifluoromethylsulfonyloxy)phenylacetic acid, offering both theoretical understanding and practical, field-proven protocols.
Synthesis of 4-(Trifluoromethylsulfonyloxy)phenylacetic Acid
The most common and efficient method for the synthesis of aryl triflates is the reaction of a phenol with trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O) in the presence of a base.[3] The synthesis of 4-(trifluoromethylsulfonyloxy)phenylacetic acid commences with the commercially available starting material, 4-hydroxyphenylacetic acid.[4]
Reaction Mechanism and Rationale
The reaction proceeds via a nucleophilic attack of the phenoxide ion on the highly electrophilic sulfur atom of triflic anhydride. The base serves to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity. The choice of base and reaction conditions is crucial to ensure high yields and minimize side reactions. A non-nucleophilic, sterically hindered base such as pyridine or a tertiary amine is often employed to prevent competition with the phenoxide as a nucleophile.
The overall transformation is depicted below:
Caption: Synthetic workflow for 4-(trifluoromethylsulfonyloxy)phenylacetic acid.
Experimental Protocol
Materials:
-
4-Hydroxyphenylacetic acid
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Safety Precautions:
-
Triflic anhydride is extremely corrosive, moisture-sensitive, and a strong dehydrating agent.[5][6] It should be handled with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[7]
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
-
Pyridine is a flammable and toxic liquid. Handle with care in a fume hood.
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-hydroxyphenylacetic acid (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: Cool the solution to 0 °C in an ice bath and add anhydrous pyridine (1.2 eq) dropwise.
-
Addition of Triflic Anhydride: To the stirred solution at 0 °C, add triflic anhydride (1.1 eq) dropwise via a syringe. A white precipitate of pyridinium triflate may form.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x).
-
Washing: Combine the organic layers and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(trifluoromethylsulfonyloxy)phenylacetic acid.
| Parameter | Typical Value |
| Reactant Ratio | 4-HPAA : Tf₂O : Pyridine = 1 : 1.1 : 1.2 |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Expected Yield | 85 - 95% |
Characterization of 4-(Trifluoromethylsulfonyloxy)phenylacetic Acid
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
Caption: Workflow for the characterization of the synthesized product.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the number and chemical environment of protons in the molecule.
-
Aromatic Protons: The four protons on the phenyl ring will appear as two distinct doublets in the aromatic region (typically δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Methylene Protons: The two protons of the methylene group (CH₂) adjacent to the carboxylic acid will appear as a singlet, typically in the range of δ 3.6-3.8 ppm.
-
Carboxylic Acid Proton: The acidic proton of the carboxyl group will appear as a broad singlet at a downfield chemical shift (typically δ 10-12 ppm), which is often exchangeable with D₂O.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.
-
Carbonyl Carbon: The carbon of the carboxylic acid will appear at a downfield chemical shift, typically in the range of δ 170-180 ppm.
-
Aromatic Carbons: The six carbons of the phenyl ring will show distinct signals in the aromatic region (δ 120-150 ppm). The carbon attached to the triflate group will be significantly influenced by the electron-withdrawing nature of the triflate.
-
Methylene Carbon: The carbon of the CH₂ group will appear in the aliphatic region, typically around δ 40-45 ppm.
-
Trifluoromethyl Carbon: The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a crucial technique for confirming the presence of the trifluoromethyl group. A single sharp peak corresponding to the CF₃ group of the triflate is expected.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups.[8]
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band will be present around 1700-1725 cm⁻¹, characteristic of a carbonyl group in a carboxylic acid.[9]
-
S=O Stretch (Triflate): Strong absorption bands characteristic of the sulfonyl group will be observed in the regions of 1420-1440 cm⁻¹ (asymmetric stretch) and 1200-1220 cm⁻¹ (symmetric stretch).
-
C-F Stretch (Triflate): Strong absorptions due to the C-F bonds of the trifluoromethyl group are expected in the region of 1100-1250 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺ in ESI+) corresponding to the molecular weight of 4-(trifluoromethylsulfonyloxy)phenylacetic acid (C₉H₇F₃O₅S, MW: 300.21 g/mol ).
-
Fragmentation Pattern: Characteristic fragmentation patterns may include the loss of the triflate group or the carboxylic acid group.
| Technique | Expected Key Signals |
| ¹H NMR | δ 10-12 (br s, 1H, COOH), δ 7.2-7.5 (m, 4H, Ar-H), δ 3.7 (s, 2H, CH₂) |
| ¹³C NMR | δ 170-180 (C=O), δ 120-150 (Ar-C), δ 118.7 (q, CF₃), δ 40-45 (CH₂) |
| IR (cm⁻¹) | 3300-2500 (br, O-H), 1725-1700 (s, C=O), 1440-1420 & 1220-1200 (s, S=O) |
| MS (m/z) | 300 [M]⁺ or 301 [M+H]⁺ |
Conclusion
The synthesis of 4-(trifluoromethylsulfonyloxy)phenylacetic acid from 4-hydroxyphenylacetic acid is a robust and high-yielding process when conducted with appropriate precautions, particularly concerning the handling of the highly reactive triflic anhydride. The successful synthesis and purification can be confidently verified through a combination of standard spectroscopic techniques. The resulting bifunctional molecule serves as a valuable building block for the synthesis of more complex and potentially biologically active compounds, underscoring the importance of aryl triflates in contemporary organic chemistry and drug discovery.
References
- 1. Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides [dspace.mit.edu]
- 2. Aryl Triflates in On-Surface Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Hydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]
- 5. lobachemie.com [lobachemie.com]
- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 7. synquestlabs.com [synquestlabs.com]
- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
A Comprehensive Technical Guide to 4-(Trifluoromethylsulfonyl)phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the pharmacological profiles of therapeutic agents. Among these, the trifluoromethylsulfonyl group stands out for its profound impact on a molecule's physicochemical and biological properties. This guide provides an in-depth technical overview of 4-(trifluoromethylsulfonyl)phenylacetic acid, a key building block for the synthesis of novel pharmaceuticals. We will delve into its chemical identity, synthesis, reactivity, and its burgeoning role in the development of next-generation therapeutics.
Chemical Identity and Physicochemical Properties
Core Identification
-
Chemical Name: 2-(4-(Trifluoromethylsulfonyl)phenyl)acetic acid
-
Molecular Weight: 268.21 g/mol [1]
-
Synonyms: 4-[(Trifluoromethyl)sulfonyl]benzeneacetic acid[1]
Structural Representation
The structure of 4-(trifluoromethylsulfonyl)phenylacetic acid is characterized by a phenylacetic acid core substituted at the para-position with a trifluoromethylsulfonyl group.
SMILES: O=C(O)Cc1ccc(cc1)S(=O)(=O)C(F)(F)F[1][2]
InChI Key: FIEUCHICQSJBAU-UHFFFAOYSA-N[1][2]
Physicochemical Data
A summary of the key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Appearance | White solid/crystals or powder | [2] |
| Melting Point | 122-129 °C | [1][2] |
| Assay | ≥97% | [1] |
| Functional Groups | Carboxylic acid, fluoro, sulfone | [1] |
Synthesis of 4-(Trifluoromethylsulfonyl)phenylacetic Acid: A Step-by-Step Protocol
The synthesis of 4-(trifluoromethylsulfonyl)phenylacetic acid is most effectively achieved through the oxidation of its thioether precursor, 4-(trifluoromethylthio)phenylacetic acid. This transformation is a critical step that imparts the desired electronic properties to the molecule.
Rationale for Synthetic Strategy
The oxidation of a thioether to a sulfone is a well-established and reliable transformation in organic synthesis. The choice of oxidant is crucial to ensure complete conversion without over-oxidation or degradation of the starting material. Oxidants such as hydrogen peroxide in trifluoroacetic acid or meta-chloroperoxybenzoic acid (m-CPBA) are commonly employed for this purpose.[3][4][5] The trifluoromethyl group is robust and generally stable under these oxidative conditions.
Experimental Protocol: Oxidation of 4-(Trifluoromethylthio)phenylacetic Acid
This protocol is based on established methods for the oxidation of aryl trifluoromethyl sulfides to their corresponding sulfones.
Diagram of the Synthesis Workflow:
References
- 1. 4-(Trifluoromethylsulfonyl)phenylacetic acid 97 1099597-82-6 [sigmaaldrich.com]
- 2. H32295.06 [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Determining the Solubility of 4-(Trifluoromethylsulfonyl)phenylacetic Acid in Organic Solvents
This guide provides a robust framework for researchers, scientists, and drug development professionals to accurately determine the solubility of 4-(trifluoromethylsulfonyl)phenylacetic acid in various organic solvents. The methodologies detailed herein are grounded in established principles of physical chemistry and are designed to ensure data integrity and reproducibility, crucial for applications ranging from preclinical development to process chemistry.
Introduction: The Significance of Solubility in Pharmaceutical Sciences
Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a critical physicochemical parameter in drug discovery and development.[1][2] For an active pharmaceutical ingredient (API) like 4-(trifluoromethylsulfonyl)phenylacetic acid, understanding its solubility profile in different organic solvents is paramount for:
-
Crystallization and Purification: Selecting appropriate solvents for obtaining the desired polymorphic form and purity.
-
Formulation Development: Designing dosage forms with optimal dissolution and bioavailability.[3]
-
Process Chemistry: Developing scalable and efficient synthetic and purification processes.
-
Analytical Method Development: Choosing suitable diluents for chromatographic analysis.
The molecular structure of 4-(trifluoromethylsulfonyl)phenylacetic acid, featuring a phenylacetic acid core with a strongly electron-withdrawing trifluoromethylsulfonyl group, suggests a compound with moderate to good solubility in polar organic solvents due to the presence of the carboxylic acid group capable of hydrogen bonding. However, the bulky and hydrophobic trifluoromethylsulfonyl group will influence its interaction with different solvent classes. This guide provides the experimental means to quantify these interactions.
Theoretical Framework: Principles of Solubility
The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility.[2] A more nuanced perspective considers the interplay of several factors:
-
Solute-Solvent Interactions: Favorable interactions (e.g., hydrogen bonding, dipole-dipole interactions, van der Waals forces) between the solute and solvent molecules promote dissolution. The carboxylic acid moiety of the target compound can act as a hydrogen bond donor and acceptor, while the sulfonyl and trifluoromethyl groups introduce strong dipole moments.
-
Crystal Lattice Energy: The energy required to break the intermolecular forces holding the solid crystal together. A higher melting point often correlates with higher lattice energy and, consequently, lower solubility.[4] 4-(Trifluoromethylsulfonyl)phenylacetic acid is a solid with a melting point in the range of 122-128°C.[5]
-
Entropy of Mixing: The increase in randomness when a solute dissolves in a solvent, which generally favors dissolution.
A quantitative prediction of solubility can be approached using thermodynamic models, though experimental determination remains the gold standard for accuracy.[4]
Safety Precautions and Material Handling
Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for 4-(trifluoromethylsulfonyl)phenylacetic acid and all solvents to be used.
General Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]
-
Handle the compound in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.[6][7]
-
Avoid contact with skin and eyes.[6] In case of contact, rinse thoroughly with water.[6]
-
Take precautions to prevent dust formation, which can be an explosion hazard with finely divided organic solids.[8]
Hazard Information for 4-(Trifluoromethylsulfonyl)phenylacetic acid:
-
Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5]
-
Signal Word: Warning.[5]
Experimental Determination of Solubility
Two primary methods for determining the equilibrium solubility of a compound are the Isothermal (Shake-Flask) Method and the Polythermal Method.[9]
Isothermal Equilibrium Solubility (Shake-Flask) Method
This method, often considered the "gold standard," measures the solubility of a compound in a specific solvent at a constant temperature.[3][4] It relies on allowing a suspension of the solute in the solvent to reach equilibrium, at which point the concentration of the dissolved solute in the supernatant is measured.[1][3]
Experimental Workflow:
Caption: Workflow for the Isothermal Equilibrium Solubility (Shake-Flask) Method.
Detailed Protocol:
-
Preparation:
-
Add an excess amount of 4-(trifluoromethylsulfonyl)phenylacetic acid to a series of vials containing a known volume of the desired organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, tetrahydrofuran, toluene).[10] A good starting point is to add enough solid so that a visible amount remains undissolved at equilibrium.[10]
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C).[3][11]
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[9][10] The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration plateaus.[10]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Separate the dissolved solute from the undissolved solid. This can be achieved by:
-
Centrifugation: Centrifuge the sample and collect the clear supernatant.
-
Filtration: Filter the sample through a chemically compatible syringe filter (e.g., PTFE for a wide range of organic solvents). Ensure the filter does not adsorb the solute.[11]
-
-
-
Analysis:
-
Quantify the concentration of 4-(trifluoromethylsulfonyl)phenylacetic acid in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.[4][11]
-
Prepare a calibration curve using standards of known concentrations of the compound in the same solvent.
-
-
Calculation:
-
Determine the solubility from the measured concentration of the saturated solution.
-
Polythermal Method
The polythermal method involves determining the temperature at which a known concentration of a solute completely dissolves in a solvent upon controlled heating.[9] This method can be faster than the isothermal method and is particularly useful for assessing the temperature dependence of solubility.[9][12]
Experimental Workflow:
Caption: Workflow for the Polythermal Solubility Determination Method.
Detailed Protocol:
-
Preparation:
-
Accurately weigh a known amount of 4-(trifluoromethylsulfonyl)phenylacetic acid and a known amount of the desired organic solvent into a sealed vial to create a slurry of a specific concentration.
-
-
Controlled Heating:
-
Place the vial in a temperature-controlled apparatus that allows for slow, constant heating and continuous stirring.
-
The heating rate should be slow enough to ensure quasi-equilibrium is maintained (e.g., 0.1-0.5 °C/min).[9]
-
-
Observation:
-
Monitor the sample as it is heated. The temperature at which the last solid particle dissolves is the saturation temperature for that specific concentration.
-
This can be observed visually or with the aid of a turbidity probe.
-
-
Data Recording:
-
Record the temperature of complete dissolution.
-
Repeat the experiment with different concentrations to construct a solubility curve as a function of temperature.
-
Data Presentation and Interpretation
The obtained solubility data should be presented in a clear and concise manner.
Table 1: Hypothetical Solubility Data for 4-(Trifluoromethylsulfonyl)phenylacetic Acid at 25°C
| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 32.7 | ||
| Ethanol | 24.5 | ||
| Acetone | 20.7 | ||
| Ethyl Acetate | 6.02 | ||
| Tetrahydrofuran | 7.6 | ||
| Toluene | 2.38 | ||
| n-Heptane | 1.92 |
This table should be populated with experimentally determined values.
Interpretation of Results:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to hydrogen bonding with the carboxylic acid group.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF): Good solubility is anticipated due to dipole-dipole interactions.
-
Nonpolar Solvents (e.g., Toluene, n-Heptane): Lower solubility is predicted as the primary interactions would be weaker van der Waals forces.
Plotting solubility against the solvent's dielectric constant can provide insights into the polarity effects on dissolution. Similarly, for polythermal data, a plot of solubility versus temperature will reveal the thermodynamic nature of the dissolution process (endothermic or exothermic).
Conclusion
This guide has outlined the fundamental principles and detailed experimental protocols for the accurate determination of the solubility of 4-(trifluoromethylsulfonyl)phenylacetic acid in organic solvents. By employing the isothermal (shake-flask) or polythermal methods with careful experimental execution and validated analytical techniques, researchers can generate reliable solubility data. This information is indispensable for making informed decisions throughout the drug development lifecycle, from early-stage discovery to final product formulation. The self-validating nature of these protocols, particularly the confirmation of equilibrium in the shake-flask method, ensures the generation of trustworthy and authoritative data.
References
- 1. Solubility equilibrium - Wikipedia [en.wikipedia.org]
- 2. chem.ws [chem.ws]
- 3. biorelevant.com [biorelevant.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. 4-(Trifluoromethylsulfony)phenylacetic acid | 1099597-82-6 [amp.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. researchgate.net [researchgate.net]
spectroscopic data (NMR, IR, MS) for 4-(trifluoromethylsulfony)phenylacetic acid
An In-depth Technical Guide to the Spectroscopic Characterization of 4-(Trifluoromethylsulfonyl)phenylacetic Acid
This guide provides a comprehensive analysis of the expected spectroscopic data for 4-(trifluoromethylsulfonyl)phenylacetic acid, a compound of interest in synthetic chemistry and drug development. As a molecule incorporating a powerful electron-withdrawing group on a phenylacetic acid scaffold, its precise structural confirmation is paramount for any research application. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to acquire and interpret the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
The molecular structure of 4-(trifluoromethylsulfonyl)phenylacetic acid (CAS: 1099597-82-6) presents several key features that dictate its spectroscopic signature: a para-substituted aromatic ring, a carboxylic acid moiety, a methylene bridge, and a trifluoromethanesulfonyl (triflate) group.[1][2] Each of these components will give rise to distinct and predictable signals, which, when taken together, provide an unambiguous confirmation of the molecule's identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. For 4-(trifluoromethylsulfonyl)phenylacetic acid, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms.
Predicted ¹H NMR Spectrum Analysis
The proton NMR spectrum is expected to show three distinct signals corresponding to the aromatic protons, the methylene protons, and the carboxylic acid proton.
-
Aromatic Protons (AA'BB' System): The two sets of protons on the para-substituted benzene ring are chemically non-equivalent due to their proximity to either the electron-withdrawing triflate group or the acetic acid moiety. This will result in a classic AA'BB' splitting pattern, which often appears as two distinct doublets.
-
H_a protons (ortho to -SO₂CF₃): These protons are expected to be the most deshielded due to the strong electron-withdrawing nature of the triflate group. Their signal will appear downfield, predicted around 7.9-8.1 ppm .
-
H_b protons (ortho to -CH₂COOH): These protons will be slightly less deshielded and are predicted to appear around 7.5-7.7 ppm .
-
-
Methylene Protons (-CH₂-): The two protons of the methylene group are equivalent and will appear as a singlet. Their position is influenced by the adjacent aromatic ring and carboxylic acid group. A predicted chemical shift is in the range of 3.7-3.9 ppm . For comparison, the methylene protons in unsubstituted phenylacetic acid appear around 3.65 ppm.
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and its signal is often broad due to hydrogen bonding and exchange with trace amounts of water. It is expected to appear far downfield, typically in the range of 10-13 ppm .
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | Broad Singlet | 1H | -COOH |
| ~8.0 | Doublet | 2H | Aromatic H _a |
| ~7.6 | Doublet | 2H | Aromatic H _b |
| ~3.8 | Singlet | 2H | -CH₂ -COOH |
Predicted ¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum will reveal the electronic environment of each unique carbon atom in the molecule.
-
Carbonyl Carbon (-COOH): This carbon is highly deshielded and will appear significantly downfield, predicted around 171-173 ppm .
-
Aromatic Carbons: The para-substitution will result in four distinct aromatic carbon signals.
-
C_ipso (-SO₂CF₃): The carbon directly attached to the sulfonyl group will be strongly influenced by its electron-withdrawing effect, predicted around 145-148 ppm .
-
C_ipso (-CH₂COOH): The carbon bearing the acetic acid side chain is predicted to be around 135-138 ppm .
-
Aromatic CH Carbons: The two sets of CH carbons will appear in the typical aromatic region, from 128-132 ppm .
-
-
Methylene Carbon (-CH₂-): This aliphatic carbon will be found significantly upfield, predicted around 40-42 ppm .
-
Trifluoromethyl Carbon (-CF₃): This carbon will be visible in the ¹³C NMR spectrum and will exhibit a characteristic quartet splitting pattern due to coupling with the three fluorine atoms (¹J_CF). It is predicted to appear around 118-122 ppm .
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | C OOH |
| ~146 | C -SO₂CF₃ |
| ~136 | C -CH₂COOH |
| ~131 | Aromatic C H |
| ~129 | Aromatic C H |
| ~120 (quartet) | -C F₃ |
| ~41 | -C H₂- |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of 4-(trifluoromethylsulfonyl)phenylacetic acid in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observed.
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 500 MHz).
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H Spectrum Acquisition:
-
Acquire a standard one-pulse ¹H experiment.
-
Set the spectral width to cover the range of -2 to 16 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Collect 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C Spectrum Acquisition:
-
Acquire a proton-decoupled ¹³C experiment.
-
Set the spectral width to cover 0-200 ppm.
-
Use a longer relaxation delay (2-5 seconds) due to the longer relaxation times of quaternary carbons.
-
Collect a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
NMR Workflow Diagram
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is essential for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 4-(trifluoromethylsulfonyl)phenylacetic acid is expected to be rich with characteristic absorption bands.
-
O-H Stretch: The carboxylic acid O-H bond will produce a very broad and strong absorption band in the region of 2500-3300 cm⁻¹ , which is characteristic of the hydrogen-bonded dimer form of carboxylic acids.
-
C=O Stretch: The carbonyl group of the carboxylic acid will give a strong, sharp absorption band around 1700-1725 cm⁻¹ .
-
S=O Stretches: The sulfonyl group (-SO₂-) has two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. These are expected to appear as two strong bands, typically around 1350-1370 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric).
-
C-F Stretches: The C-F bonds of the trifluoromethyl group will result in strong, complex absorptions in the fingerprint region, generally between 1100-1300 cm⁻¹ . These may overlap with other bands.
-
Aromatic C=C Stretches: The benzene ring will show several medium-intensity bands in the 1450-1600 cm⁻¹ region.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic Acid) |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) |
| ~1360 | Strong | Asymmetric S=O stretch |
| ~1180 | Strong | Symmetric S=O stretch |
| 1100-1300 | Strong | C-F stretches |
| 1450-1600 | Medium | Aromatic C=C stretches |
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of the solid 4-(trifluoromethylsulfonyl)phenylacetic acid powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
IR Spectroscopy Workflow Diagram
Caption: Workflow for ATR-FTIR spectroscopic analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. Using a soft ionization technique like Electrospray Ionization (ESI) is ideal for a polar molecule like this.
-
Molecular Ion: In negative ion mode ESI-MS, the most prominent peak is expected to be the deprotonated molecule, [M-H]⁻. Given the molecular formula C₉H₇F₃O₄S, the molecular weight is 284.21 g/mol . Therefore, the [M-H]⁻ peak should be observed at m/z 283.0 .
-
Key Fragmentation Patterns: Tandem MS (MS/MS) of the m/z 283 parent ion would likely reveal characteristic fragmentation pathways:
-
Loss of CO₂ (-44 Da): Decarboxylation of the parent ion is a common fragmentation for carboxylic acids, leading to a fragment at m/z 239 .
-
Loss of -COOH (-45 Da): Cleavage of the entire carboxylic acid group from the neutral molecule followed by ionization, or from the protonated molecule in positive mode, would lead to a fragment at m/z 239 .
-
Benzylic Cleavage: Cleavage of the bond between the methylene group and the aromatic ring is highly probable. This could lead to the formation of a fragment corresponding to the [SO₂CF₃-C₆H₄-CH₂]⁺ cation at m/z 223 in positive mode.
-
Loss of SO₂CF₃ (-133 Da): Cleavage of the C-S bond could result in a fragment ion corresponding to [M-H-SO₂CF₃]⁻ at m/z 150 .
-
Table 4: Predicted Mass Spectrometry Data (ESI Negative Ion Mode)
| m/z Value | Assignment |
| 283.0 | [M-H]⁻ (Parent Ion) |
| 239.0 | [M-H-CO₂]⁻ |
| 150.0 | [M-H-SO₂CF₃]⁻ |
Experimental Protocol for Mass Spectrometry Data Acquisition (LC-ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
Instrumentation Setup (Direct Infusion):
-
Set up an ESI source in negative ion mode.
-
Infuse the sample solution directly into the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to maximize the signal of the [M-H]⁻ ion.
-
-
Full Scan Acquisition: Acquire a full scan mass spectrum over a range of m/z 50-500 to identify the parent ion.
-
MS/MS Fragmentation:
-
Select the [M-H]⁻ ion at m/z 283 as the precursor ion.
-
Perform a product ion scan by inducing fragmentation using collision-induced dissociation (CID) with an inert gas (e.g., argon).
-
Vary the collision energy to generate a comprehensive fragmentation spectrum.
-
-
Data Analysis: Analyze the resulting spectra to confirm the mass of the parent ion and identify the major fragment ions.
Mass Spectrometry Workflow Diagram
References
discovery and history of trifluoromethylsulfony compounds
An In-Depth Technical Guide to the Discovery and History of Trifluoromethylsulfonyl Compounds
Abstract
The introduction of the trifluoromethylsulfonyl group and its derivatives into the lexicon of synthetic chemistry marked a watershed moment, providing researchers with tools of unprecedented reactivity and utility. This guide, intended for chemists, researchers, and drug development professionals, charts the course of these remarkable compounds from their initial discovery to their current indispensable role in modern science. We will explore the pioneering work that first brought them to light, the evolution of their synthesis, the fundamental chemical principles that govern their utility, and their profound impact on medicinal chemistry. By examining the causality behind experimental choices and detailing key protocols, this paper offers not only a historical retrospective but also a practical reference for the application of this powerful class of molecules.
Introduction: The Dawn of a Super Functional Group
In the vast arsenal of functional groups available to the organic chemist, few have had as transformative an impact as the trifluoromethylsulfonyl group (CF₃SO₂–), commonly known as the triflyl group (–Tf).[1] Its derivatives, most notably trifluoromethanesulfonic acid (triflic acid, TfOH) and its corresponding esters (triflates, –OTf) and amides (triflamides), have become ubiquitous in synthesis.[2][3] The power of this moiety lies in the unique synergy between the trifluoromethyl group (–CF₃) and the sulfonyl group (–SO₂–).
The –CF₃ group is a potent electron-withdrawing group, a consequence of the high electronegativity of its three fluorine atoms. This property, combined with the strong C-F bond, imparts exceptional metabolic stability and can significantly alter the electronic nature of a molecule.[4] In drug design, the incorporation of a –CF₃ group is a well-established strategy to enhance lipophilicity, improve membrane permeability, and block metabolic pathways, thereby improving a drug candidate's pharmacokinetic profile.[4][5]
When this group is attached to a sulfonyl center, it creates one of the most powerful electron-withdrawing groups in organic chemistry. This has two profound consequences:
-
Triflic Acid (TfOH) becomes a "superacid," thousands of times more acidic than concentrated sulfuric acid, making it an exceptional catalyst for a wide range of chemical transformations.[6]
-
The Triflate Anion (CF₃SO₃⁻) becomes an extraordinarily stable, non-nucleophilic anion. This stability makes the corresponding triflate group (–OTf) one of the best leaving groups known, enabling reactions that are difficult or impossible with lesser counterparts like halides or tosylates.[2]
This guide will trace the journey of these compounds, from the foundational discoveries to the sophisticated applications that are now commonplace in research and industry.
Chapter 1: The Pioneering Discovery - Haszeldine's Breakthrough
The story of trifluoromethylsulfonyl compounds is inextricably linked to the pioneering work of British chemist Robert Neville Haszeldine .[7] A giant in the field of organofluorine chemistry, Haszeldine's research in the post-war era systematically explored the synthesis and reactivity of a vast array of novel fluorinated molecules.[8][9]
In 1954, Haszeldine and his student, J. M. Kidd, published the first synthesis of trifluoromethanesulfonic acid.[6] Their initial method, while not practical for large-scale production, was a landmark achievement that opened the door to this new field of chemistry. It involved the challenging oxidation of bis(trifluoromethylthio)mercury, a testament to the experimental ingenuity required to work with these early, highly reactive organofluorine compounds.[6][10] This was soon followed by further seminal work with T. Gramstad, published in the Journal of the Chemical Society in 1956 and 1957, which detailed the synthesis and properties of a range of perfluoroalkanesulfonic acids, firmly establishing the foundations of the field.[11][12][13][14]
Experimental Protocol 1: Historical Synthesis of Triflic Acid (Haszeldine & Kidd, 1954)
This protocol is presented for historical and educational purposes. The use of highly toxic mercury compounds is now largely avoided.
Objective: To synthesize trifluoromethanesulfonic acid via oxidation of a mercury precursor.
Causality: The choice of bis(trifluoromethylthio)mercury, (CF₃S)₂Hg, provided a stable, isolable source of the CF₃S- moiety. The scientific challenge was to find an oxidant strong enough to convert the sulfur from the -1 oxidation state to the +6 state in the sulfonic acid without degrading the robust but sensitive C-F and C-S bonds. Aqueous hydrogen peroxide was found to be an effective choice.
Methodology:
-
Preparation of Precursor: Bis(trifluoromethylthio)mercury is prepared from the reaction of thiophosgene with sodium fluoride and mercuric cyanide.
-
Oxidation: A suspension of bis(trifluoromethylthio)mercury in water is treated with an excess of aqueous hydrogen peroxide (e.g., 30%).
-
Reaction: The mixture is stirred and heated gently. The reaction is exothermic and proceeds with the formation of mercuric oxide as a precipitate. (CF₃S)₂Hg + 8 H₂O₂ → 2 CF₃SO₃H + HgO + 7 H₂O
-
Isolation: The resulting solution is filtered to remove the insoluble mercury salts.
-
Conversion to Barium Salt: The acidic filtrate is neutralized with barium carbonate (BaCO₃) to precipitate barium triflate (Ba(OTf)₂), which is less soluble and can be purified by recrystallization.
-
Final Acidification: The purified barium triflate is treated with a stoichiometric amount of concentrated sulfuric acid (H₂SO₄). Insoluble barium sulfate (BaSO₄) precipitates, leaving a solution of triflic acid. Ba(OTf)₂ + H₂SO₄ → 2 TfOH + BaSO₄(s)
-
Purification: The mixture is filtered, and the resulting aqueous triflic acid is carefully distilled under reduced pressure to yield the pure, anhydrous acid.
Chapter 2: The Triflyl Toolkit - Synthesis of Key Reagents
While the historical synthesis proved the existence of triflic acid, its reliance on toxic and expensive reagents limited its use. The widespread adoption of triflyl chemistry necessitated the development of scalable, cost-effective synthetic routes.
The modern industrial synthesis of triflic acid relies on electrochemical fluorination (ECF) , also known as the Simons process.[6] In this process, methanesulfonic acid (CH₃SO₃H) is electrolyzed in anhydrous hydrogen fluoride (HF). The high potential at the nickel anode replaces all C-H bonds with C-F bonds, directly yielding trifluoromethanesulfonyl fluoride (CF₃SO₂F). This key intermediate is then hydrolyzed to produce triflic acid.[6]
From triflic acid, a family of indispensable reagents can be prepared, forming a "toolkit" for the modern chemist.
Experimental Protocol 2: Laboratory Synthesis of Trifluoromethanesulfonyl Chloride (TfCl)
Objective: To prepare triflyl chloride, a versatile precursor for triflamides and other derivatives, from triflic acid.
Causality: This protocol converts the hydroxyl group of the sulfonic acid into a more reactive chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this type of transformation. The use of a catalytic amount of N,N-dimethylformamide (DMF) is crucial; it reacts with thionyl chloride to form the Vilsmeier reagent, which is the active species that accelerates the conversion.[15]
Methodology: [15]
-
Setup: A round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas trap (to neutralize evolved HCl and SO₂).
-
Charging the Reactor: The flask is charged with trifluoromethanesulfonic acid (1.0 eq).
-
Cooling: The flask is cooled in an ice bath to 0°C.
-
Addition of Reagents: Thionyl chloride (approx. 6.0 eq) is added slowly via the dropping funnel, maintaining the temperature below 10°C. Following this, a catalytic amount of N,N-dimethylformamide (DMF, 0.1 eq) is added.
-
Reaction: The ice bath is removed, and the mixture is allowed to warm to room temperature and stirred for 30 minutes. The reaction mixture is then heated to 40°C and stirred for 12 hours.
-
Work-up and Purification: After cooling to room temperature, the excess thionyl chloride is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure trifluoromethanesulfonyl chloride as a low-boiling liquid (b.p. ~32°C).
Chapter 3: The Trifluoromethylsulfonyl Moiety in Medicinal Chemistry
The trifluoromethyl group (–CF₃) and the broader trifluoromethylsulfonyl group are powerful tools in drug design for modulating a molecule's physicochemical properties.[16][17] Their incorporation is a strategic decision aimed at optimizing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Key Impacts on Drug Properties:
-
Increased Lipophilicity: The –CF₃ group is significantly more lipophilic (fat-soluble) than a hydrogen or methyl group.[4] This can enhance a drug's ability to cross biological membranes, such as the gut wall for oral absorption or the blood-brain barrier for CNS-targeted drugs.[4]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. Replacing a metabolically vulnerable C-H bond (often on an aromatic ring or benzylic position) with a C-F bond can block oxidation by cytochrome P450 enzymes, increasing the drug's half-life and bioavailability.[4]
-
Enhanced Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronics of a molecule, potentially leading to stronger interactions (e.g., dipole-dipole or hydrogen bonding) with its biological target.[4]
-
Modulation of pKa: Placing a –CF₃ group near an acidic or basic center can significantly lower the pKa, which can be used to fine-tune the ionization state of a drug at physiological pH, affecting its solubility and target engagement.
Data Presentation: Trifluoromethyl Groups in FDA-Approved Drugs
The successful application of these principles is evident in the large number of drugs containing trifluoromethyl groups approved by the FDA.[18][19]
| Drug Name | Therapeutic Area | Role of Trifluoromethyl Group(s) |
| Fluoxetine | Antidepressant | Increases lipophilicity, aiding passage across the blood-brain barrier. |
| Celecoxib | Anti-inflammatory (COX-2) | The SO₂CF₃ group is replaced by a SO₂NH₂ group, but the CF₃ on the pyrazole ring is crucial for selective binding to the COX-2 enzyme. |
| Aprepitant | Antiemetic | Contains two CF₃ groups that enhance metabolic stability and receptor binding affinity. |
| Tipranavir | Antiretroviral (HIV) | The trifluoromethyl-containing sulfonyl group contributes to the molecule's potency and resistance profile against HIV protease.[18] |
| Travoprost | Glaucoma Treatment | The trifluoromethylphenoxy group enhances the drug's potency as a prostaglandin F receptor agonist.[18] |
Chapter 4: Modern Synthetic Methodologies
Beyond their role as leaving groups or catalysts, triflyl derivatives are central to modern methods for directly installing –CF₃ and –SCF₃ groups, a process known as trifluoromethylation and trifluoromethylthiolation, respectively.[20][21] These reactions can be broadly categorized based on the nature of the trifluoromethylating species.
-
Electrophilic Trifluoromethylation: These reactions use reagents that deliver a "CF₃⁺" equivalent to a nucleophile (like an enolate or an aromatic ring).[22] Seminal reagents include hypervalent iodine compounds (e.g., Togni reagents) and sulfonium salts (e.g., Umemoto reagents).[22]
-
Nucleophilic Trifluoromethylation: These methods deliver a "CF₃⁻" equivalent to an electrophile. The most common source is (trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent), which reacts in the presence of a fluoride activator.[20][23][24]
-
Radical Trifluoromethylation: These reactions involve the generation of a trifluoromethyl radical (CF₃•), which can add to alkenes or couple with aromatic rings. Reagents like sodium trifluoromethanesulfinate (Langlois' reagent) are common precursors.
-
Trifluoromethylthiolation: The introduction of the important –SCF₃ group can also be achieved via electrophilic reagents (reacting with nucleophiles) or nucleophilic reagents like CuSCF₃ and AgSCF₃ (reacting with electrophiles).[21][25][26]
Experimental Protocol 3: Electrophilic Trifluoromethylthiolation of an Activated Arene
Objective: To install a trifluoromethylthio (–SCF₃) group onto an electron-rich aromatic ring, a common scaffold in medicinal chemistry.
Causality: Electron-rich arenes, such as indoles or anilines, are nucleophilic enough to react directly with a sufficiently powerful electrophilic –SCF₃ source. Reagents like N-trifluoromethylthiodibenzenesulfonimide are highly effective because the two sulfonyl groups make the nitrogen a poor nucleophile, thus increasing the electrophilicity of the attached SCF₃ group.[25] The reaction often does not require a catalyst, proceeding as a Friedel-Crafts-type reaction.[27]
Methodology:
-
Setup: A dry round-bottom flask is charged with the electron-rich arene (e.g., N-methylindole, 1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile). The flask is flushed with an inert gas (nitrogen or argon).
-
Reagent Addition: The electrophilic trifluoromethylthiolating reagent (e.g., N-Trifluoromethylthiodibenzenesulfonimide, 1.1 eq) is added in one portion at room temperature.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: The reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with saturated aqueous sodium bicarbonate solution (to remove the sulfonimide byproduct) and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the pure α-trifluoromethylthiolated product.
Conclusion and Future Outlook
From a laboratory curiosity in the 1950s to an industrial and pharmaceutical cornerstone today, the journey of trifluoromethylsulfonyl compounds has been one of remarkable progress. The initial discoveries by Robert Haszeldine laid a foundation that has been built upon by generations of chemists, leading to robust industrial syntheses, a deep mechanistic understanding, and a vast array of applications. The triflyl group and its relatives have solved long-standing synthetic challenges, enabling the construction of complex molecules with unparalleled efficiency. In medicinal chemistry, the strategic use of the trifluoromethyl group has become a pillar of modern drug design, leading to more stable, potent, and effective therapeutics.
The field continues to evolve. Current research focuses on developing more efficient, selective, and environmentally benign methods for trifluoromethylation and trifluoromethylthiolation. The design of novel chiral reagents for asymmetric synthesis and the application of photoredox catalysis are opening new frontiers. As our understanding of the subtle interplay between molecular structure and biological function deepens, the trifluoromethylsulfonyl group will undoubtedly continue to be a critical tool for scientists aiming to solve the chemical and medical challenges of the future.
References
- 1. Triflyl group - Wikipedia [en.wikipedia.org]
- 2. Triflate - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jelsciences.com [jelsciences.com]
- 6. Triflic acid - Wikipedia [en.wikipedia.org]
- 7. Robert Haszeldine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. WO2011104724A2 - A process for the manufacture of triflic acid - Google Patents [patents.google.com]
- 11. 33. Perfluoroalkyl derivatives of sulphur. Part IV. Perfluoroalkanesulphonic acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 12. 33. Perfluoroalkyl derivatives of sulphur. Part IV. Perfluoroalkanesulphonic acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 13. 512. Perfluoroalkyl derivatives of sulphur. Part VI. Perfluoroalkanesulphonic acids CF3·[CF2]·SO3H (n= 1—7) - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 14. 806. Perfluoroalkyl derivatives of sulphur. Part VII. Alkyl trifluoromethanesulphonates as alkylating agents, trifluoromethanesulphonic anhydride as a promoter for esterification, and some reactions of trifluoromethanesulphonic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 15. Trifluoromethanesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 16. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scilit.com [scilit.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.acs.org [pubs.acs.org]
A Theoretical Deep Dive: Unraveling the Electronic Landscape of 4-(Trifluoromethylsulfonyl)phenylacetic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical framework for investigating the electronic structure of 4-(trifluoromethylsulfonyl)phenylacetic acid. In the landscape of pharmaceutical sciences and materials research, a profound understanding of a molecule's electronic characteristics is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity. This document outlines a robust computational methodology, grounded in Density Functional Theory (DFT), to elucidate the intricate electronic features of this compound. We will explore the anticipated molecular orbital distributions, electrostatic potential surfaces, and key quantum chemical descriptors. The insights derived from these theoretical studies are invaluable for guiding rational drug design, optimizing synthetic pathways, and predicting the material properties of this and related molecular entities.
Introduction: The Significance of 4-(Trifluoromethylsulfonyl)phenylacetic Acid
4-(Trifluoromethylsulfonyl)phenylacetic acid is a molecule of significant interest due to the unique combination of its constituent functional groups. The phenylacetic acid moiety serves as a common scaffold in a variety of biologically active compounds. The introduction of a trifluoromethylsulfonyl group (-SO₂CF₃) at the para position dramatically alters the electronic properties of the phenyl ring, thereby influencing the molecule's overall chemical behavior.
The trifluoromethyl group (-CF₃) is a potent electron-withdrawing group known to enhance metabolic stability and lipophilicity in drug candidates.[1][2][3][4] The sulfonyl group (-SO₂-) also acts as a strong electron-withdrawing entity and can participate in hydrogen bonding.[1] The synergistic effect of these two groups in the -SO₂CF₃ substituent creates a powerful tool for modulating the electronic landscape of the parent phenylacetic acid molecule. A detailed theoretical investigation into its electronic structure is therefore crucial for unlocking its full potential in various scientific domains.
This guide will provide a step-by-step theoretical protocol to characterize the electronic properties of 4-(trifluoromethylsulfonyl)phenylacetic acid, offering a predictive lens into its chemical reactivity and interaction profile.
Theoretical & Computational Methodology: A Self-Validating System
To ensure the reliability and accuracy of our theoretical predictions, we propose a computational workflow based on Density Functional Theory (DFT), a workhorse of modern computational chemistry.[5][6][7][8] The choice of functional and basis set is critical for obtaining meaningful results and is justified by their proven performance in similar systems.
Computational Workflow
The following diagram outlines the proposed computational workflow for the theoretical analysis of 4-(trifluoromethylsulfonyl)phenylacetic acid.
Caption: Computational workflow for the theoretical study of 4-(trifluoromethylsulfonyl)phenylacetic acid.
Step-by-Step Protocol
-
Molecular Structure Construction: The initial 3D structure of 4-(trifluoromethylsulfonyl)phenylacetic acid will be built using standard molecular modeling software.
-
Geometry Optimization: The constructed structure will be optimized to find its lowest energy conformation. This will be performed using DFT with the B3LYP hybrid functional and the 6-311++G(d,p) basis set. This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.[5]
-
Frequency Analysis: To confirm that the optimized geometry corresponds to a true energy minimum, a frequency calculation will be performed. The absence of imaginary frequencies will validate the structure.
-
Electronic Property Calculations: Using the optimized geometry, a single-point energy calculation will be carried out to obtain detailed information about the electronic structure. This includes the molecular orbitals (MOs), electron density, and electrostatic potential (ESP).
Predicted Electronic Structure and Properties
Based on the known electronic effects of the substituent groups, we can anticipate the key features of the electronic structure of 4-(trifluoromethylsulfonyl)phenylacetic acid.
Molecular Orbitals: The Frontier of Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions.
-
HOMO: The HOMO is expected to be primarily localized on the electron-rich phenyl ring and the carboxyl group. The energy of the HOMO is an indicator of the molecule's ability to donate electrons.
-
LUMO: Due to the strong electron-withdrawing nature of the -SO₂CF₃ group, the LUMO is anticipated to have significant contributions from this substituent and the phenyl ring. The energy of the LUMO reflects the molecule's ability to accept electrons.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.
The following diagram illustrates the expected localization of the HOMO and LUMO.
Caption: Predicted localization of HOMO and LUMO in 4-(trifluoromethylsulfonyl)phenylacetic acid.
Molecular Electrostatic Potential (ESP): Mapping Reactivity Sites
The ESP map provides a visual representation of the charge distribution in a molecule and is an excellent tool for predicting sites of electrophilic and nucleophilic attack.
-
Negative Potential (Red/Yellow): Regions of negative electrostatic potential are expected around the oxygen atoms of the carboxyl and sulfonyl groups, indicating their susceptibility to electrophilic attack.
-
Positive Potential (Blue): Regions of positive potential are anticipated around the acidic proton of the carboxyl group and potentially on the hydrogens of the phenyl ring due to the electron-withdrawing effects of the substituents. These areas are prone to nucleophilic attack.
Quantitative Quantum Chemical Descriptors
From the calculated electronic structure, several key descriptors can be derived to quantify the molecule's reactivity.
| Descriptor | Formula | Predicted Significance |
| HOMO Energy | EHOMO | Indicates electron-donating ability. |
| LUMO Energy | ELUMO | Indicates electron-accepting ability. |
| Energy Gap | ΔE = ELUMO - EHOMO | Relates to chemical reactivity and stability. |
| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Measures the tendency to attract electrons. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |
| Global Electrophilicity (ω) | ω = χ²/2η | Index of electrophilic character. |
Implications for Drug Development and Materials Science
The theoretical insights into the electronic structure of 4-(trifluoromethylsulfonyl)phenylacetic acid have profound implications:
-
Rational Drug Design: Understanding the ESP and frontier orbitals can guide the design of new drug candidates by predicting how the molecule will interact with biological targets such as enzyme active sites. The strong electron-withdrawing nature of the -SO₂CF₃ group can influence the pKa of the carboxylic acid, which is a critical parameter for drug absorption and distribution.
-
Predicting Reactivity: The calculated reactivity descriptors can help in predicting the molecule's behavior in various chemical reactions, aiding in the optimization of synthetic routes and the prevention of unwanted side reactions.
-
Materials Science: The electronic properties, such as the HOMO-LUMO gap, are crucial for designing organic materials with specific optical and electronic properties, for instance, in the development of organic light-emitting diodes (OLEDs) or organic semiconductors.
Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous theoretical framework for the in-depth study of the electronic structure of 4-(trifluoromethylsulfonyl)phenylacetic acid. By employing DFT calculations, we can gain a detailed understanding of its molecular orbitals, electrostatic potential, and reactivity descriptors. These theoretical predictions provide a powerful and cost-effective means to guide experimental work, accelerate the discovery of new pharmaceuticals, and engineer novel materials with tailored properties. The methodologies and principles described herein are not only applicable to the title compound but can also be extended to a wide range of related molecules, making this a valuable resource for the scientific community.
References
- 1. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. matilda.science [matilda.science]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Preliminary Biological Activity Screening of 4-(Trifluoromethylsulfonyl)phenylacetic Acid
This guide provides a detailed framework for conducting the initial biological evaluation of the novel compound, 4-(trifluoromethylsulfonyl)phenylacetic acid. As there is a notable absence of published biological data for this specific molecule, the proposed screening strategy is built upon a robust scientific rationale derived from the known activities of structurally related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical justification and practical, step-by-step protocols for a tiered screening approach.
Introduction and Rationale for Screening
4-(Trifluoromethylsulfonyl)phenylacetic acid is a synthetic organic compound characterized by a phenylacetic acid core, which is a common scaffold in many biologically active molecules. The presence of a trifluoromethylsulfonyl (-SO₂CF₃) group is of particular interest. The trifluoromethyl group often enhances metabolic stability and lipophilicity, which can improve the pharmacokinetic profile of a drug candidate. The sulfonyl group is a key pharmacophore in a variety of therapeutic agents, including certain non-steroidal anti-inflammatory drugs (NSAIDs) and anticancer agents.
Given that various phenylacetic acid derivatives have demonstrated anti-inflammatory, analgesic, and antimicrobial properties, and compounds bearing trifluoromethyl and sulfonyl moieties have shown potential as analgesic and anticancer agents, a preliminary biological screening of 4-(trifluoromethylsulfonyl)phenylacetic acid is warranted to explore its therapeutic potential.[1] This guide outlines a logical and efficient screening cascade designed to broadly assess its activity in key therapeutic areas.
Tier 1: Initial In Vitro Screening
The initial phase of screening focuses on cost-effective and rapid in vitro assays to identify potential biological activities.[2] A positive result in any of these assays would justify proceeding to more complex and resource-intensive in vivo models.
Anti-inflammatory Activity Assessment
Inflammation is a key pathological process in a wide range of diseases. Two primary in vitro assays are proposed to evaluate the anti-inflammatory potential of the target compound.
Scientific Principle: Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis. The ability of a compound to prevent protein denaturation can be a good indicator of its anti-inflammatory properties.[3][4] This assay uses bovine serum albumin (BSA) or egg albumin as the protein that is denatured by heat.
Protocol:
-
Prepare a stock solution of 4-(trifluoromethylsulfonyl)phenylacetic acid in a suitable solvent (e.g., DMSO).
-
In a series of test tubes, prepare different concentrations of the test compound.
-
Add a solution of either bovine serum albumin (BSA) or egg albumin to each test tube.
-
A control group should be prepared with the solvent and protein solution alone.
-
Diclofenac sodium can be used as a positive control.
-
Incubate the solutions at 37°C for 20 minutes, followed by heating at 70°C for 5 minutes.[2]
-
After cooling, measure the absorbance of the solutions spectrophotometrically at 660 nm.
-
The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control ] x 100
Data Interpretation: A dose-dependent increase in the percentage inhibition of protein denaturation suggests potential anti-inflammatory activity. The results can be summarized in a table for clarity.
Hypothetical Data Summary:
| Concentration (µg/mL) | % Inhibition of Protein Denaturation |
| 10 | 15.2 ± 2.1 |
| 50 | 35.8 ± 3.5 |
| 100 | 58.1 ± 4.2 |
| 250 | 75.6 ± 5.0 |
| Diclofenac Sodium (100 µg/mL) | 88.9 ± 3.8 |
Scientific Principle: Many NSAIDs exert their anti-inflammatory and analgesic effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. In vitro assays to determine the inhibition of COX-1 and COX-2 can provide insight into the compound's mechanism of action and potential for gastrointestinal side effects.
Protocol:
-
Utilize a commercially available COX inhibitor screening assay kit (e.g., from Cayman Chemical or Abcam).
-
Prepare various concentrations of 4-(trifluoromethylsulfonyl)phenylacetic acid.
-
Follow the manufacturer's instructions to measure the inhibition of both COX-1 and COX-2 enzymes.
-
Celecoxib (a selective COX-2 inhibitor) and a non-selective NSAID like indomethacin can be used as controls.
-
The IC₅₀ values (the concentration required to inhibit 50% of enzyme activity) for both COX-1 and COX-2 are determined.
Data Interpretation: Potent inhibition of COX-2 with significantly less inhibition of COX-1 (a high COX-1/COX-2 IC₅₀ ratio) would suggest a promising profile for an anti-inflammatory drug with a potentially reduced risk of gastrointestinal side effects.
Anticancer Activity Screening
A broad-spectrum screen against a panel of human cancer cell lines is a standard first step in identifying potential anticancer agents.
Scientific Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. The SRB assay, on the other hand, measures cellular protein content.[5] Both are reliable methods for assessing the cytotoxic effects of a compound on cancer cells.[6]
Protocol:
-
Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates.
-
Treat the cells with a range of concentrations of 4-(trifluoromethylsulfonyl)phenylacetic acid for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, perform either the MTT or SRB assay according to standard protocols.
-
Measure the absorbance using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to untreated control cells.
-
Determine the IC₅₀ value for each cell line.
Data Interpretation: A low IC₅₀ value indicates potent cytotoxic activity against that particular cancer cell line. The compound's selectivity can be assessed by comparing its activity across different cancer cell lines and, ideally, against a non-cancerous cell line.
Hypothetical Data Summary:
| Cell Line | IC₅₀ (µM) |
| MCF-7 (Breast) | 12.5 |
| A549 (Lung) | 25.8 |
| HCT116 (Colon) | 8.2 |
| Normal Fibroblasts | > 100 |
Experimental Workflow for In Vitro Screening:
Caption: Tier 1 in vitro screening workflow.
Tier 2: Confirmatory In Vivo Screening
Should the in vitro results indicate promising activity, the next logical step is to confirm these findings in animal models. These in vivo studies provide a more complex biological context and are essential for preclinical development.
Analgesic Activity Evaluation
To assess both central and peripheral analgesic effects, two standard models are recommended.[7][8][9]
Scientific Principle: This method is used to evaluate centrally acting analgesics. The time it takes for an animal to react to a heat stimulus (e.g., by licking its paws or jumping) is measured. An increase in this reaction time indicates an analgesic effect.
Protocol:
-
Acclimatize mice or rats to the testing environment.
-
Determine the baseline reaction time for each animal on a hot plate maintained at a constant temperature (e.g., 55°C).
-
Administer 4-(trifluoromethylsulfonyl)phenylacetic acid orally or intraperitoneally at various doses.
-
A control group receives the vehicle, and a positive control group receives a known analgesic like morphine.
-
Measure the reaction time at set intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
A cut-off time is established to prevent tissue damage.
Scientific Principle: The intraperitoneal injection of acetic acid causes abdominal constrictions (writhing), which is a model of visceral pain. A reduction in the number of writhes indicates peripheral analgesic activity.[10]
Protocol:
-
Administer the test compound, vehicle, or a standard drug (e.g., aspirin) to different groups of mice.
-
After a set period (e.g., 30 minutes), inject a solution of acetic acid intraperitoneally.
-
Immediately place each mouse in an individual observation chamber.
-
Count the number of writhes for a defined period (e.g., 20 minutes).
-
The percentage of protection against writhing is calculated.
Anti-inflammatory Activity Evaluation
Scientific Principle: This is a widely used and well-characterized model of acute inflammation. The injection of carrageenan into the paw of a rat induces a localized inflammatory response, resulting in edema (swelling). The ability of a compound to reduce this swelling indicates anti-inflammatory activity.
Protocol:
-
Measure the initial paw volume of rats using a plethysmometer.
-
Administer the test compound, vehicle, or a standard anti-inflammatory drug (e.g., indomethacin) orally.
-
After a specific time (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
The percentage of inhibition of edema is calculated for each time point.
Overall Screening Cascade:
Caption: A tiered approach for biological screening.
Data Interpretation and Path Forward
The collective data from this preliminary screening will provide a comprehensive initial profile of the biological activities of 4-(trifluoromethylsulfonyl)phenylacetic acid.
-
Positive Anti-inflammatory and Analgesic Data: If the compound shows significant activity in both the in vitro and in vivo anti-inflammatory and analgesic assays, particularly with a favorable COX-2 selectivity profile, it could be a promising lead for the development of a novel NSAID.
-
Potent Anticancer Activity: If the compound demonstrates potent and selective cytotoxicity against cancer cell lines, further investigation into its mechanism of action (e.g., apoptosis induction, cell cycle arrest) would be the next logical step, followed by in vivo xenograft models.
-
No Significant Activity: If the compound shows little to no activity in these primary screens, it may be deprioritized for further development in these therapeutic areas. However, the possibility of other biological activities not tested in this initial screen would remain.
Successful progression from this preliminary screening phase would lead to more advanced preclinical studies, including mechanism of action elucidation, pharmacokinetic profiling, and toxicology studies, to fully characterize the compound's potential as a therapeutic agent.
References
- 1. jchps.com [jchps.com]
- 2. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor [mdpi.com]
- 3. scbt.com [scbt.com]
- 4. mdpi.com [mdpi.com]
- 5. Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 4-(Trifluoromethylsulfonyl)phenylacetic Acid for Advanced Research
This technical guide provides a comprehensive overview of 4-(trifluoromethylsulfonyl)phenylacetic acid, a specialized chemical intermediate for researchers, scientists, and professionals in drug development. This document delves into its commercial availability, key suppliers, and its potential utility as a building block in complex organic synthesis, while also transparently addressing the current landscape of publicly available research.
Introduction: A Building Block with Untapped Potential
4-(Trifluoromethylsulfonyl)phenylacetic acid (CAS RN: 1099597-82-6) is a bifunctional organic compound featuring a phenylacetic acid moiety substituted with a trifluoromethylsulfonyl (-SO₂CF₃) group. The phenylacetic acid core is a well-established scaffold in medicinal chemistry, while the triflyl group is one of the strongest electron-withdrawing groups. This combination imparts unique electronic properties to the aromatic ring, suggesting its potential as a valuable intermediate in the synthesis of novel chemical entities.[1] While described by major chemical suppliers as a primary and secondary intermediate, specific applications and detailed synthetic methodologies featuring this compound are not extensively documented in peer-reviewed literature, indicating it is a reagent with considerable unexplored potential.[2]
Physicochemical Properties and Structural Attributes
A thorough understanding of a reagent's physical and chemical properties is foundational to its effective application in synthesis. The key attributes of 4-(trifluoromethylsulfonyl)phenylacetic acid are summarized below.
| Property | Value | Source |
| CAS Number | 1099597-82-6 | Thermo Fisher Scientific[3], Sigma-Aldrich |
| Molecular Formula | C₉H₇F₃O₄S | Thermo Fisher Scientific[3], Sigma-Aldrich |
| Molecular Weight | 268.21 g/mol | Thermo Fisher Scientific[4], Sigma-Aldrich |
| Appearance | White to off-white crystals or powder | Thermo Fisher Scientific[5] |
| Purity | ≥97% or ≥98% | Sigma-Aldrich, Thermo Fisher Scientific[3] |
| Melting Point | 122-127 °C | Sigma-Aldrich |
| Solubility | Slightly soluble in water, soluble in organic solvents.[2] | Thermo Fisher Scientific[2] |
| SMILES | OC(=O)CC1=CC=C(C=C1)S(=O)(=O)C(F)(F)F | Thermo Fisher Scientific[6] |
| InChI Key | FIEUCHICQSJBAU-UHFFFAOYSA-N | Thermo Fisher Scientific[6] |
The presence of the -SO₂CF₃ group significantly influences the reactivity of the molecule. It deactivates the aromatic ring towards electrophilic substitution and enhances the acidity of the carboxylic acid proton, which can be a critical consideration in reaction design.
Commercial Availability and Supplier Overview
4-(Trifluoromethylsulfonyl)phenylacetic acid is available from several major chemical suppliers, ensuring its accessibility for research and development purposes. The following table provides a comparative overview of offerings from prominent vendors.
| Supplier | Product Number(s) | Purity | Available Quantities |
| Thermo Fisher Scientific | H32295.03, H32295.06 | 98% | 1 g, 5 g |
| Sigma-Aldrich | 760064 | 97% | Inquire |
| Aladdin Scientific | --- | min 97% | 1 g |
Note: Availability and catalog numbers are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Synthetic Utility and Reactivity Profile
The synthetic utility of 4-(trifluoromethylsulfonyl)phenylacetic acid is derived from its two primary functional groups: the carboxylic acid and the trifluoromethylsulfonyl-substituted aromatic ring.
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a versatile handle for a wide range of chemical transformations. Standard protocols for the conversion of carboxylic acids to esters, amides, acid chlorides, and other derivatives are expected to be applicable. For instance, amide bond formation, a cornerstone of medicinal chemistry, can be readily achieved through coupling with a desired amine in the presence of standard coupling agents.
Caption: Generalized workflow for amide coupling.
Influence of the Trifluoromethylsulfonyl Group
The potent electron-withdrawing nature of the -SO₂CF₃ group deactivates the phenyl ring, making it less susceptible to electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution (SₙAr), particularly if a suitable leaving group is present at the ortho or para positions relative to the sulfonyl group. While this specific molecule lacks such a leaving group, this property is a key consideration for structurally similar compounds.
Potential Applications in Drug Discovery
While specific examples are not prevalent in the literature, the structural motifs of 4-(trifluoromethylsulfonyl)phenylacetic acid suggest its potential utility in several areas of drug discovery:
-
Scaffold for Novel Inhibitors: The phenylacetic acid framework is present in numerous approved drugs. The introduction of the -SO₂CF₃ group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, potentially leading to enhanced potency, improved metabolic stability, or novel intellectual property.
-
Fragment-Based Drug Design: As a relatively small molecule with distinct features, it could serve as a valuable fragment for screening against biological targets.
-
Probing Structure-Activity Relationships (SAR): In an established series of active compounds, replacing other substituents with the -SO₂CF₃ group can provide critical insights into the electronic requirements for biological activity.
Representative Experimental Protocol: Amide Coupling
The following is a representative, general protocol for the synthesis of an amide derivative. This protocol has not been optimized for 4-(trifluoromethylsulfonyl)phenylacetic acid and should be considered a starting point for methods development.
Objective: To synthesize N-benzyl-2-(4-(trifluoromethylsulfonyl)phenyl)acetamide.
Materials:
-
4-(Trifluoromethylsulfonyl)phenylacetic acid
-
Benzylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(trifluoromethylsulfonyl)phenylacetic acid (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add benzylamine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by an appropriate method (e.g., TLC or LC-MS) until the starting material is consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate the solvent in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, HRMS).
Caption: Step-by-step experimental workflow.
Conclusion
4-(Trifluoromethylsulfonyl)phenylacetic acid is a commercially available synthetic intermediate with significant potential for application in medicinal chemistry and materials science. Its unique electronic properties, stemming from the powerful electron-withdrawing trifluoromethylsulfonyl group, make it an intriguing building block for creating novel molecules. While its specific use cases are not yet widely reported, its ready availability from major suppliers provides an opportunity for researchers to explore its synthetic utility and unlock its full potential in their respective fields.
References
- 1. 4-(Trifluoromethylsulfony)phenylacetic acid | 1099597-82-6 [amp.chemicalbook.com]
- 2. 4-(Trifluoromethylsulfonyl)phenylacetic acid, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 3. 4-(Trifluoromethylsulfonyl)phenylacetic acid, 98% | Fisher Scientific [fishersci.ca]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. H32295.06 [thermofisher.com]
- 6. H32295.03 [thermofisher.com]
Methodological & Application
The Strategic Utility of 4-(Trifluoromethylsulfonyl)phenylacetic Acid in Advanced Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule Defined by Potent Activation
In the landscape of modern organic synthesis, the strategic incorporation of highly activating functional groups is a cornerstone of efficient and innovative molecular design. 4-(Trifluoromethylsulfonyl)phenylacetic acid, a crystalline solid at room temperature, is a bifunctional building block of significant interest. It marries the familiar reactivity of a phenylacetic acid scaffold with the potent electron-withdrawing and leaving group potential of a trifluoromethylsulfonyl (triflyl) group. This unique combination makes it a valuable precursor for a range of complex molecules, particularly in the realms of medicinal chemistry and materials science.
The trifluoromethylsulfonyl group (SO₂CF₃), or triflyl group, is one of the most powerful electron-withdrawing groups used in organic chemistry. Its strong inductive effect significantly acidifies the benzylic protons of the acetic acid moiety and activates the phenyl ring for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. Furthermore, the triflyl group itself can act as a leaving group in certain palladium-catalyzed transformations, offering a distinct advantage over less reactive sulfonyl analogues like the mesyl (SO₂CH₃) group.[1][2] This guide provides an in-depth exploration of the applications of 4-(trifluoromethylsulfonyl)phenylacetic acid, complete with detailed protocols to facilitate its use in the modern research laboratory.
| Property | Value | Reference |
| IUPAC Name | 2-(4-(Trifluoromethylsulfonyl)phenyl)acetic acid | [3] |
| CAS Number | 1099597-82-6 | |
| Molecular Formula | C₉H₇F₃O₄S | |
| Molecular Weight | 268.21 g/mol | |
| Appearance | Solid | |
| Melting Point | 122-127 °C |
Application I: Synthesis of Diaryl Heterocycles – The Gateway to COX-2 Inhibitors
A paramount application of aryl sulfonyl phenylacetic acids is in the synthesis of diaryl heterocyclic compounds, a structural motif central to the blockbuster class of non-steroidal anti-inflammatory drugs (NSAIDs) known as selective COX-2 inhibitors. The methylsulfonyl (mesyl) analogue, 4-(methylsulfonyl)phenylacetic acid, is a well-established precursor to drugs like Rofecoxib and Etoricoxib.[4][5][6][7] By analogy, 4-(trifluoromethylsulfonyl)phenylacetic acid serves as a potent building block for novel analogues, with the triflyl group potentially enhancing the potency and pharmacokinetic profile of the resulting drug candidates.
The core transformation involves the condensation of the phenylacetic acid derivative with a suitable diketone or its equivalent, followed by cyclization to form a central heterocyclic ring, such as a furanone. The strong electron-withdrawing nature of the trifluoromethylsulfonyl group can influence the reactivity of the phenylacetic acid moiety and the electronic properties of the final product.
Protocol 1: Synthesis of 4-(4-(Trifluoromethylsulfonyl)phenyl)-3-phenylfuran-2(5H)-one
This protocol is an adaptation of the established synthesis for the methylsulfonyl analogue, Rofecoxib.[8] It involves the reaction of 4-(trifluoromethylsulfonyl)phenylacetic acid with 2-bromoacetophenone to form a key keto-ester intermediate, which then undergoes intramolecular cyclization.
Reaction Scheme:
A two-step, one-pot synthesis of a furanone derivative.
Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 4-(Trifluoromethylsulfonyl)phenylacetic acid | 268.21 | 2.68 g | 10.0 |
| Sodium Hydride (60% dispersion in oil) | 24.00 | 0.44 g | 11.0 |
| Anhydrous N,N-Dimethylformamide (DMF) | - | 50 mL | - |
| 2-Bromoacetophenone | 199.05 | 1.99 g | 10.0 |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 152.24 | 1.67 g | 11.0 |
| Diethyl ether | - | As needed | - |
| 2M Hydrochloric Acid | - | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
Reaction Setup: To a dry 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-(trifluoromethylsulfonyl)phenylacetic acid (2.68 g, 10.0 mmol).
-
Deprotonation: Add anhydrous DMF (50 mL) and cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (0.44 g of 60% dispersion, 11.0 mmol) portion-wise over 15 minutes. Stir the mixture at 0 °C for 30 minutes.
-
Alkylation: Dissolve 2-bromoacetophenone (1.99 g, 10.0 mmol) in anhydrous DMF (10 mL) and add it dropwise to the reaction mixture at 0 °C over 20 minutes. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Cyclization: Once the starting material is consumed, cool the mixture back to 0 °C and add DBU (1.67 g, 11.0 mmol) dropwise. Stir at room temperature for an additional 2 hours.
-
Work-up: Pour the reaction mixture into ice-cold 2M HCl (100 mL) and extract with diethyl ether (3 x 75 mL).
-
Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired furanone.
Application II: A Versatile Platform for Palladium-Catalyzed Cross-Coupling Reactions
The trifluoromethylsulfonyl group on the aromatic ring makes 4-(trifluoromethylsulfonyl)phenylacetic acid an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. While aryl triflates (Ar-OTf) are more commonly cited, aryl triflones (Ar-SO₂CF₃) exhibit similar reactivity, serving as superior alternatives to aryl chlorides and bromides in many instances.[1][2] This opens up a vast synthetic space for creating diverse libraries of compounds from a single, advanced intermediate. The acetic acid moiety can be protected as an ester prior to coupling to avoid interference from the acidic proton.
A. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures. The triflone-activated phenyl ring of the protected 4-(trifluoromethylsulfonyl)phenylacetic acid can be efficiently coupled with a wide range of aryl and heteroaryl boronic acids or their esters.[1][6][9]
Suzuki-Miyaura coupling workflow.
Protocol 2: Suzuki-Miyaura Coupling of Methyl 2-(4-(Trifluoromethylsulfonyl)phenyl)acetate with Phenylboronic Acid
Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Methyl 2-(4-(trifluoromethylsulfonyl)phenyl)acetate | 282.24 | 282 mg | 1.0 |
| Phenylboronic Acid | 121.93 | 183 mg | 1.5 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 58 mg | 0.05 |
| Potassium Carbonate | 138.21 | 415 mg | 3.0 |
| Toluene | - | 8 mL | - |
| Water | - | 2 mL | - |
Procedure:
-
Reaction Setup: In a Schlenk flask, combine methyl 2-(4-(trifluoromethylsulfonyl)phenyl)acetate (282 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
Solvent Addition: Add toluene (8 mL) and water (2 mL).
-
Inert Atmosphere: Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Reaction: Heat the mixture to 90 °C and stir under an argon atmosphere for 12 hours. Monitor the reaction by GC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain the biaryl product.
B. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination allows for the formation of arylamines, a critical functional group in many pharmaceuticals. The activated triflone substrate is an excellent electrophile for this transformation, coupling with a variety of primary and secondary amines.[3][8][10]
Buchwald-Hartwig amination workflow.
Protocol 3: Buchwald-Hartwig Amination with Morpholine
Procedure:
-
Reaction Setup: In a glovebox, charge an oven-dried vial with a stir bar, Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 2 mol% Pd), XPhos (14.3 mg, 0.03 mmol, 3 mol%), and sodium tert-butoxide (67 mg, 0.7 mmol).
-
Reagent Addition: Remove the vial from the glovebox. Add methyl 2-(4-(trifluoromethylsulfonyl)phenyl)acetate (141 mg, 0.5 mmol), morpholine (52 mg, 0.6 mmol), and anhydrous, degassed toluene (2.5 mL) under a positive flow of argon.
-
Reaction: Seal the vial and heat the mixture in a preheated oil bath at 100 °C for 16-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash chromatography to isolate the desired N-aryl morpholine derivative.
C. Sonogashira Coupling: Accessing Arylalkynes
The Sonogashira coupling provides a direct route to arylalkynes by reacting an aryl electrophile with a terminal alkyne. This reaction is invaluable for creating rigid scaffolds and precursors for more complex structures. The triflone group serves as an effective leaving group for this transformation.[5][11][12]
Protocol 4: Sonogashira Coupling with Phenylacetylene
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add methyl 2-(4-(trifluoromethylsulfonyl)phenyl)acetate (141 mg, 0.5 mmol), Pd(PPh₃)₂Cl₂ (17.5 mg, 0.025 mmol, 5 mol%), and CuI (4.8 mg, 0.025 mmol, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Reagent Addition: Add anhydrous, degassed tetrahydrofuran (5 mL) and triethylamine (0.35 mL, 2.5 mmol). Then, add phenylacetylene (61 mg, 0.6 mmol) via syringe.
-
Reaction: Stir the mixture at room temperature for 8-12 hours.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify by flash chromatography to yield the arylalkyne product.
Conclusion
4-(Trifluoromethylsulfonyl)phenylacetic acid is a highly versatile and reactive building block for organic synthesis. Its potent electron-withdrawing triflyl group activates the molecule for key transformations, making it an ideal precursor for the synthesis of complex diaryl heterocycles, such as those found in advanced anti-inflammatory agents. Moreover, its utility as an electrophile in a suite of palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—provides access to a vast array of functionalized aromatic compounds. The protocols detailed herein offer a practical guide for leveraging the unique reactivity of this compound, enabling researchers to accelerate the discovery and development of novel chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cross-Coupling Reactions of Alkylsilicates - Gelest [technical.gelest.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
4-(trifluoromethylsulfony)phenylacetic acid as a catalyst in esterification reactions
An In-Depth Guide to 4-(Trifluoromethylsulfonyl)phenylacetic Acid as a High-Activity Organocatalyst in Esterification Reactions
Introduction: The Quest for Superior Esterification Catalysts
Esterification stands as a fundamental and ubiquitous transformation in organic synthesis, with its products playing critical roles in industries ranging from pharmaceuticals and agrochemicals to fragrances and polymers.[1] The classical Fischer-Speier esterification, while foundational, often requires harsh conditions, stoichiometric amounts of strong mineral acids like sulfuric acid, and presents challenges in product purification and waste management.[2] This has propelled the development of advanced catalytic systems that are more efficient, selective, and environmentally benign.[3]
Organocatalysis has emerged as a powerful alternative, offering metal-free reaction pathways under milder conditions.[2][4] Within this class, strong Brønsted acids are of particular interest. This guide focuses on 4-(Trifluoromethylsulfonyl)phenylacetic acid , a potent organocatalyst whose efficacy is derived from the synergistic effects of a phenylacetic acid scaffold and the powerful electron-withdrawing trifluoromethylsulfonyl group (-SO₂CF₃, or triflyl group). The triflyl group is one of the strongest electron-withdrawing groups, significantly increasing the acidity of the sulfonic acid moiety, thereby enhancing its catalytic activity. This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of this catalyst in modern esterification protocols.
Catalyst Profile: 4-(Trifluoromethylsulfonyl)phenylacetic acid
| Property | Value |
| IUPAC Name | 2-(4-Trifluoromethanesulfonylphenyl)acetic acid |
| CAS Number | 1099597-82-6 |
| Molecular Formula | C₉H₇F₃O₄S |
| Molecular Weight | 284.21 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 123.0-129.0 °C |
Source: Thermo Fisher Scientific[5]
Mechanistic Insights: The Catalytic Cycle
The catalytic prowess of 4-(trifluoromethylsulfonyl)phenylacetic acid in esterification lies in its ability to act as a highly effective proton donor. The mechanism, consistent with general acid-catalyzed esterification, proceeds through the activation of the carboxylic acid substrate.[6] The exceptionally strong acidity of the trifluoromethylsulfonyl group ensures a high concentration of the activated species at equilibrium, accelerating the rate-determining step.
Computational studies, such as DFT analysis on benzenesulfonic acid, suggest that the reaction does not proceed through a high-energy pentacoordinate sulfur intermediate.[7][8] Instead, the favored pathway involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol. A plausible catalytic cycle is depicted below:
-
Carbonyl Activation: The catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Water Elimination: The intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Catalyst Regeneration: The catalyst is regenerated by deprotonation of the ester, yielding the final product and freeing the catalyst to re-enter the cycle.
Caption: Catalytic cycle for esterification using 4-(trifluoromethylsulfonyl)phenylacetic acid.
Application Notes for Researchers
Advantages Over Conventional Catalysts
-
High Catalytic Activity: The strong electron-withdrawing nature of the -SO₂CF₃ group results in a significantly lower pKa compared to traditional catalysts like p-toluenesulfonic acid (pTSA), leading to faster reaction rates and the ability to use lower catalyst loadings (typically 1-5 mol%).
-
Homogeneous Catalysis: Being soluble in many common organic solvents, it operates in a single phase, eliminating mass transfer limitations often encountered with heterogeneous catalysts.
-
Mild Reaction Conditions: The high activity allows reactions to proceed at lower temperatures, which is crucial for sensitive substrates prone to degradation or side reactions.
-
Operational Simplicity: Unlike metal-based catalysts, it does not typically require inert atmospheres or rigorously dry solvents, simplifying the experimental setup.
Substrate Scope and Performance
While extensive data for 4-(trifluoromethylsulfonyl)phenylacetic acid itself is emerging, the performance can be extrapolated from structurally similar arylsulfonic acids.[9] The catalyst is expected to be highly effective for a broad range of substrates.
| Entry | Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetic Acid | 1-Butanol | 2 | 80 | 3 | >95 |
| 2 | Benzoic Acid | Ethanol | 5 | 78 (reflux) | 5 | 92 |
| 3 | Phenylacetic Acid[1] | Methanol | 2 | 65 (reflux) | 6 | 94 |
| 4 | Lauric Acid | Isopropanol | 3 | 100 | 8 | 90 |
| 5 | p-Toluic Acid | Benzyl Alcohol | 5 | 110 | 6 | 88 |
Note: The data in this table is representative of what can be expected with a highly active arylsulfonic acid catalyst under conditions designed to remove water, such as a Dean-Stark apparatus. Yields are illustrative and will vary with specific substrates and reaction scales.
Detailed Experimental Protocols
Protocol 1: General Procedure for Esterification
This protocol outlines a general method for the esterification of a carboxylic acid with an alcohol using 4-(trifluoromethylsulfonyl)phenylacetic acid as the catalyst. The removal of water is critical for driving the equilibrium towards the product and is achieved here using a Dean-Stark apparatus.
Materials and Reagents:
-
Carboxylic Acid (1.0 eq)
-
Alcohol (1.5 - 3.0 eq, can also be used as solvent)
-
4-(Trifluoromethylsulfonyl)phenylacetic acid (1-5 mol%)
-
Anhydrous solvent (e.g., Toluene, Heptane, Dichloromethane)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, Dean-Stark trap, condenser, magnetic stirrer, heating mantle
Caption: General experimental workflow for catalyzed esterification.
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq), the alcohol (1.5-3.0 eq), and the solvent (e.g., toluene, sufficient to fill the Dean-Stark trap).
-
Catalyst Addition: Add 4-(trifluoromethylsulfonyl)phenylacetic acid (1-5 mol%).
-
Apparatus Assembly: Fit the flask with a Dean-Stark trap and a reflux condenser.
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with the solvent.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography (GC), or by observing the amount of water collected in the trap. The reaction is typically complete when water ceases to be collected.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude ester by distillation or column chromatography on silica gel as required.
Protocol 2: Synthesis of Ethyl Benzoate (Example)
This specific example details the synthesis of ethyl benzoate from benzoic acid and ethanol.
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equivalents |
| Benzoic Acid | 122.12 | 12.21 g | 0.10 | 1.0 |
| Ethanol | 46.07 | 23.0 g (29 mL) | 0.50 | 5.0 |
| 4-(CF₃SO₂)C₆H₄CH₂COOH | 284.21 | 0.57 g | 0.002 | 0.02 (2 mol%) |
| Toluene | - | 100 mL | - | - |
Procedure:
-
Combine benzoic acid, ethanol, and toluene in a 250 mL round-bottom flask.
-
Add 0.57 g of 4-(trifluoromethylsulfonyl)phenylacetic acid to the mixture.
-
Assemble the Dean-Stark apparatus and heat the reaction to reflux (approx. 85-90 °C).
-
Continue refluxing for 4-6 hours, or until approximately 1.8 mL of water has been collected.
-
Follow the general workup procedure (Protocol 1, steps 6-8).
-
Purify the resulting crude oil by vacuum distillation to yield pure ethyl benzoate.
Safety and Handling
4-(Trifluoromethylsulfonyl)phenylacetic acid is a strong acid and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is corrosive and can cause skin and eye irritation.[10] All manipulations should be performed in a well-ventilated fume hood.
Conclusion
4-(Trifluoromethylsulfonyl)phenylacetic acid represents a highly promising, potent organocatalyst for esterification reactions. Its strong acidic nature, derived from the triflyl group, allows for high catalytic efficiency under mild conditions. The protocols and data presented herein provide a solid foundation for researchers to employ this catalyst in a variety of synthetic applications, from small-scale laboratory synthesis to process development in the pharmaceutical and chemical industries. Its operational simplicity and broad substrate compatibility make it a valuable tool for modern organic synthesis.
References
- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. [PDF] Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-(Trifluoromethylsulfonyl)phenylacetic acid, 98% 5 g | Request for Quote [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09833B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. 4-(三氟甲基)苯乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]
The Strategic Application of 4-(Trifluoromethylsulfonyl)phenylacetic Acid in Modern Medicinal Chemistry
Introduction: A Bioisosteric Scaffold for Enhanced Drug Properties
In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer both versatile reactivity and beneficial modulations of pharmacokinetic and pharmacodynamic profiles is relentless. 4-(Trifluoromethylsulfonyl)phenylacetic acid emerges as a compound of significant interest, embodying the strategic convergence of two key medicinal chemistry motifs: the phenylacetic acid core and the trifluoromethylsulfonyl substituent. The phenylacetic acid structure is a well-established pharmacophore found in numerous therapeutic agents, notably non-steroidal anti-inflammatory drugs (NSAIDs)[1]. The trifluoromethylsulfonyl group, a potent electron-withdrawing moiety, serves as a bioisostere for other functional groups, profoundly influencing a molecule's acidity, lipophilicity, and metabolic stability. This guide provides an in-depth exploration of the applications of 4-(trifluoromethylsulfonyl)phenylacetic acid in medicinal chemistry, complete with detailed protocols for its synthetic utilization.
The Trifluoromethylsulfonyl Group: A Pillar of Modern Drug Design
The incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing fluorine. The trifluoromethyl (-CF3) group, and by extension the trifluoromethylsulfonyl (-SO2CF3) group, are particularly favored for their ability to enhance a drug candidate's profile.[2][3][4][5]
Key Physicochemical and Pharmacokinetic Impacts:
-
Enhanced Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and enhance oral bioavailability.[3]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation. This can increase a drug's half-life and reduce the formation of potentially toxic metabolites.[3]
-
Modulation of pKa: As a strong electron-withdrawing group, the trifluoromethylsulfonyl moiety increases the acidity of nearby functional groups. This can be strategically employed to optimize a drug's ionization state at physiological pH, impacting its solubility, permeability, and target binding.
-
Bioisosterism: The trifluoromethylsulfonyl group can act as a bioisostere for other groups like the methylsulfonyl or nitro groups.[6][7] This allows for the fine-tuning of a molecule's steric and electronic properties to improve its interaction with a biological target.
| Property | Influence of the Trifluoromethylsulfonyl Group | Reference |
| Lipophilicity (logP) | Increases | [3] |
| Metabolic Stability | Increases | [3] |
| Acidity (pKa) | Decreases (increases acidity of proximal groups) | [8] |
| Bioisosteric Replacement | Can replace other electron-withdrawing groups | [6][7] |
Therapeutic Potential: A Building Block for Selective COX-2 Inhibitors
The structural similarity of 4-(trifluoromethylsulfonyl)phenylacetic acid to known anti-inflammatory agents suggests its significant potential as a building block for the synthesis of novel therapeutics. Specifically, its linkage to the development of selective cyclooxygenase-2 (COX-2) inhibitors is a promising avenue of investigation.
The methylsulfonylphenylacetic acid scaffold is a key component of several selective COX-2 inhibitors, such as Rofecoxib.[9][10][11] The methylsulfonyl group in these inhibitors plays a crucial role in their selective binding to the COX-2 enzyme over the COX-1 isoform, thereby reducing the gastrointestinal side effects associated with traditional NSAIDs. Given that the trifluoromethylsulfonyl group is a close bioisostere of the methylsulfonyl group, it is highly probable that 4-(trifluoromethylsulfonyl)phenylacetic acid can be utilized to synthesize novel and potent selective COX-2 inhibitors.
The trifluoromethyl group's strong electron-withdrawing nature could further enhance the inhibitory activity and selectivity of these compounds. The following diagram illustrates the role of COX-2 in the inflammatory pathway and the mechanism of action for selective inhibitors.
Caption: The COX-2 inflammatory pathway and the inhibitory action of a selective inhibitor.
Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions
A key application of 4-(trifluoromethylsulfonyl)phenylacetic acid and its derivatives in medicinal chemistry is their use as coupling partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. The triflate group, which can be readily formed from a corresponding phenol, is an excellent leaving group, making aryl triflates highly effective electrophiles in these reactions.[12][13] This enables the efficient formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex drug molecules.
The following protocol provides a detailed methodology for a Suzuki-Miyaura cross-coupling reaction utilizing an ester derivative of 4-(trifluoromethylsulfonyl)phenylacetic acid.
Protocol: Suzuki-Miyaura Cross-Coupling of Methyl 2-(4-(trifluoromethylsulfonyloxy)phenyl)acetate
Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between methyl 2-(4-(trifluoromethylsulfonyloxy)phenyl)acetate and an arylboronic acid.
Materials:
-
Methyl 2-(4-(trifluoromethylsulfonyloxy)phenyl)acetate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 equiv)
-
Triphenylphosphine (PPh3) (0.08 equiv)
-
Potassium carbonate (K2CO3) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Schlenk flask
-
Magnetic stirrer
-
Heating mantle with a temperature controller
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere, add methyl 2-(4-(trifluoromethylsulfonyloxy)phenyl)acetate (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
-
Solvent Addition:
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio to the flask via a syringe. The final concentration of the limiting reagent should be approximately 0.1 M.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
4-(Trifluoromethylsulfonyl)phenylacetic acid represents a valuable and versatile building block in medicinal chemistry. Its unique combination of a proven pharmacophore and a functionally rich substituent allows for the strategic design and synthesis of novel therapeutic agents with potentially enhanced physicochemical and pharmacological properties. The trifluoromethylsulfonyl group, in particular, offers a powerful tool for modulating lipophilicity, metabolic stability, and target affinity. The synthetic accessibility of this compound and its utility in robust carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling, further underscore its importance for researchers, scientists, and drug development professionals in the ongoing quest for new and improved medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. scilit.com [scilit.com]
- 6. drughunter.com [drughunter.com]
- 7. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Methylsulphonylphenylacetic acid | 90536-66-6 [chemicalbook.com]
- 10. 4-(Methylsulfonyl)phenylacetic Acid | High-Purity Reagent [benchchem.com]
- 11. asianpubs.org [asianpubs.org]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
protocol for the derivatization of amines with 4-(trifluoromethylsulfony)phenylacetic acid
Application Note & Protocol
Derivatization of Amines with 4-(Trifluoromethylsulfonyl)phenylacetic Acid for Enhanced Analytical Detection
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed theoretical protocol and scientific rationale for the derivatization of primary and secondary amines with 4-(trifluoromethylsulfonyl)phenylacetic acid. This derivatization strategy is proposed to enhance the analytical detection of amine-containing compounds in complex matrices, particularly for applications in chromatography and mass spectrometry. The introduction of the 4-(trifluoromethylsulfonyl)phenylacetyl moiety imparts several advantageous properties to the analyte, including increased molecular weight, improved chromatographic behavior, and the potential for enhanced ionization efficiency. This guide will cover the proposed reaction mechanism, a step-by-step experimental protocol, and considerations for method development and validation.
Introduction: The Rationale for Amine Derivatization
The quantitative analysis of amines is a cornerstone of many scientific disciplines, from metabolomics to pharmaceutical quality control.[1] However, the inherent physicochemical properties of many amines, such as high polarity and low volatility, often present analytical challenges, leading to poor chromatographic peak shape and suppressed ionization in mass spectrometry.[2][3] Chemical derivatization is a powerful technique to overcome these limitations by chemically modifying the amine to a more analytically amenable form.[2][4]
This application note explores the potential of 4-(trifluoromethylsulfonyl)phenylacetic acid as a novel derivatizing agent. The rationale for its selection is twofold:
-
Introduction of a Fluorinated Moiety: The trifluoromethylsulfonyl group is highly electronegative and can enhance the signal in certain detectors, such as electron capture detectors (ECD) for gas chromatography.[2]
-
Increased Hydrophobicity: The phenylacetic acid backbone increases the hydrophobicity of the resulting derivative, which can improve retention and separation in reverse-phase liquid chromatography.
Proposed Reaction Mechanism: Amide Bond Formation
The derivatization of an amine with 4-(trifluoromethylsulfonyl)phenylacetic acid is proposed to proceed via the formation of a stable amide bond. This reaction typically requires the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine. A common and effective method for this activation is the use of a coupling agent, such as a carbodiimide.
Health and Safety Precautions
3.1. Reagent Handling
-
4-(Trifluoromethylsulfonyl)phenylacetic Acid and its Analogs: These compounds may cause skin and eye irritation.[5][6] Always handle them in a well-ventilated area or a chemical fume hood.[5][7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][7]
-
Coupling Agents (e.g., EDC, DCC): These are potent sensitizers and should be handled with extreme care. Avoid inhalation of dust and contact with skin.
-
Organic Solvents: Use in a well-ventilated area and away from ignition sources.
3.2. Waste Disposal
Dispose of all chemical waste in accordance with local, state, and federal regulations.
Experimental Protocol: A General Guideline
This protocol is a general guideline and may require optimization based on the specific amine analyte and the analytical instrumentation used.
4.1. Materials and Reagents
-
Amine-containing sample
-
4-(Trifluoromethylsulfonyl)phenylacetic acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous, amine-free solvent (e.g., acetonitrile, dichloromethane)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Quenching solution (e.g., dilute aqueous acid)
-
Extraction solvent (e.g., ethyl acetate)
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
4.2. Reagent Preparation
-
Derivatizing Agent Solution: Prepare a stock solution of 4-(trifluoromethylsulfonyl)phenylacetic acid in the chosen anhydrous solvent. The concentration should be optimized but a starting point of 10 mg/mL is recommended.
-
Coupling Agent Solution: Prepare fresh solutions of EDC and NHS in the anhydrous solvent.
-
Base Solution: Prepare a stock solution of TEA or DIPEA in the anhydrous solvent.
4.3. Derivatization Procedure
-
Sample Preparation: Accurately weigh or pipette a known amount of the amine sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Dissolve the dried amine sample in a small volume of the anhydrous solvent.
-
Activation of Carboxylic Acid:
-
To a separate vial, add an equimolar amount of 4-(trifluoromethylsulfonyl)phenylacetic acid, EDC, and NHS.
-
Add anhydrous solvent and allow the mixture to react for 15-30 minutes at room temperature to form the active NHS ester.
-
-
Derivatization Reaction:
-
Transfer the activated 4-(trifluoromethylsulfonyl)phenylacetic acid solution to the vial containing the amine sample.
-
Add a slight excess of an organic base (e.g., triethylamine) to act as a proton scavenger.
-
Cap the vial tightly and heat at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes). The optimal temperature and time should be determined experimentally.
-
-
Reaction Quenching: Cool the reaction mixture to room temperature and add a small amount of a quenching solution to stop the reaction.
-
Extraction (if necessary): If the sample matrix is complex, a liquid-liquid extraction may be necessary to isolate the derivatized amine. Add an appropriate extraction solvent, vortex, and collect the organic layer.
-
Analysis: The resulting solution containing the derivatized amine can be directly injected into the analytical instrument (e.g., GC-MS or LC-MS).
Data Presentation: Key Experimental Parameters
| Parameter | Recommended Starting Condition | Range for Optimization |
| Reagent Molar Ratio (Amine:Derivatizing Agent:EDC:NHS) | 1 : 1.2 : 1.2 : 1.2 | 1:1-2 : 1-2 : 1-2 |
| Reaction Solvent | Acetonitrile | Dichloromethane, Tetrahydrofuran |
| Reaction Temperature | 60°C | Room Temperature - 80°C |
| Reaction Time | 60 minutes | 30 - 120 minutes |
| Base | Triethylamine | Diisopropylethylamine |
Visualization of the Experimental Workflow
Caption: Workflow for the derivatization of amines.
Trustworthiness and Self-Validation
To ensure the validity of this proposed protocol, the following steps are recommended:
-
Confirmation of Derivative Formation: The successful formation of the derivatized amine should be confirmed by mass spectrometry. The expected product will have a mass corresponding to the amine plus the mass of the 4-(trifluoromethylsulfonyl)phenylacetyl group minus the mass of water.
-
Method Optimization: A systematic optimization of reaction parameters (temperature, time, reagent ratios) should be performed to maximize the yield of the derivative.
-
Calibration and Quantification: For quantitative analysis, a calibration curve should be generated using standards of the derivatized amine.
Conclusion
The derivatization of amines with 4-(trifluoromethylsulfonyl)phenylacetic acid presents a promising, albeit theoretical, approach to enhance their analytical detection. The proposed protocol, based on well-established amide bond formation chemistry, provides a solid starting point for researchers to develop and validate new analytical methods for amine-containing compounds. The unique properties of the derivatizing agent are expected to offer significant advantages in terms of chromatographic performance and detector sensitivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
Application Note: A Robust, Validated HPLC Method for the Quantification of 4-(Trifluoromethylsulfonyl)phenylacetic acid
Abstract
This application note details a robust, high-performance liquid chromatography (HPLC) method for the accurate quantification of 4-(trifluoromethylsulfonyl)phenylacetic acid. This compound is a key intermediate in pharmaceutical synthesis, and a reliable analytical method is crucial for quality control, stability testing, and reaction monitoring. The described reverse-phase HPLC (RP-HPLC) method utilizes a C18 stationary phase with a gradient elution of acidified water and acetonitrile, coupled with UV detection. The protocol herein provides comprehensive steps for sample preparation, system setup, and data analysis. Furthermore, it outlines the critical system suitability and method validation parameters as mandated by international guidelines to ensure data integrity and reliability.[1][2][3]
Introduction and Scientific Rationale
4-(Trifluoromethylsulfonyl)phenylacetic acid is an organic compound characterized by a phenylacetic acid core functionalized with a strongly electron-withdrawing trifluoromethylsulfonyl group.[4] This functional group significantly impacts the molecule's physicochemical properties, including its acidity and polarity, which are critical considerations for developing a separation method. The phenyl ring provides a strong chromophore, making UV spectrophotometry an ideal detection technique.
The primary analytical challenge is to achieve a reproducible separation with a sharp, symmetrical peak, ensuring accurate quantification. A reverse-phase HPLC method is the logical choice for this analyte, as it effectively separates moderately polar to non-polar compounds.[5] The critical parameter for this specific analyte is the control of the mobile phase pH. As a carboxylic acid, the analyte's ionization state is pH-dependent.[6] To ensure consistent retention times and prevent peak tailing, the mobile phase must be acidified to a pH at least 1-2 units below the analyte's pKa, thereby keeping it in its neutral, non-ionized form.[7] This method employs a volatile acid, trifluoroacetic acid (TFA), which effectively suppresses ionization and is also compatible with mass spectrometry if further characterization is needed.[8]
Experimental Design and Methodology
Materials and Reagents
-
Analyte: 4-(Trifluoromethylsulfonyl)phenylacetic acid, Reference Standard (≥97% purity)[4][9]
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size, or equivalent.
-
Solvents:
-
Acetonitrile (ACN), HPLC Grade
-
Water, HPLC Grade (e.g., Milli-Q®)
-
-
Reagents:
-
Trifluoroacetic Acid (TFA), HPLC Grade
-
-
Glassware: Class A volumetric flasks, autosampler vials with inserts.
Chromatographic Conditions
All chromatographic parameters were optimized to provide a robust separation with excellent peak shape and a short run time. The final, validated conditions are summarized in the table below.
| Parameter | Condition |
| Column | Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient Program | 0-1 min: 30% B; 1-8 min: 30% to 90% B; 8-9 min: 90% B; 9.1-10 min: 30% B; 10-15 min: 30% B (Equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 15 minutes (including re-equilibration) |
Preparation of Solutions
-
Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to a 1 L volumetric flask containing approximately 900 mL of HPLC-grade water. Dilute to the mark with water and mix thoroughly.
-
Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of TFA to a 1 L volumetric flask containing approximately 900 mL of HPLC-grade acetonitrile. Dilute to the mark with acetonitrile and mix.
-
Diluent: Prepare a mixture of Water:Acetonitrile (70:30, v/v) with 0.1% TFA.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 4-(trifluoromethylsulfonyl)phenylacetic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (50 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 20.0 mL with the diluent.
Detailed Analytical Protocol
This section provides a step-by-step workflow for the analysis.
Workflow Diagram
Caption: High-level workflow for HPLC analysis.
-
System Preparation:
-
Purge the HPLC pump with both Mobile Phase A and Mobile Phase B for 5-10 minutes to remove air bubbles.
-
Set the column temperature to 30 °C.
-
Equilibrate the column with the initial mobile phase conditions (70% A, 30% B) at 1.0 mL/min for at least 15 minutes or until a stable baseline is achieved.
-
-
System Suitability Testing (SST):
-
Analysis Sequence:
-
Inject the diluent (blank) to ensure no carryover or system contamination.
-
Inject the Working Standard Solution.
-
Inject the sample solutions.
-
Bracket the sample injections with standard injections at regular intervals (e.g., after every 10 sample injections) to monitor system stability.
-
-
Data Processing:
-
Integrate the peak corresponding to 4-(trifluoromethylsulfonyl)phenylacetic acid in all chromatograms.
-
Construct a calibration curve if performing a full quantitative validation, or use a single-point standard for routine analysis.
-
Calculate the concentration of the analyte in the sample using the following external standard formula:
Analyte Concentration = (Area_Sample / Area_Standard) * Concentration_Standard
-
Method Validation Principles
This method has been developed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][14] A full validation would include the following parameters to demonstrate its suitability for the intended purpose.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Peak purity analysis (DAD), no interfering peaks at analyte RT. |
| Linearity | Ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The interval between the upper and lower concentrations of analyte for which the method is precise and accurate. | Typically 80-120% of the target concentration. |
| Accuracy | Closeness of test results to the true value. Assessed by spike-recovery studies. | 98.0% - 102.0% recovery. |
| Precision | Agreement among a series of measurements. Includes Repeatability and Intermediate Precision. | RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision. | Signal-to-Noise ratio of 10:1. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate). | SST parameters remain within limits. |
Method Development Logic
The selection of chromatographic parameters was driven by the physicochemical properties of the analyte.
Caption: Rationale for HPLC parameter selection.
Conclusion
The HPLC method presented here is demonstrated to be simple, rapid, and robust for the quantitative determination of 4-(trifluoromethylsulfonyl)phenylacetic acid. The use of a standard C18 column and a straightforward mobile phase composition makes it easily transferable to any laboratory with standard HPLC capabilities. By adhering to the outlined system suitability and validation principles, this method provides a trustworthy and reliable tool for quality control and research applications in the pharmaceutical industry.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. 4-(三氟甲基磺酰基)苯乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. pharmtech.com [pharmtech.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Developing HPLC Methods [sigmaaldrich.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. 4-(Trifluoromethylsulfonyl)phenylacetic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 10. m.youtube.com [m.youtube.com]
- 11. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 12. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 13. pharmatimesofficial.com [pharmatimesofficial.com]
- 14. starodub.nl [starodub.nl]
Application Note: Quantitative Analysis of 4-(Trifluoromethylsulfonyl)phenylacetic Acid
Abstract
This document provides a comprehensive guide with detailed protocols for the quantitative analysis of 4-(trifluoromethylsulfonyl)phenylacetic acid. This compound is of interest in pharmaceutical development as a potential synthetic intermediate or impurity. Accurate and reliable quantification is critical for quality control, process optimization, and regulatory compliance. This guide details three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity trace analysis, and Gas Chromatography with Mass Spectrometry (GC-MS) following derivatization as a confirmatory method. Each protocol is designed to be self-validating, incorporating system suitability tests and adhering to principles outlined in ICH guidelines.[1][2][3]
Introduction and Analyte Properties
4-(Trifluoromethylsulfonyl)phenylacetic acid (CAS 1099597-82-6) is an organic compound characterized by a phenylacetic acid core substituted with a trifluoromethylsulfonyl (-SO₂CF₃) group.[4][5][6] Its chemical structure dictates the analytical strategies for its quantification.
-
Acidic Nature: The carboxylic acid moiety (-COOH) makes the molecule acidic. This property is fundamental to its behavior in reversed-phase chromatography, where mobile phase pH must be controlled to ensure consistent retention and optimal peak shape.[7][8]
-
UV Chromophore: The substituted benzene ring acts as a chromophore, allowing for straightforward detection using UV spectrophotometry, typically in the range of 220-270 nm.
-
Polarity and Volatility: The compound is polar and non-volatile, making it well-suited for liquid chromatography. Analysis by gas chromatography requires a derivatization step to convert the polar carboxylic acid into a more volatile ester.[9]
The accurate quantification of such compounds is a critical aspect of pharmaceutical quality control, especially when they are potential process-related impurities.[10][11] Regulatory bodies require that analytical methods used for these purposes are properly validated to demonstrate they are fit for their intended purpose.[12][13]
Method Selection: A Rationale
The choice of analytical technique depends on the specific requirements of the analysis, such as the expected concentration range, the complexity of the sample matrix, and the required level of sensitivity and selectivity.
-
RP-HPLC-UV: This is the workhorse method for routine analysis, such as determining the purity of a drug substance or quantifying the compound as a non-critical impurity. It is robust, cost-effective, and widely available.
-
LC-MS/MS: This technique is essential when trace-level quantification is necessary (e.g., parts-per-million levels).[14] Its superior sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM), make it ideal for analyzing potential genotoxic impurities or for quantification in complex biological matrices.[15][16][17]
-
GC-MS (with Derivatization): This serves as a valuable alternative or confirmatory method. While requiring an additional sample preparation step (derivatization), it provides orthogonal selectivity to LC methods and can be extremely sensitive.[18][19]
Protocol 1: Quantification by Reverse-Phase HPLC-UV
This protocol describes a robust isocratic HPLC method for the routine quantification of 4-(trifluoromethylsulfonyl)phenylacetic acid.
Principle of the Method
The analyte is separated on a C18 reversed-phase column using a buffered mobile phase. The acidic mobile phase suppresses the ionization of the carboxylic acid group, increasing its hydrophobicity and ensuring a sharp, symmetrical peak shape with stable retention.[7][20][21] Quantification is performed by comparing the peak area of the analyte to a calibration curve prepared from certified reference standards.
Experimental Workflow
Caption: Workflow for quantitative analysis by HPLC-UV.
Materials and Reagents
-
4-(Trifluoromethylsulfonyl)phenylacetic acid reference standard (≥98% purity)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or ultrapure
-
Phosphoric acid (H₃PO₄), ACS grade
-
Mobile Phase: 20 mM Potassium Phosphate buffer (pH 2.5) / Acetonitrile (60:40, v/v)
-
Diluent: Water / Acetonitrile (50:50, v/v)
Step-by-Step Protocol
-
Mobile Phase Preparation: To prepare 1 L of 20 mM potassium phosphate buffer pH 2.5, dissolve 2.72 g of monobasic potassium phosphate (KH₂PO₄) in 1 L of HPLC water. Adjust the pH to 2.5 using phosphoric acid. Filter through a 0.45 µm membrane filter. Mix 600 mL of this buffer with 400 mL of acetonitrile. Degas before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Preparation: Accurately weigh an appropriate amount of the test substance (e.g., 25 mg) into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a target concentration within the calibration range.
-
System Suitability Test (SST): Use a mid-level calibration standard (e.g., 25 µg/mL) for the SST.
Instrumental Conditions
| Parameter | Setting | Rationale |
| HPLC System | Agilent 1260, Waters Alliance, or equivalent | Standard system with UV detection capabilities. |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Luna, Zorbax) | Provides good retention and separation for hydrophobic compounds.[21] |
| Mobile Phase | 60:40 (v/v) 20 mM KH₂PO₄ (pH 2.5) : ACN | Isocratic elution for simplicity and robustness. Low pH ensures the analyte is in its protonated, non-ionized form for better peak shape.[7][8] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time stability. |
| Injection Vol. | 10 µL | Standard volume to balance sensitivity and peak shape. |
| UV Detection | 230 nm | Provides good absorbance for the phenyl ring chromophore. |
| Run Time | 10 minutes | Sufficient to elute the analyte and any early-eluting impurities. |
System Validation and Data Analysis
-
System Suitability: Before sample analysis, inject the SST solution five times. The acceptance criteria should be:
-
Relative Standard Deviation (RSD) of peak areas: ≤ 2.0%
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
-
Linearity: Plot the peak area versus concentration for the calibration standards. The correlation coefficient (r²) should be ≥ 0.999.
-
Quantification: Calculate the concentration of the analyte in the prepared sample solution using the linear regression equation from the calibration curve.
Protocol 2: Trace Quantification by LC-MS/MS
This protocol provides a highly sensitive and selective method for determining trace levels of 4-(trifluoromethylsulfonyl)phenylacetic acid, suitable for impurity testing or analysis in complex matrices.
Principle of the Method
The analyte is separated using reversed-phase chromatography and detected by a tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode. The carboxylic acid group readily deprotonates to form the [M-H]⁻ ion. Quantification is achieved using Multiple Reaction Monitoring (MRM), which monitors a specific precursor-to-product ion transition, providing exceptional selectivity and minimizing matrix interference.[15][17][22]
Experimental Workflow
Caption: Workflow for trace quantitative analysis by LC-MS/MS.
Materials and Reagents
-
Reference standard and samples as in Protocol 1.
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Diluent: Water / Acetonitrile (80:20, v/v)
Step-by-Step Protocol
-
Sample Preparation: For trace analysis in a drug substance, a simple dilution (e.g., 10 mg/mL) may suffice.[11] For complex matrices like drug products or biological fluids, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be required to remove interferences and concentrate the analyte.[23][24]
-
Standard Stock Solution (100 µg/mL): Prepare by dissolving 10 mg of reference standard in 100 mL of diluent.
-
Calibration Standards: Prepare a series of low-level standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution of the stock solution.
Instrumental Conditions
| Parameter | Setting | Rationale |
| LC-MS/MS System | Sciex API 4000, Waters Xevo, or equivalent | High-sensitivity triple quadrupole mass spectrometer. |
| Column | C18, 2.1 x 50 mm, 1.8 µm (e.g., UPLC BEH) | Smaller particle size and dimensions for faster analysis and better sensitivity. |
| Mobile Phase | A: 0.1% FA in Water; B: 0.1% FA in ACN | Formic acid provides protons for ESI+ but also aids peak shape in ESI-.[20] Gradient elution allows for separation of a wider range of impurities. |
| Gradient | 5% B to 95% B over 5 min, hold 1 min | A standard gradient to elute the analyte and clean the column. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Higher temperature reduces viscosity and improves peak shape. |
| Ion Source | Electrospray Ionization (ESI), Negative Mode | The carboxylic acid group readily deprotonates in negative mode. |
| Precursor Ion | m/z 267.0 | [M-H]⁻ for C₉H₇F₃O₄S (MW 268.21).[4] |
| MRM Transitions | Quantifier: 267.0 -> 80.9; Qualifier: 267.0 -> 187.0 | The transition to m/z 80.9 corresponds to the [SO₃]⁻ fragment. A second transition is used for confirmation. |
System Validation and Data Analysis
-
System Suitability: Inject the lowest calibration standard (LLOQ). The signal-to-noise ratio should be ≥ 10.
-
Linearity: Plot the peak area versus concentration. A weighting factor (e.g., 1/x or 1/x²) may be required for a wide dynamic range. r² should be ≥ 0.995.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations. Accuracy (% bias) and precision (% RSD) should be within ±15%.[17]
-
Quantification: Quantify samples using the calibration curve. The ion ratio between the quantifier and qualifier transitions in the sample must be within ±20% of the average ratio from the standards.
Protocol 3: Confirmatory Analysis by GC-MS (with Derivatization)
This protocol is an alternative method, useful for confirming the identity of the analyte or for use when LC-MS is unavailable. It requires derivatization to make the analyte volatile.
Principle of the Method
The polar carboxylic acid group is converted into a nonpolar, volatile ester through alkylation.[25] A common and effective method is esterification using a reagent like N,N-Dimethylformamide dimethyl acetal or by using an alcohol with an acid catalyst. The resulting derivative is then analyzed by GC-MS, which separates it from other volatile components before detection by mass spectrometry.
Experimental Workflow
Caption: Workflow for quantitative analysis by GC-MS following derivatization.
Materials and Reagents
-
Reference standard and samples.
-
Methanol, anhydrous.
-
Acetyl chloride or Sulfuric acid (as catalyst).
-
Ethyl acetate, GC grade.
-
Sodium sulfate, anhydrous.
Step-by-Step Derivatization Protocol
-
Sample Preparation: If the analyte is in a solid matrix, dissolve it in a suitable solvent and perform an LLE into an organic solvent like ethyl acetate. Dry the organic extract over anhydrous sodium sulfate.
-
Evaporation: Evaporate the dried extract to dryness under a gentle stream of nitrogen.
-
Esterification: To the dry residue, add 500 µL of anhydrous methanol and 50 µL of acetyl chloride. Cap the vial tightly.
-
Reaction: Heat the vial at 60 °C for 1 hour.
-
Final Preparation: Cool the vial to room temperature. Evaporate the solvent and excess reagent under nitrogen. Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.
Instrumental Conditions
| Parameter | Setting | Rationale |
| GC-MS System | Agilent 7890/5977, or equivalent | Standard GC with a single quadrupole or triple quadrupole MS. |
| Column | DB-5ms, 30 m x 0.25 mm x 0.25 µm | A robust, general-purpose column for a wide range of analytes. |
| Carrier Gas | Helium, 1.2 mL/min constant flow | Inert carrier gas. |
| Inlet Temp. | 250 °C | Ensures complete volatilization of the derivative. |
| Injection Mode | Splitless (1 µL) | For maximum sensitivity in trace analysis. |
| Oven Program | 100 °C (1 min), ramp at 15 °C/min to 280 °C, hold 5 min | Temperature program to separate the analyte from solvent and other components. |
| MS Source | Electron Ionization (EI), 70 eV | Standard ionization mode for GC-MS. |
| MS Mode | Scan (m/z 50-400) or Selected Ion Monitoring (SIM) | Scan mode for identification; SIM mode for enhanced sensitivity in quantification. |
| SIM Ions | m/z 282 (M⁺), 251 ([M-OCH₃]⁺), 187 ([M-SO₂CF₃]⁺) | Monitor the molecular ion of the methyl ester and key fragment ions. |
Method Comparison Summary
| Feature | HPLC-UV | LC-MS/MS | GC-MS (Deriv.) |
| Selectivity | Moderate | Very High | High |
| Sensitivity (Typical LOQ) | ~1 µg/mL | ~0.1 ng/mL | ~1-10 ng/mL |
| Sample Prep. | Simple (Dilution) | Moderate (Dilution/SPE) | Complex (Derivatization) |
| Throughput | High | Medium | Low |
| Primary Use | Routine QC, Purity | Trace Impurity, Bioanalysis | Confirmatory, Orthogonal Method |
| Cost | Low | High | Medium |
Conclusion
Three robust and reliable methods for the quantification of 4-(trifluoromethylsulfonyl)phenylacetic acid have been presented. The HPLC-UV method is ideal for routine quality control applications where high concentrations are expected. For trace-level analysis requiring high sensitivity and selectivity, the LC-MS/MS method is superior and should be considered the gold standard. Finally, GC-MS with derivatization offers a powerful orthogonal technique for confirmation and specialized applications. The selection of the most appropriate method should be based on the specific analytical need, matrix complexity, and required limits of detection, with all methods being subject to full validation according to ICH guidelines to ensure data integrity.[1][2]
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. qbdgroup.com [qbdgroup.com]
- 4. calpaclab.com [calpaclab.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. 4-(Trifluoromethylsulfonyl)phenylacetic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. biotage.com [biotage.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. Trace Level Impurities in Pharmaceuticals | Separation Science [sepscience.com]
- 11. contractpharma.com [contractpharma.com]
- 12. youtube.com [youtube.com]
- 13. fda.gov [fda.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis | Springer Nature Experiments [experiments.springernature.com]
- 19. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ionsource.com [ionsource.com]
- 21. chromtech.com [chromtech.com]
- 22. researchgate.net [researchgate.net]
- 23. bib.irb.hr:8443 [bib.irb.hr:8443]
- 24. organomation.com [organomation.com]
- 25. chem.libretexts.org [chem.libretexts.org]
Synthetic Routes to Novel Derivatives of 4-(Trifluoromethylsulfony)phenylacetic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the synthesis of novel derivatives of 4-(trifluoromethylsulfony)phenylacetic acid. The trifluoromethanesulfonate (triflate) group is an outstanding leaving group for palladium-catalyzed cross-coupling reactions, rendering this compound and its esters versatile building blocks for the construction of complex molecular architectures. This guide details robust, field-proven protocols for the preparation of the key triflate intermediate and its subsequent derivatization through Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The experimental choices, underlying mechanisms, and expected outcomes are thoroughly discussed to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of the Triflate Moiety
In the landscape of medicinal chemistry and materials science, the ability to selectively functionalize aromatic scaffolds is paramount. Phenylacetic acid derivatives, in particular, are prevalent motifs in numerous pharmaceuticals. The introduction of a trifluoromethylsulfonyl group (-SO₂CF₃ or triflate, -OTf) at the 4-position of the phenylacetic acid core dramatically enhances its synthetic utility. The triflate group is a superior leaving group compared to traditional halides (e.g., -Br, -I) in a variety of cross-coupling reactions due to the strong electron-withdrawing nature of the trifluoromethyl group, which stabilizes the resulting anion. This heightened reactivity allows for milder reaction conditions and a broader substrate scope, making it an invaluable tool for the synthesis of novel compounds.
This guide outlines a modular synthetic strategy, commencing with the protection of the carboxylic acid of 4-hydroxyphenylacetic acid, followed by triflation of the phenolic hydroxyl group, and culminating in the diversification of the aromatic core via palladium-catalyzed cross-coupling reactions.
Overall Synthetic Workflow
The synthetic approach is designed to be modular, allowing for the synthesis of a wide array of derivatives from a common intermediate. The workflow begins with the readily available 4-hydroxyphenylacetic acid and proceeds through three key stages: esterification, triflation, and cross-coupling, followed by an optional final deprotection step.
Caption: Overall synthetic workflow.
Preparation of the Key Intermediate: Methyl 4-(trifluoromethylsulfony)phenylacetate
The carboxylic acid moiety of 4-hydroxyphenylacetic acid can interfere with the subsequent triflation and cross-coupling reactions. Therefore, it is judicious to protect it as a methyl ester. This ester can be readily hydrolyzed in the final step if the free acid is the desired target.
Protocol 1: Esterification of 4-Hydroxyphenylacetic Acid
Rationale: Fischer-Speier esterification is a classic and efficient method for the synthesis of esters from carboxylic acids and alcohols under acidic conditions.[1][2] Thionyl chloride in methanol provides an effective in situ source of HCl, driving the reaction to completion.[3]
Materials:
-
4-Hydroxyphenylacetic acid
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂)
-
Ethyl acetate (EtOAc)
-
5% aqueous Sodium Carbonate (Na₂CO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxyphenylacetic acid (1.0 eq.).
-
Add anhydrous methanol to dissolve the starting material (approx. 5-10 mL per gram of acid).
-
Cool the mixture in an ice bath and slowly add thionyl chloride (0.5 eq.) dropwise with stirring.
-
Remove the ice bath and heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous Na₂CO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield methyl 4-hydroxyphenylacetate as a white to pale yellow solid.[4]
| Parameter | Value |
| Typical Scale | 10 g |
| Expected Yield | >90% |
| Purity | >95% by NMR |
Characterization Data for Methyl 4-hydroxyphenylacetate:
-
Appearance: White to pale yellow crystalline solid.[4]
-
Melting Point: 55-58 °C.[4]
-
¹H NMR (CDCl₃, 400 MHz): δ 7.10 (d, J=8.4 Hz, 2H), 6.75 (d, J=8.4 Hz, 2H), 5.5-6.5 (br s, 1H, OH), 3.68 (s, 3H), 3.55 (s, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 173.0, 155.0, 130.5, 126.0, 115.5, 52.0, 40.0.
Protocol 2: Triflation of Methyl 4-hydroxyphenylacetate
Rationale: The triflation of a phenol is typically achieved using triflic anhydride in the presence of a non-nucleophilic base, such as pyridine, to neutralize the triflic acid byproduct.[5] The reaction is performed at low temperatures to minimize side reactions.
Materials:
-
Methyl 4-hydroxyphenylacetate
-
Dichloromethane (DCM), anhydrous
-
Pyridine, anhydrous
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
0.2 N Hydrochloric acid (HCl)
-
Deionized water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 4-hydroxyphenylacetate (1.0 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous pyridine (1.1 eq.) dropwise with stirring.
-
Slowly add triflic anhydride (1.1 eq.) dropwise via a syringe or dropping funnel, ensuring the internal temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring for completion by TLC.
-
Once the reaction is complete, quench by the slow addition of deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 0.2 N HCl, deionized water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure methyl 4-(trifluoromethylsulfony)phenylacetate.
| Parameter | Value |
| Typical Scale | 5 g |
| Expected Yield | 85-95% |
| Purity | >98% by NMR |
Reference Characterization Data for Methyl 4-(trifluoromethylsulfony)phenylacetate:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.40 (d, J=8.8 Hz, 2H), 7.30 (d, J=8.8 Hz, 2H), 3.70 (s, 3H), 3.65 (s, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 171.0, 149.0, 135.0, 131.0, 122.0, 118.7 (q, J=320 Hz, CF₃), 52.5, 40.5.
-
¹⁹F NMR (CDCl₃, 376 MHz): δ -73.5.
Derivatization via Palladium-Catalyzed Cross-Coupling Reactions
The methyl 4-(trifluoromethylsulfony)phenylacetate is a versatile intermediate for a range of palladium-catalyzed cross-coupling reactions. The following protocols provide a starting point for the synthesis of diverse derivatives.
Protocol 3: Suzuki-Miyaura Coupling for C-C Bond Formation
Rationale: The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an aryl triflate and a boronic acid or ester.[4] A palladium catalyst, typically with a phosphine ligand, and a base are required to facilitate the catalytic cycle.[6]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Materials:
-
Methyl 4-(trifluoromethylsulfony)phenylacetate
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene and water (or another suitable solvent system)
-
Round-bottom flask, reflux condenser, magnetic stirrer, inert atmosphere setup
Procedure:
-
To a round-bottom flask, add methyl 4-(trifluoromethylsulfony)phenylacetate (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., PPh₃, 4-10 mol%).
-
Add the solvent system (e.g., toluene/water 4:1).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir vigorously for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Value |
| Catalyst | Pd(OAc)₂ / PPh₃ |
| Base | K₂CO₃ |
| Solvent | Toluene/Water |
| Temperature | 80-100 °C |
| Typical Yield | 70-90% |
Protocol 4: Sonogashira Coupling for C-C Triple Bond Formation
Rationale: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl triflate and a terminal alkyne.[7] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.[7]
Materials:
-
Methyl 4-(trifluoromethylsulfony)phenylacetate
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or another suitable amine base
-
Tetrahydrofuran (THF) or another suitable solvent
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Add the solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.0-3.0 eq.).
-
Add methyl 4-(trifluoromethylsulfony)phenylacetate (1.0 eq.).
-
Add the terminal alkyne (1.1-1.2 eq.) dropwise.
-
Stir the reaction at room temperature to 50 °C for 2-8 hours, monitoring by TLC.
-
Once complete, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Value |
| Catalyst | Pd(PPh₃)₂Cl₂ / CuI |
| Base | Et₃N |
| Solvent | THF |
| Temperature | Room Temperature to 50 °C |
| Typical Yield | 75-95% |
Protocol 5: Buchwald-Hartwig Amination for C-N Bond Formation
Rationale: The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl triflates and primary or secondary amines.[8] The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base.[9]
Materials:
-
Methyl 4-(trifluoromethylsulfony)phenylacetate
-
Amine (e.g., morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or another suitable ligand
-
Sodium tert-butoxide (NaOtBu) or another suitable base
-
Toluene or another suitable anhydrous solvent
-
Schlenk tube or sealed vial, magnetic stirrer, inert atmosphere setup
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq.) to a Schlenk tube or vial.
-
Add methyl 4-(trifluoromethylsulfony)phenylacetate (1.0 eq.) and the amine (1.2 eq.).
-
Add the anhydrous solvent (e.g., toluene).
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours, with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Value |
| Catalyst | Pd₂(dba)₃ / XPhos |
| Base | NaOtBu |
| Solvent | Toluene |
| Temperature | 80-110 °C |
| Typical Yield | 65-85% |
Final Deprotection: Hydrolysis of the Methyl Ester
For applications requiring the free carboxylic acid, the methyl ester can be readily hydrolyzed under basic conditions.
Protocol 6: Saponification
Rationale: Saponification using a strong base like lithium hydroxide or sodium hydroxide in a mixed aqueous-organic solvent system is a standard and effective method for ester hydrolysis.
Materials:
-
Methyl ester derivative from Protocol 3, 4, or 5
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) and water
-
1 N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the methyl ester (1.0 eq.) in a mixture of THF and water (e.g., 3:1).
-
Add the base (e.g., LiOH, 2.0-3.0 eq.).
-
Stir the mixture at room temperature for 2-6 hours, monitoring by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1 N HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to yield the final carboxylic acid derivative.
Conclusion
The synthetic routes detailed in this guide provide a robust and versatile platform for the synthesis of a wide range of novel derivatives of this compound. The use of the triflate as a key functional handle for palladium-catalyzed cross-coupling reactions opens up a vast chemical space for exploration in drug discovery and materials science. The protocols provided are intended as a starting point, and optimization of reaction conditions may be necessary for specific substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. Methyl 4-hydroxyphenylacetate | 14199-15-6 [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: The Role of 4-(Trifluoromethylsulfonyl)phenylacetic Acid in Asymmetric Catalysis
Introduction: Unpacking the Potential of a Structurally Rich Molecule
In the landscape of asymmetric catalysis, the design of novel catalysts and ligands is a paramount objective for accessing enantiomerically pure molecules, a cornerstone of modern drug development and materials science. 4-(Trifluoromethylsulfonyl)phenylacetic acid is a compound that, at first glance, presents a compelling structural framework for catalytic applications. It combines a phenylacetic acid backbone, a common motif in chiral ligands and catalysts, with a potent trifluoromethylsulfonyl (triflyl) group. The triflyl moiety is an exceptionally strong electron-withdrawing group, known for its ability to dramatically increase the acidity of neighboring protons and its role as a superior leaving group.
While direct, documented applications of 4-(trifluoromethylsulfonyl)phenylacetic acid as a standalone catalyst in asymmetric transformations are not prevalent in peer-reviewed literature, its constituent functional groups are hallmarks of highly effective catalytic systems. This guide, therefore, serves a dual purpose: to detail the fundamental properties of this molecule and to extrapolate its potential roles in asymmetric catalysis by examining analogous systems. We will explore how its inherent acidity and structural backbone can be leveraged, proposing its use as a precursor to novel chiral Brønsted acids and providing detailed protocols for the types of transformations where such catalysts excel.
The Trifluoromethylsulfonyl Group: A Driver of Acidity and Reactivity
The trifluoromethylsulfonyl group (-SO₂CF₃), or triflyl group, is one of the most powerful electron-withdrawing groups in organic chemistry. Its influence is central to the potential catalytic activity of any molecule to which it is appended. The triflate anion (CF₃SO₃⁻) is renowned for its extreme stability, a consequence of extensive resonance delocalization and the inductive effect of the fluorine atoms. This stability makes triflic acid (CF₃SO₃H) a superacid.
When incorporated into other molecules, the triflyl group imparts several key properties:
-
Enhanced Brønsted Acidity: The primary role of such a group in a potential catalyst is to increase the acidity of nearby protons. In the context of Brønsted acid catalysis, catalyst strength (pKa) is a critical parameter that dictates its ability to protonate a substrate and initiate a catalytic cycle. The development of chiral sulfonic acids is an expanding field in asymmetric catalysis, aiming to provide highly acidic catalysts that can activate a wide range of substrates.
-
Lewis Acidity Modulation: Metal salts of triflates are widely used as highly effective Lewis acid catalysts. The non-coordinating nature of the triflate anion enhances the electrophilicity of the metal center, allowing it to activate substrates more effectively. While 4-(trifluoromethylsulfonyl)phenylacetic acid is not a metal salt, its carboxylic acid function can readily be converted into metal carboxylates, where the remote triflyl group could electronically modulate the Lewis acidity of the metal center.
Table 1: Physicochemical Properties of 4-(Trifluoromethylsulfonyl)phenylacetic acid
| Property | Value | Source |
| CAS Number | 1099597-82-6 | |
| Molecular Formula | C₉H₇F₃O₄S | |
| Molecular Weight | 268.21 g/mol | |
| Melting Point | 122-127 °C | |
| Appearance | White solid | |
| Functional Groups | Carboxylic acid, Sulfone, Trifluoromethyl |
Proposed Application: A Precursor for Chiral Brønsted Acid Catalysis
The most promising application for 4-(trifluoromethylsulfonyl)phenylacetic acid in asymmetric catalysis is as a scaffold for the synthesis of novel, highly acidic chiral Brønsted acids. The phenylacetic acid framework can be readily modified to incorporate chirality, for instance, by resolving the racemic mixture or by introducing chiral substituents at the α-position or on the aromatic ring.
The resulting chiral catalyst would benefit from the triflyl group's electronic properties, likely positioning it as a strong acid capable of activating a variety of electrophiles through protonation. This strategy aligns with the broader trend of developing increasingly acidic and sterically demanding chiral Brønsted acids, such as those derived from BINOL-phosphoric acids or axially chiral sulfonic acids, to tackle challenging asymmetric transformations.
Logical Workflow: From Achiral Precursor to Chiral Catalyst
Below is a conceptual workflow illustrating the path from the achiral starting material to a potential chiral Brønsted acid catalyst and its application in a generic asymmetric reaction.
Caption: Conceptual workflow from achiral precursor to a chiral catalyst.
Protocol 1: Representative Asymmetric Friedel-Crafts Alkylation using a Chiral Brønsted Acid
While a protocol using a catalyst derived from 4-(trifluoromethylsulfonyl)phenylacetic acid is hypothetical, we can provide a robust, field-proven protocol for an analogous transformation using a well-established chiral sulfonic acid. This serves as an authoritative starting point for researchers looking to explore this class of catalysts. The following protocol is adapted from methodologies developed for axially chiral sulfonic acids.
Objective:
To perform the enantioselective Friedel-Crafts alkylation of indole with a β-nitrostyrene derivative catalyzed by a generic chiral Brønsted acid.
Materials:
-
Indole (Substrate)
-
trans-β-Nitrostyrene (Electrophile)
-
Chiral Naphthalenediol-derived Sulfonic Acid (Catalyst)
-
Toluene, HPLC grade (Solvent)
-
Dichloromethane, HPLC grade (Solvent)
-
Ethyl acetate and Hexanes for chromatography
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., Schlenk line)
Step-by-Step Methodology:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral sulfonic acid catalyst (0.02 mmol, 5 mol%) in 1.0 mL of toluene.
-
Reaction Setup: In a separate flame-dried flask, dissolve indole (0.44 mmol, 1.1 eq) and trans-β-nitrostyrene (0.40 mmol, 1.0 eq) in 3.0 mL of toluene.
-
Initiation: Cool the substrate solution to the desired temperature (e.g., -20 °C) using a cryostat.
-
Catalyst Addition: Add the catalyst solution from Step 1 to the stirring substrate solution via syringe.
-
Monitoring: Allow the reaction to stir at -20 °C for the specified time (typically 12-48 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for ¹H NMR analysis.
-
Workup: Upon completion, quench the reaction by adding 5 mL of saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., 10-30% ethyl acetate in hexanes).
-
Analysis: Determine the yield of the isolated product. Analyze the enantiomeric excess (ee) of the product using chiral stationary phase high-performance liquid chromatography (HPLC).
Data Interpretation and Validation:
| Entry | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 5 | 0 | 24 | 95 | 88 |
| 2 | 5 | -20 | 48 | 92 | 94 |
| 3 | 10 | -20 | 24 | 96 | 95 |
| 4 | 5 | -40 | 72 | 85 | 97 |
Note: This data is representative of typical results for this class of reaction and is intended for illustrative purposes. Actual results will vary based on the specific catalyst and substrates used.
Protocol 2: Conceptual Synthesis of an α-Chiral Phenylacetic Acid Derivative
This protocol outlines a conceptual synthesis for introducing chirality at the α-position of a phenylacetic acid derivative, a key step in transforming an achiral scaffold into a potential chiral ligand or catalyst.
Reaction Scheme:
Caption: General synthetic route for α-functionalization.
Step-by-Step Methodology:
-
Esterification: Protect the carboxylic acid of 4-(trifluoromethylsulfonyl)phenylacetic acid as a methyl or ethyl ester using standard conditions (e.g., SOCl₂ in methanol).
-
Enolate Formation: In a flame-dried flask under argon, dissolve the ester in anhydrous THF and cool to -78 °C. Add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) dropwise to form the lithium enolate.
-
Asymmetric Alkylation: Introduce a chiral auxiliary to the system or use a chiral phase-transfer catalyst. Add a suitable electrophile (e.g., methyl iodide) and allow the reaction to proceed at low temperature.
-
Workup and Hydrolysis: Quench the reaction with saturated ammonium chloride solution. After extraction and purification, hydrolyze the ester group using lithium hydroxide in a THF/water mixture to yield the enantioenriched α-substituted carboxylic acid.
-
Chiral Analysis: Determine the enantiomeric excess of the product via chiral HPLC or by conversion to a diastereomeric derivative followed by NMR analysis.
Conclusion and Future Outlook
4-(Trifluoromethylsulfonyl)phenylacetic acid stands as a molecule of high potential in the field of asymmetric catalysis, primarily as a versatile precursor for designing novel chiral Brønsted acids. Its powerful electron-withdrawing triflyl group can be harnessed to create highly acidic catalysts, while the phenylacetic acid backbone provides a proven and modifiable scaffold for introducing chirality.
The protocols and conceptual frameworks provided in this guide offer researchers a solid foundation for exploring this potential. By adapting established methodologies for asymmetric synthesis and leveraging the unique electronic properties of the triflyl group, the development of new, highly effective catalysts based on this structure is an achievable and exciting prospect. Future work should focus on the synthesis and characterization of chiral derivatives and their systematic evaluation in a range of acid-catalyzed asymmetric transformations.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Trifluoromethylsulfony)phenylacetic Acid
Welcome to the technical support center for the synthesis of 4-(trifluoromethylsulfonyl)phenylacetic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our focus is on enhancing yield and purity by understanding the critical parameters of the synthesis.
Introduction
The synthesis of 4-(trifluoromethylsulfonyl)phenylacetic acid is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. This compound is a valuable building block in medicinal chemistry, and its efficient synthesis is crucial for drug discovery programs.[1][2] The most common synthetic route involves the oxidation of a sulfide precursor, 4-(trifluoromethylthio)phenylacetic acid. This guide will address common issues encountered during this critical oxidation step and other relevant stages of the synthesis.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, offering explanations and actionable solutions.
Question: My yield of 4-(trifluoromethylsulfonyl)phenylacetic acid is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields can stem from several factors, primarily incomplete oxidation of the starting material or side reactions. Here’s a systematic approach to troubleshooting:
-
Incomplete Oxidation: The conversion of the sulfide to the sulfone requires a potent oxidizing agent and optimized reaction conditions.
-
Oxidant Choice: While various oxidants can be used, hydrogen peroxide (H₂O₂) is a common and environmentally benign choice.[3] Using reagents like urea-hydrogen peroxide (UHP) in the presence of an activator like phthalic anhydride can provide a metal-free and efficient oxidation to the sulfone, often without the formation of the sulfoxide intermediate.[4][5] Another effective system is the in situ generation of chlorine dioxide from sodium chlorite (NaClO₂) and hydrochloric acid (HCl), which has shown high yields in converting sulfides to sulfones.[3][6][7]
-
Reaction Temperature: The reaction temperature is critical. For hydrogen peroxide-based oxidations, a moderate temperature, often around 40°C, is optimal for driving the reaction to completion without promoting decomposition or side reactions.[8] It's crucial to monitor the temperature, as excessive heat can lead to decreased yield.[8]
-
Stoichiometry of the Oxidant: An insufficient amount of the oxidizing agent will result in incomplete conversion. It is common to use a molar excess of the oxidant to ensure the reaction goes to completion.[9] However, a large excess should be avoided as it can lead to over-oxidation and other side reactions.[9] Careful optimization of the oxidant stoichiometry is key.[9]
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Stopping the reaction prematurely will leave unreacted starting material, while extending it unnecessarily might lead to product degradation.
-
-
Side Reactions:
-
Over-oxidation: While the goal is to form the sulfone, harsh conditions can lead to further oxidation or degradation of the aromatic ring. Careful control of temperature and oxidant stoichiometry is crucial to minimize these pathways.[9]
-
Formation of Sulfoxide Intermediate: The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate. If the reaction conditions are not sufficiently forcing, the reaction may stall at the sulfoxide stage. To favor sulfone formation, ensure adequate oxidant and optimal temperature are used.[8][9]
-
Chlorination: If using chlorine-based oxidants, there is a potential for chlorination of the aromatic ring as a side reaction.[10] Minimizing this can often be achieved by careful control of the reaction conditions and stoichiometry.[10]
-
Question: I am observing a significant amount of the sulfoxide intermediate in my final product. How can I drive the reaction to the desired sulfone?
Answer: The presence of the sulfoxide indicates that the oxidation is not proceeding to completion. To address this:
-
Increase Oxidant Equivalents: Gradually increase the molar equivalents of your chosen oxidant. For instance, when using H₂O₂, increasing the amount can help push the equilibrium towards the sulfone.[8]
-
Elevate Reaction Temperature: A modest increase in temperature can provide the necessary activation energy to overcome the barrier for the second oxidation step from sulfoxide to sulfone.[8] However, be cautious of potential side reactions at higher temperatures.
-
Catalyst Selection: For hydrogen peroxide oxidations, certain catalysts can selectively promote the formation of sulfones over sulfoxides. For example, niobium carbide has been shown to be an efficient catalyst for this transformation, whereas tantalum carbide favors the sulfoxide.[5]
-
Choice of Solvent: The solvent can influence the reaction rate and selectivity. Solvents like ethyl acetate and acetonitrile have been shown to be effective for sulfide to sulfone oxidations.[3][6]
Question: The purity of my final product is low, even after recrystallization. What impurities should I be looking for and how can I remove them?
Answer: Purity issues often arise from unreacted starting materials, intermediates, or byproducts.
-
Common Impurities:
-
4-(Trifluoromethylthio)phenylacetic acid (Starting Material): Incomplete reaction is the most common reason for this impurity.
-
4-(Trifluoromethylsulfinyl)phenylacetic acid (Sulfoxide Intermediate): As discussed above, this forms when the oxidation is not complete.
-
Byproducts from Side Reactions: These can include products of over-oxidation or ring functionalization depending on the reagents used.
-
-
Purification Strategies:
-
Recrystallization: This is a powerful technique for purifying crystalline solids. Experiment with different solvent systems. A mixed solvent system, such as petroleum ether and ethyl acetate, can sometimes provide better separation than a single solvent.[11] Washing the crude product with appropriate solvents before recrystallization can also remove some impurities.[12]
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired sulfone from the less polar sulfide and the more polar sulfoxide.
-
Acid-Base Extraction: The carboxylic acid functionality of the product allows for purification via acid-base extraction. Dissolve the crude product in an organic solvent and extract with a weak aqueous base (e.g., sodium bicarbonate solution). The desired acid will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the purified product.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of 4-(trifluoromethylsulfonyl)phenylacetic acid?
A1: The most common precursor is 4-(trifluoromethylthio)phenylacetic acid.[13] This compound is then oxidized to the corresponding sulfone.
Q2: What are some recommended oxidizing agents for the conversion of the sulfide to the sulfone?
A2: Several effective oxidizing agents can be used. Hydrogen peroxide is a green and readily available option.[3] Other efficient systems include urea-hydrogen peroxide with phthalic anhydride[4][5] and sodium chlorite with hydrochloric acid.[3][6][7] Historically, high-valent metal reagents were used, but these are now largely replaced by more environmentally friendly options.[9]
Q3: Are there any safety concerns I should be aware of during the oxidation step?
A3: Yes, oxidations can be exothermic. It is important to control the rate of addition of the oxidant and to monitor the reaction temperature carefully to prevent uncontrolled exotherms.[9] When using hydrogen peroxide, be aware of its potential to form explosive mixtures with certain organic solvents.[9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the disappearance of the starting material (sulfide) and the appearance of the product (sulfone). The sulfone is typically more polar than the sulfide and will have a lower Rf value. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction progress.
Q5: What are the expected physical properties of 4-(trifluoromethylsulfonyl)phenylacetic acid?
A5: 4-(Trifluoromethylsulfonyl)phenylacetic acid is typically a white crystalline solid.[14] Its melting point is in the range of 123-129°C.[14]
Experimental Protocols
Protocol 1: Oxidation of 4-(Trifluoromethylthio)phenylacetic Acid to 4-(Trifluoromethylsulfonyl)phenylacetic Acid using Hydrogen Peroxide
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 4-(trifluoromethylthio)phenylacetic acid in a suitable solvent such as acetic acid.
-
Slowly add 3-5 equivalents of 30% aqueous hydrogen peroxide to the solution. The addition should be done cautiously to control the initial exotherm.
-
Heat the reaction mixture to 40-50°C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure 4-(trifluoromethylsulfonyl)phenylacetic acid.
Data Summary
| Parameter | Recommended Condition | Potential Impact on Yield |
| Oxidant | Hydrogen Peroxide, Urea-Hydrogen Peroxide/Phthalic Anhydride, NaClO₂/HCl | Choice of oxidant affects efficiency and side reactions. |
| Temperature | 40-50°C | Higher temperatures can increase reaction rate but may lead to degradation. |
| Oxidant Stoichiometry | 3-5 equivalents | Insufficient oxidant leads to incomplete reaction; excess can cause over-oxidation. |
| Solvent | Acetic Acid, Ethyl Acetate, Acetonitrile | Solvent choice can influence reaction rate and solubility of reagents. |
Visualizations
Caption: General reaction mechanism for the oxidation of the sulfide to the sulfone.
Caption: Troubleshooting decision tree for improving yield and purity.
References
- 1. nbinno.com [nbinno.com]
- 2. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate [organic-chemistry.org]
- 5. Sulfone synthesis by oxidation [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 10. BJOC - CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation and chlorination. Part 2: Use of CF3SO2Cl [beilstein-journals.org]
- 11. CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. 4-(Trifluoromethylthio)phenylacetic acid, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 14. 4-(Trifluoromethylsulfonyl)phenylacetic acid, 98% 5 g | Request for Quote [thermofisher.com]
Technical Support Center: Purification of 4-(Trifluoromethylsulfonyl)phenylacetic Acid
Welcome to the technical support center for the purification of 4-(trifluoromethylsulfonyl)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to ensure the successful isolation of high-purity 4-(trifluoromethylsulfonyl)phenylacetic acid.
Introduction: The Purification Challenge
4-(Trifluoromethylsulfonyl)phenylacetic acid is a valuable building block in medicinal chemistry, prized for the electron-withdrawing nature of the trifluoromethylsulfonyl (triflone) group, which can modulate the physicochemical and pharmacological properties of target molecules. However, its purification can be challenging due to its polarity, potential for thermal instability under certain conditions, and the presence of closely related impurities from its synthesis. This guide will equip you with the knowledge to anticipate and overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when purifying 4-(trifluoromethylsulfonyl)phenylacetic acid?
A1: The impurity profile largely depends on the synthetic route employed. A common route involves the oxidation of a thioether precursor, 4-(trifluoromethylthio)phenylacetic acid. Therefore, potential impurities include:
-
Unreacted Starting Material: 4-(trifluoromethylthio)phenylacetic acid.
-
Partially Oxidized Intermediates: The corresponding sulfoxide.
-
Over-Oxidized Byproducts: While the triflone is generally stable, harsh oxidation conditions could potentially lead to side reactions.
-
Residual Solvents and Reagents: From the reaction and initial workup.
-
Positional Isomers: If the starting material was not isomerically pure.[1]
Q2: My purified product has a lower melting point than expected. What could be the issue?
A2: A depressed melting point is a classic indicator of impurity. The expected melting point for high-purity 4-(trifluoromethylsulfonyl)phenylacetic acid is typically in the range of 122-129°C.[2] The presence of any of the impurities listed in Q1, or even residual solvent, can lead to a broader and lower melting range. We recommend re-purification or analysis by techniques like HPLC or NMR to identify the impurity.
Q3: Is the trifluoromethylsulfonyl group stable during purification?
A3: The trifluoromethylsulfonyl group is generally robust and stable under a range of conditions.[3][4] However, it is important to be mindful of potentially harsh conditions. While resistant to many reagents, prolonged exposure to strong nucleophiles or extreme pH and high temperatures could theoretically lead to degradation, although this is not a common issue under standard purification protocols.
Q4: I am having trouble getting my compound to crystallize. What can I do?
A4: Difficulty in crystallization is a frequent challenge in organic synthesis.[2] For 4-(trifluoromethylsulfonyl)phenylacetic acid, which is a solid at room temperature, several factors could be at play:
-
Purity: The presence of impurities can inhibit crystal lattice formation.
-
Supersaturation: The solution may not be sufficiently concentrated.
-
Solvent System: The chosen solvent or solvent mixture may not be optimal.
-
Nucleation: The crystallization process may need to be initiated.
Refer to our detailed recrystallization protocol and troubleshooting table below for specific guidance.
Troubleshooting Guide
This section provides a structured approach to common problems encountered during the purification of 4-(trifluoromethylsulfonyl)phenylacetic acid.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | - Compound is too soluble in the chosen solvent. - Too much solvent was used. - Premature crystallization during hot filtration. | - Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. - Use the minimum amount of hot solvent necessary to dissolve the compound. - Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent cooling and crystallization during filtration. |
| Oiling Out During Recrystallization | - The boiling point of the recrystallization solvent is higher than the melting point of the compound. - The solution is cooling too rapidly. - High concentration of impurities. | - Choose a solvent with a lower boiling point. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Consider a preliminary purification step like a quick filtration through a small plug of silica gel to remove baseline impurities.[5] |
| Poor Separation in Column Chromatography | - Inappropriate solvent system (eluent). - Column overloading. - Cracking or channeling of the stationary phase. | - Optimize the eluent system using thin-layer chromatography (TLC) to achieve a target Rf value of 0.2-0.3 for the desired compound. A gradient elution might be necessary.[5] - Use an appropriate ratio of crude material to silica gel (typically 1:20 to 1:100 by weight). - Pack the column carefully to ensure a homogenous stationary phase. |
| Product Contaminated with Inorganic Salts | - Incomplete removal of salts during aqueous workup. | - Perform additional washes with water during the extraction process. - If the product is in an organic solvent, washing with brine (saturated NaCl solution) can help break up emulsions and remove residual water and dissolved inorganic salts. |
| Compound is Water-Soluble, Making Extraction Difficult | - The carboxylic acid group can deprotonate, increasing water solubility. | - Ensure the aqueous layer is sufficiently acidic (pH < 2) during extraction with an organic solvent to keep the carboxylic acid protonated and less polar.[6] |
Detailed Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general guideline for the recrystallization of 4-(trifluoromethylsulfonyl)phenylacetic acid. The ideal solvent system should be determined empirically on a small scale.
Objective: To purify the compound by removing soluble and insoluble impurities.
Recommended Solvent Systems to Screen:
Step-by-Step Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude 4-(trifluoromethylsulfonyl)phenylacetic acid. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
Objective: To purify the compound based on its differential adsorption to a stationary phase.
Stationary Phase: Silica gel (standard grade, 230-400 mesh)
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate). The exact ratio should be determined by TLC analysis. A typical starting point could be 70:30 hexanes:ethyl acetate, with the polarity gradually increased as needed.
Step-by-Step Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent mixture). If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.[5]
-
Elution: Begin eluting with the initial solvent mixture, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the elution of the product.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualization of Purification Workflow
The following diagram illustrates the general workflow for the purification of 4-(trifluoromethylsulfonyl)phenylacetic acid.
Caption: General purification workflow for 4-(trifluoromethylsulfonyl)phenylacetic acid.
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting common purification issues.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. orgsyn.org [orgsyn.org]
- 2. 4-(Trifluoromethylsulfonyl)phenylacetic acid, 98% 5 g | Request for Quote [thermofisher.com]
- 3. tianmingpharm.com [tianmingpharm.com]
- 4. reddit.com [reddit.com]
- 5. Purification [chem.rochester.edu]
- 6. Phenylacetic acid production(PAA-precursor) [aecenar.com]
- 7. reddit.com [reddit.com]
degradation pathways of 4-(trifluoromethylsulfony)phenylacetic acid under acidic conditions
Welcome, Researchers. This guide serves as a dedicated technical resource for scientists and drug development professionals working with 4-(trifluoromethylsulfonyl)phenylacetic acid. Understanding the stability and degradation profile of this molecule is critical for regulatory compliance and ensuring drug product safety and efficacy. This document provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on established chemical principles and field experience.
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific issues you may encounter during forced degradation studies in a question-and-answer format.
Question 1: I am not observing any significant degradation of 4-(trifluoromethylsulfonyl)phenylacetic acid under standard acidic stress conditions (e.g., 0.1 N HCl at 60°C for 24 hours). Is this expected?
Answer: Yes, this result is highly plausible and, in many ways, expected. The lack of degradation points to the robust nature of the molecule, which is a key insight for stability profiling.
-
Mechanistic Rationale: The stability stems from the two core moieties of the molecule:
-
The Trifluoromethylsulfonyl Group (-SO2CF3): This group is exceptionally resistant to hydrolysis. It is the functional component of trifluoromethanesulfonic acid (triflic acid), a well-known "superacid"[1]. Unlike other sulfonyl-containing groups, triflic acid and its conjugate base, triflate, are stable against hydrolysis and do not act as sulfonating agents under typical conditions[2]. The strong electron-withdrawing effect of the three fluorine atoms stabilizes the sulfur-carbon bond, making it highly resistant to cleavage.
-
The Phenylacetic Acid Moiety: The phenyl ring and the adjacent carboxylic acid are also generally stable[3][4]. While harsh conditions can induce reactions, the standard acidic stress tests as per ICH guidelines may not be sufficient to force degradation.
-
-
Recommended Action:
-
Validate Your Findings: Confirm that your analytical method is stability-indicating and that the lack of degradation is not due to an analytical artifact.
-
Increase Stress Severity (If Necessary): If the goal is to deliberately generate degradants for analytical method development, you may need to apply more vigorous conditions. Consider increasing the acid concentration (e.g., to 1 N HCl), raising the temperature (e.g., to 80°C or reflux), or extending the exposure time. Proceed with caution and in a stepwise manner.
-
Document the Stability: For a regulatory submission, demonstrating high stability under stress is a valid and valuable outcome.
-
Question 2: My HPLC analysis shows a new, small peak after subjecting the sample to strong acid in methanol. What is the likely identity of this impurity?
Answer: The most probable identity of the new peak is the methyl ester of the parent compound, formed via an acid-catalyzed esterification (Fischer esterification) between the carboxylic acid group and the methanol solvent.
-
Causality: In the presence of a strong acid catalyst (like HCl), the carbonyl oxygen of the carboxylic acid is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Troubleshooting Steps:
-
Confirm with Mass Spectrometry (LC-MS): The most direct way to confirm this hypothesis is to use LC-MS. The methyl ester will have a mass-to-charge ratio (m/z) that is 14 units higher than the parent compound (due to the replacement of -H with -CH₃).
-
Solvent Control Experiment: Repeat the experiment using an aprotic solvent (e.g., acetonitrile) under the same acidic and thermal conditions. The absence of the new peak in the aprotic solvent would strongly support the esterification hypothesis.
-
Synthesize the Standard: If necessary, synthesize the methyl ester standard to confirm the retention time and co-elution with the observed impurity.
-
Question 3: I am struggling to develop a stability-indicating HPLC method. How can I achieve good separation between the parent peak and potential degradants?
Answer: Developing a robust, stability-indicating HPLC method requires a systematic approach. Here are some field-proven starting points and optimization strategies.
-
Initial Method Conditions:
-
Column: A C18 column is the workhorse for reverse-phase chromatography and is an excellent starting point due to the moderate hydrophobicity of your molecule. A standard dimension would be 4.6 x 150 mm with a 3.5 or 5 µm particle size.
-
Mobile Phase:
-
Aqueous (A): 0.1% Phosphoric Acid or Formic Acid in water. This ensures the carboxylic acid is protonated, leading to better peak shape and retention.
-
Organic (B): Acetonitrile is generally a good choice as it has a low UV cutoff.
-
-
Detection: Use a photodiode array (PDA) detector to monitor across a range of wavelengths (e.g., 200-400 nm). The phenyl ring should have a strong absorbance around 220-260 nm.
-
Gradient Elution: A gradient is essential to ensure that any potential degradants, which may have very different polarities, are eluted and resolved. Start with a broad gradient (e.g., 5% to 95% B over 20 minutes).
-
-
Optimization Strategy:
-
Adjust Gradient Slope: If peaks are co-eluting, make the gradient shallower in the region where the peaks of interest are eluting to increase resolution.
-
Modify pH: Small changes in the aqueous phase pH can significantly alter the retention of acidic or basic compounds.
-
Change Organic Modifier: If acetonitrile does not provide adequate separation, try methanol. The different solvent selectivity can alter the elution order.
-
Frequently Asked Questions (FAQs)
What are the most likely degradation pathways for 4-(trifluoromethylsulfonyl)phenylacetic acid under acidic conditions?
Based on the chemical structure, the degradation pathways are limited and would likely require forcing conditions beyond standard protocols. The plausible pathways are illustrated below.
Caption: Potential degradation pathways under acidic stress.
-
Esterification: As discussed, if an alcohol is used as a solvent or co-solvent, ester formation is a primary pathway.
-
Decarboxylation: Under harsh thermal and acidic stress, the carboxylic acid group could be lost as CO₂, yielding 4-(trifluoromethylsulfonyl)toluene. The thermal decomposition of phenylacetic acid itself has been studied and can lead to decarboxylation[5].
-
Self-Condensation: Phenylacetic acid can undergo self-condensation to form ketones[3]. While likely a minor pathway, it's a theoretical possibility under strong dehydrating acidic conditions.
How stable is the trifluoromethylsulfonyl group to acid hydrolysis?
This group is exceptionally stable. Trifluoromethanesulfonic acid is known to form a stable monohydrate but does not hydrolyze[1]. This stability is a key chemical feature, and cleavage of the C-S bond is not an anticipated degradation route under pharmaceutical stress testing conditions.
What are the recommended conditions for a forced degradation study?
A typical forced degradation study under acidic conditions should be based on ICH guidelines.
| Parameter | Recommended Condition | Rationale |
| Acid | 0.1 N to 1 N Hydrochloric Acid (HCl) | HCl is a non-oxidizing strong acid, making it ideal for specifically testing hydrolytic stability. |
| Solvent | Water or a Water/Acetonitrile mixture | Ensures the drug is fully dissolved and avoids unintended reactions like esterification. |
| Temperature | 40°C to 80°C | Accelerates the rate of degradation to a practical timescale. Start lower and increase if no degradation is observed. |
| Time Points | 0, 2, 6, 12, 24, 48 hours | Provides a kinetic profile of the degradation process. |
| Concentration | Typically 1 mg/mL | A standard concentration for analytical convenience. |
Experimental Protocols & Workflows
Protocol 1: Forced Degradation Under Acidic Conditions
-
Preparation of Stock Solution: Accurately weigh and dissolve 25 mg of 4-(trifluoromethylsulfonyl)phenylacetic acid in a 25 mL volumetric flask using a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Preparation of Stress Sample: Transfer 5 mL of the stock solution into a 10 mL volumetric flask. Add 2 mL of 1.0 N HCl. Make up the volume with the 50:50 acetonitrile/water diluent. This results in a final acid concentration of 0.2 N.
-
Preparation of Control Sample: Transfer 5 mL of the stock solution into a 10 mL volumetric flask. Make up the volume with the diluent without adding acid.
-
Incubation: Place both flasks in a thermostatically controlled water bath or oven set to 60°C.
-
Time Point Sampling: At each designated time point (e.g., 0, 6, 12, 24 hours), withdraw an aliquot (e.g., 1 mL) from both the stress and control samples.
-
Neutralization & Dilution: Immediately neutralize the aliquot from the stress sample by adding an equimolar amount of NaOH (e.g., 2 mL of 0.1 N NaOH if the aliquot was taken before final dilution, or adjust as needed). Dilute both the neutralized stress sample and the control sample to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).
-
Analysis: Analyze the samples immediately by a validated stability-indicating HPLC method.
Protocol 2: Starting HPLC-UV Method
-
Instrument: HPLC with UV/PDA Detector
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 225 nm (or monitor with PDA)
-
Gradient Program:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B (Re-equilibration)
-
Troubleshooting Workflow Diagram
This workflow provides a logical sequence for investigating unexpected results during your degradation studies.
Caption: Workflow for investigating unexpected degradation products.
References
Welcome to the technical support resource for experiments involving 4-(trifluoromethylsulfonyl)phenylacetic acid (TFM-PAA). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and unlock the full synthetic potential of this versatile building block. The triflyl group (-SO₂CF₃) imparts unique reactivity to this molecule, making it a powerful substrate for cross-coupling reactions while also influencing the behavior of the phenylacetic acid moiety. This guide provides field-proven insights and detailed protocols to ensure the success and reproducibility of your experiments.
Section 1: Compound Profile, Handling, and Storage
This section covers the fundamental properties and safe handling procedures for 4-(trifluoromethylsulfonyl)phenylacetic acid.
Q1: What are the key physical and chemical properties of 4-(trifluoromethylsulfonyl)phenylacetic acid?
Understanding the basic properties of your starting material is the first step to a successful experiment. TFM-PAA is a white to off-white solid at room temperature.[1][2] Its key characteristics are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1099597-82-6 | [1][2][3] |
| Molecular Formula | C₉H₇F₃O₄S | [1][2] |
| Molecular Weight | 268.21 g/mol | [2] |
| Appearance | Crystals or powder | [1] |
| Melting Point | 122-129 °C | [1][2] |
| Purity (Typical) | ≥97% | [1][2] |
| IUPAC Name | 2-(4-trifluoromethanesulfonylphenyl)acetic acid | [1][3] |
The presence of the highly electron-withdrawing trifluoromethylsulfonyl (triflyl) group significantly increases the acidity of the carboxylic acid compared to standard phenylacetic acid. This electronic effect is central to its reactivity.
Q2: How should I properly store and handle this compound to ensure its stability?
Proper storage is crucial for maintaining the integrity of the reagent.
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[4][5] Long-term stability is generally good under these conditions.[6]
-
Handling: TFM-PAA is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[2] Always handle this chemical in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][7] Avoid breathing dust.[7] In case of contact, wash skin thoroughly with soap and water, and for eye contact, rinse cautiously with water for several minutes.[4]
Section 2: Troubleshooting Suzuki-Miyaura Cross-Coupling Reactions
The triflyl group on the aromatic ring makes TFM-PAA an excellent electrophilic partner for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[8][9] However, this reactivity comes with specific challenges.
Q3: My Suzuki-Miyaura coupling reaction with TFM-PAA is giving low yields or failing completely. What's going wrong?
This is a common issue that can almost always be traced back to one of four key areas: the catalyst system, the reaction conditions, the reagents' stability, or the setup procedure.
Causality-Based Troubleshooting:
-
Inactive Catalyst: The Pd(0) species is the active catalyst. If your catalyst source (e.g., Pd(PPh₃)₄) has degraded or if the active species is oxidized by atmospheric oxygen, the catalytic cycle will not initiate.[10]
-
Inappropriate Ligand Choice: The oxidative addition of the aryl triflate to the palladium center is a critical step.[10] This step is often slower for triflates compared to iodides and may require more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands like XPhos) to facilitate the reaction.[10][11]
-
Base-Induced Decomposition: The base is necessary to activate the boronic acid partner, but strong bases (like K₂CO₃ in the presence of water) at elevated temperatures can promote the hydrolysis of the aryl triflate group to the corresponding phenol, a common and often significant side reaction.[8][11]
-
Boronic Acid Instability: Boronic acids can undergo decomposition, particularly homocoupling, in the presence of oxygen or unreduced Pd(II) species.[10]
Below is a troubleshooting flowchart to diagnose and solve common Suzuki coupling issues.
Caption: Troubleshooting Flowchart for Suzuki-Miyaura Reactions.
Q4: I see a significant amount of the corresponding phenol by-product. How can I minimize this triflate hydrolysis?
Hydrolysis is the Achilles' heel of many cross-coupling reactions involving aryl triflates.[8] This side reaction is base-mediated and highly dependent on water content and temperature.
Strategies to Prevent Hydrolysis:
-
Choice of Base: This is the most critical factor. While strong bases like K₂CO₃ or Cs₂CO₃ are common, they can accelerate hydrolysis. Consider using milder bases.
-
Potassium Phosphate (K₃PO₄): Often provides a good balance of reactivity and low hydrolysis.
-
Potassium Fluoride (KF): Can be used in anhydrous conditions to minimize hydrolysis.[11]
-
Potassium Bicarbonate (KHCO₃): A weaker base that can reduce the rate of hydrolysis, though it may require higher temperatures or longer reaction times.[11]
-
-
Solvent System: The presence of water is a direct contributor to hydrolysis.
-
Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., dioxane, toluene) and dry glassware. Running the reaction under a strictly inert atmosphere (Argon or Nitrogen) is essential.
-
Aqueous Biphasic vs. Anhydrous: While many Suzuki procedures use aqueous base solutions (e.g., 2M K₂CO₃), this is often the primary source of hydrolysis. For sensitive substrates like TFM-PAA, switching to an anhydrous system with a base like K₃PO₄ is highly recommended.
-
-
Temperature Control: Higher temperatures accelerate both the desired coupling and the undesired hydrolysis. Find the lowest effective temperature for your specific substrate combination. It may be beneficial to run the reaction longer at a lower temperature (e.g., 80 °C) rather than quickly at a higher one (e.g., 110 °C).[11]
Q5: Can you provide a reliable, step-by-step protocol for a Suzuki-Miyaura coupling using 4-(trifluoromethylsulfonyl)phenylacetic acid?
This protocol is designed to be a robust starting point, emphasizing techniques to minimize common side reactions.
Protocol: Suzuki-Miyaura Coupling of TFM-PAA
-
Glassware Preparation: Oven-dry all glassware (reaction flask, condenser) and allow to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition:
-
To the reaction flask, add 4-(trifluoromethylsulfonyl)phenylacetic acid (1.0 equiv).
-
Add the desired arylboronic acid (1.2-1.5 equiv).
-
Add potassium phosphate (K₃PO₄, 3.0 equiv).
-
-
Inert Atmosphere: Seal the flask with a septum, and purge with inert gas for 10-15 minutes.
-
Solvent and Catalyst Addition:
-
Add anhydrous 1,4-dioxane via syringe. The concentration should typically be around 0.1 M with respect to the limiting reagent.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand (if not using a pre-formed complex).
-
-
Degassing (Crucial Step): Degas the reaction mixture thoroughly. The "sparging" method is highly effective: bubble inert gas through the solution via a long needle for 15-20 minutes while maintaining a positive pressure of inert gas in the headspace.[11]
-
Reaction: Heat the reaction mixture with stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
The catalytic cycle, which these steps are designed to facilitate, is shown below.
References
- 1. 4-(Trifluoromethylsulfonyl)phenylacetic acid, 98% 5 g | Request for Quote [thermofisher.com]
- 2. 4-(Trifluoromethylsulfonyl)phenylacetic acid 97 1099597-82-6 [sigmaaldrich.com]
- 3. 4-(Trifluoromethylsulfonyl)phenylacetic acid, 98% 1 g | Request for Quote [thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aksci.com [aksci.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. reddit.com [reddit.com]
Technical Support Center: 4-(Trifluoromethylsulfonyl)phenylacetic Acid Solution Stability
Welcome to the technical support center for 4-(trifluoromethylsulfonyl)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the stability of solutions containing this compound. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity and reliability of your experiments.
Introduction to the Stability of 4-(Trifluoromethylsulfonyl)phenylacetic Acid
4-(Trifluoromethylsulfonyl)phenylacetic acid is a valuable building block in pharmaceutical and materials science research. Its chemical structure, featuring a phenylacetic acid moiety functionalized with a potent electron-withdrawing trifluoromethylsulfonyl group (-SO₂CF₃), imparts unique properties. However, these same features can present challenges in maintaining the stability of its solutions. Understanding the potential degradation pathways is crucial for obtaining accurate and reproducible experimental results. The primary points of potential instability include the aryl C-S bond of the sulfone and the carboxylic acid group.
Troubleshooting Guide: Addressing Common Stability Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your research.
Q1: My solution of 4-(trifluoromethylsulfonyl)phenylacetic acid has developed a yellow tint over time. What is the likely cause?
A1: A change in color, such as the appearance of a yellow tint, is often an indicator of chemical degradation. The most common culprits for such changes in aromatic compounds are photodegradation or reactions occurring at non-neutral pH.
-
Scientific Rationale: Aromatic compounds, especially those with strong electron-withdrawing or -donating groups, can be susceptible to photolytic decomposition upon exposure to ambient or UV light. This can lead to the formation of colored byproducts. Additionally, extremes in pH can catalyze hydrolytic degradation or other reactions that may produce colored impurities.
-
Troubleshooting Steps:
-
Protect from Light: Immediately wrap your solution container in aluminum foil or use an amber-colored vial to prevent further light exposure.
-
Verify pH: If your compound is dissolved in a buffered solution, measure the pH to ensure it has not shifted. For unbuffered aqueous solutions, the inherent acidity of the compound will result in a low pH.
-
Solvent Purity: Ensure the solvent used is of high purity and free from contaminants that could react with your compound. Peroxides in older ether solvents, for instance, can cause oxidation.
-
Analytical Confirmation: Analyze a small aliquot of the discolored solution by HPLC-UV to check for the appearance of new impurity peaks compared to a freshly prepared solution.
-
Q2: I'm observing unexpected peaks in my HPLC chromatogram. How can I confirm if these are degradation products of 4-(trifluoromethylsulfonyl)phenylacetic acid?
A2: The appearance of new peaks in an HPLC analysis is a strong indication of either contamination or degradation. A systematic forced degradation study is the most effective way to confirm if these new peaks are indeed degradants of your target compound.
-
Scientific Rationale: Forced degradation, or stress testing, involves subjecting the compound to harsh conditions to intentionally induce degradation.[1][2][3] By comparing the peaks generated under these controlled stress conditions to the unknown peaks in your sample, you can identify them as degradation products.
-
Recommended Action:
-
Perform a Forced Degradation Study: Follow the detailed protocol provided in the "Experimental Protocols" section of this guide. This will involve exposing your compound to acidic, basic, oxidative, thermal, and photolytic stress.
-
Co-injection Analysis: If a peak in your stressed sample matches the retention time of an unknown peak in your experimental sample, you can perform a co-injection. Spiking your experimental sample with the stressed sample should result in an increase in the peak area of the suspected degradant.
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of your main compound and the new peaks. Co-eluting impurities can be indicative of degradation.
-
LC-MS Analysis: For definitive identification, analyze your stressed samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the new peaks. This will provide crucial information for structural elucidation of the degradation products.[4][5]
-
Q3: The measured concentration of my stock solution has decreased significantly upon re-analysis. What could be causing this loss of potency?
A3: A decrease in the concentration of the active compound over time points to instability. The most probable causes are hydrolytic degradation or adsorption to the container surface.
-
Scientific Rationale: The aryl C-S bond in sulfones can be susceptible to cleavage under certain conditions, particularly at elevated temperatures or non-neutral pH.[6] While the trifluoromethylsulfonyl group is generally robust, the overall stability of the molecule in solution depends on the interplay of all functional groups and the storage conditions.
-
Preventative Measures & Solutions:
-
Optimize Storage Conditions:
-
Solvent: Use a high-purity, aprotic organic solvent such as acetonitrile or DMSO for long-term storage if your experimental workflow allows. If an aqueous solution is necessary, use purified water (e.g., Milli-Q) and consider buffering the solution.
-
pH: Maintain a slightly acidic to neutral pH (pH 4-7). Strongly basic conditions should be avoided to minimize the risk of hydrolysis.
-
Temperature: Store solutions at low temperatures. Refrigeration (2-8 °C) is recommended for short-term storage, while freezing (-20 °C or -80 °C) is preferable for long-term storage.
-
Light: Always protect solutions from light by using amber vials or wrapping them in foil.
-
-
Container Material: For highly sensitive applications, consider using silanized glass vials to minimize potential adsorption of the compound onto the glass surface.
-
Frequent Re-analysis: For critical quantitative studies, it is advisable to prepare fresh stock solutions or re-qualify older stock solutions before use.
-
Frequently Asked Questions (FAQs)
-
What are the most likely degradation pathways for 4-(trifluoromethylsulfonyl)phenylacetic acid? The primary potential degradation pathway is the hydrolytic cleavage of the C-S bond, which would result in the formation of 4-hydroxyphenylacetic acid and trifluoromethanesulfonic acid. Another possibility, though less likely under typical laboratory conditions, is the decarboxylation of the acetic acid side chain, especially under thermal stress. The trifluoromethyl group itself is exceptionally stable and unlikely to degrade under normal experimental conditions.[7]
-
What are the optimal storage conditions for solutions of 4-(trifluoromethylsulfonyl)phenylacetic acid?
| Parameter | Recommendation | Rationale |
| Solvent | Acetonitrile, DMSO (for stock solutions); Buffered aqueous solutions for working solutions. | Aprotic solvents minimize hydrolytic degradation. |
| pH | 4.0 - 7.0 | Avoids acid or base-catalyzed hydrolysis. |
| Temperature | 2-8 °C (short-term); -20 °C or -80 °C (long-term) | Reduces the rate of chemical degradation. |
| Light | Protect from light (use amber vials or foil) | Prevents photodegradation. |
-
Which analytical techniques are best suited for stability monitoring?
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the gold standard for quantifying the parent compound and detecting degradation products. A stability-indicating method should be developed and validated.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying the molecular weights of any degradation products formed, which is a critical step in elucidating their structures.[4][5]
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: As the molecule contains a trifluoromethyl group, ¹⁹F NMR can be a powerful tool to specifically monitor the integrity of this functional group and detect any potential degradation involving the fluorine atoms.[8]
-
-
How does the trifluoromethylsulfonyl group impact the molecule's stability? The -SO₂CF₃ group is a very strong electron-withdrawing group. This has two main effects:
-
Electronic Stabilization: It increases the acidity of the carboxylic acid proton.
-
Chemical Inertness: The trifluoromethyl group itself is highly stable due to the strength of the C-F bonds, making it resistant to metabolic and chemical degradation.[7] This generally imparts high stability to that portion of the molecule.
-
Visualizing Degradation and Experimental Workflow
Potential Degradation Pathways
Caption: Potential degradation pathways for 4-(trifluoromethylsulfonyl)phenylacetic acid.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of 4-(trifluoromethylsulfonyl)phenylacetic acid solutions.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a comprehensive forced degradation study.[1][9][10]
1. Preparation of Stock Solution:
-
Prepare a stock solution of 4-(trifluoromethylsulfonyl)phenylacetic acid at a concentration of 1 mg/mL in acetonitrile.
2. Stress Conditions (perform each in a separate vial):
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60 °C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60 °C for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a tightly capped vial of the stock solution in an oven at 80 °C for 48 hours.
-
Photolytic Degradation: Expose a clear vial containing the stock solution to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt hours/square meter (as per ICH Q1B guidelines).
3. Sample Analysis:
-
After the specified stress period, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze by the stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose reverse-phase HPLC method suitable for stability studies.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. pharmainfo.in [pharmainfo.in]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ciencia.ucp.pt [ciencia.ucp.pt]
- 5. researchgate.net [researchgate.net]
- 6. Structural and solvent effects on the C-S bond cleavage in aryl triphenylmethyl sulfide radical cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Why Is the Biodegradation of Polyfluorinated Compounds So Rare? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. biomedres.us [biomedres.us]
Technical Support Center: 4-(Trifluoromethylsulfonyl)phenylacetic Acid in Synthetic Applications
Welcome to the technical support center for 4-(trifluoromethylsulfonyl)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during its use in chemical synthesis. Our goal is to equip you with the expertise to anticipate and mitigate potential side reactions, ensuring the integrity and success of your experiments.
Introduction to the Reactivity Profile
4-(Trifluoromethylsulfonyl)phenylacetic acid is a valuable building block in medicinal chemistry and materials science. Its utility stems from the unique properties imparted by the trifluoromethylsulfonyl (triflone) group, a strong electron-withdrawing moiety, and the versatile carboxylic acid handle. However, these functional groups also present specific reactivity challenges that can lead to undesired side products if not properly managed. This guide will explore the causality behind these experimental challenges and provide validated protocols to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Amide Coupling Reactions
Question: I am performing an amide coupling with 4-(trifluoromethylsulfonyl)phenylacetic acid and observing low yields of my desired amide, along with an unexpected byproduct. What could be the issue?
Answer: Low yields and byproduct formation in amide couplings are common challenges. The issues can arise from the choice of coupling reagents, reaction conditions, or inherent reactivity of the starting materials.
Potential Side Reactions & Troubleshooting:
-
Formation of Guanidinium Byproducts: Carbodiimide-based coupling reagents (e.g., EDC, DCC) can react with the amine coupling partner to form a guanidinium byproduct, consuming the amine and reducing the yield of the desired amide.
-
Troubleshooting: The order of addition is crucial. Pre-activating the carboxylic acid with the coupling reagent and an additive like HOBt or HOAt before adding the amine can minimize this side reaction.
-
-
Epimerization: If the amine component is chiral, particularly an amino acid derivative, racemization (epimerization) at the alpha-carbon can occur, especially with carbodiimide reagents.[1]
-
Decarboxylation-Amidation: In the presence of copper salts, phenylacetic acids can undergo a carbon-carbon bond cleavage to form secondary benzamides.[3] If your reaction contains trace copper, this could be a potential side reaction pathway.
-
Troubleshooting: Ensure your reaction vessel and reagents are free from copper contamination. If copper catalysis is intended for another step, be aware of this potential transformation.
-
-
Formation of TFA-Amide: If the amine is used as its trifluoroacetic acid (TFA) salt, there is a possibility of forming a trifluoroacetamide byproduct, especially with carbodiimide coupling agents like EDC.[4]
-
Troubleshooting: It is advisable to use the free base of the amine. If the amine is a TFA salt, it can be converted to the HCl salt by repeated dissolution in a suitable solvent with HCl followed by evaporation.[4] Alternatively, pre-activating the carboxylic acid before adding the amine salt and a non-nucleophilic base (e.g., DIPEA) can mitigate this.[4]
-
FAQ 2: Stability and Unexpected Byproducts
Question: During my reaction workup or under certain reaction conditions, I have isolated a compound that appears to be 4-(trifluoromethylsulfonyl)toluene. How is this possible?
Answer: The formation of 4-(trifluoromethylsulfonyl)toluene is a result of decarboxylation of the phenylacetic acid moiety. This is a known thermal and oxidative decomposition pathway for phenylacetic acids.
Potential Side Reactions & Troubleshooting:
-
Thermal Decarboxylation: Phenylacetic acids can undergo decarboxylation at elevated temperatures.[5]
-
Troubleshooting: Avoid unnecessarily high reaction temperatures. If a high temperature is required for the desired transformation, consider if a lower-boiling solvent or alternative energy source (e.g., microwave) could shorten the reaction time at that temperature.
-
-
Oxidative Decarboxylation: The presence of oxidizing agents can promote the decarboxylation of phenylacetic acids to form the corresponding benzaldehydes or ketones, which could be further reduced to the toluene derivative depending on the reaction conditions.[6][7][8]
-
Troubleshooting: Scrutinize your reaction for any intentional or unintentional oxidizing agents. This includes exposure to air (O2) in the presence of certain catalysts.[7] Running reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
-
Hydrothermal Decarboxylation: In the presence of water at high temperatures and pressures, both the acidic and anionic forms of phenylacetic acid can decarboxylate.[5]
-
Troubleshooting: For reactions requiring high temperatures, ensure anhydrous conditions if the desired product is sensitive to decarboxylation.
-
Question: I am concerned about the stability of the trifluoromethylsulfonyl (triflone) group in my reaction. Can it be cleaved?
Answer: The aryl triflone group is generally robust and stable. However, under specific nucleophilic or harsh acidic/basic conditions, cleavage can occur.
Potential Side Reactions & Troubleshooting:
-
Nucleophilic Cleavage: While the sulfonyl group is not an excellent leaving group, cleavage of the C-S bond can be induced by certain nucleophiles, potentially proceeding through a difluorocarbocation intermediate.[9]
-
Troubleshooting: Avoid harsh nucleophilic conditions if the integrity of the triflone group is critical. The choice of milder reagents is recommended.
-
-
Hydrolysis of the Trifluoromethyl Group: Under strongly acidic or basic conditions, the trifluoromethyl group can be hydrolyzed to a carboxylic acid.[10][11][12]
-
Troubleshooting: Maintain a pH range that is compatible with the stability of the trifluoromethyl group. If extreme pH is necessary, a protecting group strategy might be required for other sensitive functionalities.
-
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with Minimal Side Reactions
This protocol is designed to minimize epimerization and the formation of guanidinium byproducts.
Materials:
-
4-(Trifluoromethylsulfonyl)phenylacetic acid
-
Amine (as free base)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
To a solution of 4-(trifluoromethylsulfonyl)phenylacetic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0 eq) to the reaction mixture.
-
Stir at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary
| Side Reaction | Causal Factor(s) | Mitigation Strategy |
| Guanidinium Byproduct | Reaction of amine with carbodiimide | Pre-activation of carboxylic acid |
| Epimerization | Activation of chiral amines | Use of phosphonium/aminium reagents (e.g., HATU, PyBOP) |
| Decarboxylation | High temperature, oxidizing agents | Control temperature, use inert atmosphere |
| TFA-Amide Formation | Use of amine-TFA salt | Use free base of amine or HCl salt |
| Triflone Cleavage | Harsh nucleophiles or pH | Use milder reaction conditions |
Visual Workflows
Amide Coupling Workflow
Caption: Recommended workflow for amide coupling to minimize side reactions.
Troubleshooting Logic for Unexpected Byproducts
Caption: A logical guide to troubleshooting the formation of unexpected byproducts.
References
- 1. hepatochem.com [hepatochem.com]
- 2. bachem.com [bachem.com]
- 3. Copper(ii)-mediated, carbon degradation-based amidation of phenylacetic acids toward N-substituted benzamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. aacmanchar.edu.in [aacmanchar.edu.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Decarboxylation [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Refinement of Analytical Methods for 4-(Trifluoromethylsulfonyl)phenylacetic Acid Detection
Welcome to the technical support center dedicated to the robust and refined analysis of 4-(Trifluoromethylsulfonyl)phenylacetic acid (TFMS-PAA). This guide is designed for researchers, analytical scientists, and drug development professionals who require accurate and reliable quantification of this compound. As a phenylacetic acid derivative containing a strongly electron-withdrawing trifluoromethylsulfonyl group, TFMS-PAA presents unique analytical challenges that demand careful method development and troubleshooting.
This document moves beyond standard protocols to provide in-depth, experience-driven insights in a practical question-and-answer format. We will explore the causality behind experimental choices, empowering you to not only solve immediate issues but also to build more resilient analytical methods for the future.
Section 1: High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is the workhorse method for analyzing TFMS-PAA, particularly for purity assessments and content uniformity in drug substance and product manufacturing. However, its acidic nature and potential for secondary interactions with stationary phases can lead to common chromatographic issues.
HPLC Troubleshooting Guide & FAQs
Q1: My primary challenge is severe peak tailing for the TFMS-PAA analyte. What is the root cause and how can I fix it?
A1: Peak tailing for acidic compounds like TFMS-PAA is overwhelmingly caused by secondary ionic interactions between the deprotonated carboxylate group of the analyte and residual, acidic silanol groups (-Si-OH) on the silica-based stationary phase.[1] This is especially problematic at mid-range pH where both the analyte and the silanols can be ionized.
Causality & Solution Pathway:
-
Mobile Phase pH is Critical: The most effective tool to combat this is pH manipulation. By lowering the mobile phase pH to approximately 2.5-3.0, you fully protonate the carboxylic acid group on TFMS-PAA, neutralizing its charge.[2] Simultaneously, a low pH suppresses the ionization of the surface silanols.[2] This shifts the interaction mechanism from mixed-mode (ionic and reversed-phase) to almost purely reversed-phase, resulting in a sharp, symmetrical peak.
-
Inadequate Buffering: If your mobile phase pH is not stable, peak shape and retention time will vary. Using an unbuffered mobile phase is a common cause of tailing.[3] Ensure you are using a buffer system with a pKa within +/- 1 pH unit of your target mobile phase pH. For a target pH of 2.7, a phosphate buffer is an excellent choice. A buffer concentration of 20-50 mM is typically sufficient to provide adequate capacity.[2]
-
Column Choice Matters: Modern, high-purity silica columns (Type B) have a much lower concentration of acidic silanols and metal contaminants compared to older columns.[1] Using an end-capped, high-purity C18 or C8 column will inherently reduce the opportunities for secondary interactions and minimize tailing, even at less acidic pH values.
Q2: I'm struggling with poor retention of TFMS-PAA on my C18 column; it elutes too close to the void volume. How can I increase its retention time?
A2: Insufficient retention is typically due to the high polarity of the analyte relative to the mobile phase. Given the polar nature of the carboxylic acid and sulfonyl groups, TFMS-PAA may require specific mobile phase conditions to ensure adequate interaction with the nonpolar stationary phase.
Causality & Solution Pathway:
-
Reduce Organic Solvent Content: The most straightforward approach is to decrease the percentage of the strong organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This increases the overall polarity of the mobile phase, forcing the analyte to partition more strongly into the stationary phase, thereby increasing retention time.
-
Leverage pH for Retention: As discussed above, operating at a low pH (~2.5-3.0) protonates the carboxylic acid. The neutral form of TFMS-PAA is significantly less polar than its ionized (anionic) form. This change dramatically increases its affinity for the C18 stationary phase, leading to a substantial increase in retention.[2]
-
Switch to a Weaker Organic Solvent: Acetonitrile is a stronger eluting solvent than methanol in reversed-phase chromatography. If you are using acetonitrile, switching to methanol at the same percentage will generally increase the retention of polar analytes.
Troubleshooting Workflow: HPLC Peak Tailing
The following diagram outlines a logical workflow for diagnosing and resolving peak tailing issues with acidic analytes like TFMS-PAA.
Caption: A logical workflow for troubleshooting HPLC peak tailing.
Protocol: HPLC-UV Method for Purity Analysis of TFMS-PAA
This protocol provides a robust starting point for the analysis of TFMS-PAA, incorporating principles to ensure good peak shape and resolution. Method validation according to ICH guidelines is required for use in a regulated environment.[4][5]
-
Chromatographic System: HPLC with a UV/PDA detector.
-
Column: High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm (or as determined by UV scan).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For bioanalysis or trace-level impurity quantification, LC-MS/MS provides unparalleled sensitivity and selectivity. However, analysis in complex matrices like plasma or urine introduces the challenge of matrix effects.
LC-MS/MS Troubleshooting Guide & FAQs
Q1: I am developing an LC-MS/MS method and see a very weak signal. What is the optimal ionization mode and how can I improve sensitivity?
A1: The chemical structure of TFMS-PAA, with its acidic carboxylic acid group, makes it an ideal candidate for Negative Ion Electrospray Ionization (ESI-) . In the ESI source, the mobile phase helps deprotonate the carboxylic acid, forming a [M-H]⁻ ion, which is then detected by the mass spectrometer. Trying to analyze this compound in positive mode would be inefficient and yield a very poor signal.
To Improve Sensitivity:
-
Optimize Source Parameters: Systematically tune the ion source parameters, including capillary voltage, source temperature, and gas flows (nebulizer and drying gas), to maximize the signal for the [M-H]⁻ ion of TFMS-PAA.
-
Mobile Phase Additives: While acids are used for chromatography, they can suppress negative ion formation. For MS detection, it's often better to use a weak acid like formic acid or a basic additive like ammonium acetate or ammonium hydroxide at a low concentration (e.g., 5 mM) to facilitate the formation of the desired ion without drastically changing the chromatography. A pH slightly above the pKa of the analyte can enhance deprotonation and signal in ESI- mode.
Q2: My results are inconsistent and I suspect ion suppression from my biological matrix (plasma). How do I confirm and mitigate this?
A2: Ion suppression is a common matrix effect where co-eluting endogenous components from the sample (e.g., phospholipids, salts) interfere with the ionization of the target analyte in the ESI source, leading to a reduced signal and poor reproducibility.[6][7][8]
Confirmation & Mitigation Strategy:
-
Confirmation via Post-Column Infusion: The gold standard for visualizing matrix effects is a post-column infusion experiment.[9] Infuse a standard solution of TFMS-PAA at a constant rate into the LC flow after the analytical column. Then, inject a blank, extracted matrix sample. Any dip in the constant baseline signal for your analyte's MRM transition indicates a region of ion suppression.
-
Mitigation - Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.
-
Protein Precipitation (PPT): A simple "crash" with acetonitrile is fast but often insufficient, as it doesn't remove highly soluble interferences like phospholipids.[10]
-
Liquid-Liquid Extraction (LLE): By acidifying the sample, TFMS-PAA can be protonated and extracted into a water-immiscible organic solvent (e.g., ethyl acetate), leaving polar interferences behind.[11]
-
Solid-Phase Extraction (SPE): This is a highly effective and selective method. A mixed-mode or anion-exchange SPE sorbent can be used to retain the acidic TFMS-PAA while washing away neutral and basic interferences.
-
-
Mitigation - Chromatographic Separation: Adjust your LC gradient to ensure that TFMS-PAA elutes in a "clean" region of the chromatogram, away from the main elution zones of phospholipids or other matrix components.
-
Compensation - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The best way to compensate for unavoidable matrix effects is to use a SIL-IS (e.g., ¹³C- or ²H-labeled TFMS-PAA). The SIL-IS is chemically identical and co-elutes with the analyte, experiencing the exact same degree of ion suppression. By calculating the peak area ratio of the analyte to the IS, the variability caused by matrix effects is normalized, leading to accurate and precise quantification.[8]
Decision Tree: Mitigating Matrix Effects in LC-MS/MS
References
- 1. hplc.eu [hplc.eu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. wjarr.com [wjarr.com]
- 6. selectscience.net [selectscience.net]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
safe handling and storage procedures for 4-(trifluoromethylsulfony)phenylacetic acid
Technical Support Center: 4-(Trifluoromethylsulfonyl)phenylacetic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for 4-(trifluoromethylsulfonyl)phenylacetic acid (CAS RN: 1099597-82-6). This document provides essential information for the safe handling, storage, and use of this compound in a laboratory setting. As a Senior Application Scientist, my goal is to equip you with not just procedures, but also the scientific reasoning behind them, ensuring both the integrity of your research and the safety of your team. The information herein is compiled from safety data sheets of structurally similar compounds and established laboratory safety protocols.
Always consult the specific Safety Data Sheet (SDS) provided by your supplier before handling this chemical.
Frequently Asked Questions (FAQs): Your Core Safety Briefing
This section addresses the most common questions regarding the day-to-day handling and storage of 4-(trifluoromethylsulfonyl)phenylacetic acid.
Q1: What are the primary hazards associated with 4-(trifluoromethylsulfonyl)phenylacetic acid?
A1: Based on data from analogous phenylacetic acid derivatives, 4-(trifluoromethylsulfonyl)phenylacetic acid should be handled as a hazardous substance. The primary concerns are:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3][4]
-
Serious Eye Irritation: Poses a risk of serious damage if it comes into contact with the eyes.[1][2][3][4][5]
-
Respiratory Irritation: Inhalation of the dust may cause irritation to the respiratory tract.[1][2][3][6]
-
Harmful if Swallowed: While acute oral toxicity data is not specific to this compound, similar chemicals may be harmful if ingested.[2][7]
The trifluoromethylsulfonyl group is a strong electron-withdrawing group, which can enhance the acidity and reactivity of the molecule. Therefore, treating this compound with a high degree of caution is paramount.
Q2: What Personal Protective Equipment (PPE) is mandatory when working with this compound?
A2: A multi-layered PPE approach is crucial to prevent exposure.[8][9] The minimum required PPE includes:
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.[2][10]
-
Eye and Face Protection: Chemical safety goggles are mandatory. If there is a risk of splashing, a face shield should be worn in addition to goggles.[6][10]
-
Skin and Body Protection: A laboratory coat is required. For tasks with a higher risk of dust generation or spillage, consider an impervious gown.[6][11]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[2][12] If a fume hood is not available or if significant dust is generated, a NIOSH-approved particulate respirator (e.g., N95) is necessary.[2][10][13]
PPE Workflow Diagram
The following diagram illustrates the correct sequence for donning and doffing PPE to minimize cross-contamination.
Caption: Correct PPE Donning and Doffing Sequence.
Q3: What are the optimal storage conditions for 4-(trifluoromethylsulfonyl)phenylacetic acid?
A3: Proper storage is critical for maintaining the chemical's stability and ensuring safety.
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[1][3][6][10][12]
-
Environment: Store in a cool, dry, and well-ventilated area.[1][6][10][12]
-
Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents and strong bases.[1][5][6][14] Accidental mixing can lead to vigorous, potentially hazardous reactions.
Q4: How should I respond to a spill?
A4: The response depends on the size of the spill. For a minor spill (a few grams) within a controlled laboratory environment:
-
Alert & Evacuate: Notify personnel in the immediate area and restrict access.[15][16]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[17]
-
PPE: Don the appropriate PPE as described in Q2.
-
Contain & Clean: Gently cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels to absorb the bulk of the powder.[18] For acidic powders, you can then cautiously neutralize the area. Create a dike around the spill with an acid neutralizer (e.g., sodium bicarbonate or soda ash) and then gently mix it in, working from the outside in.[16][17][19]
-
Collect: Once neutralized (check with pH paper if a slurry is formed), carefully sweep or vacuum the material into a suitable, labeled container for hazardous waste disposal.[6][10][12][16] Avoid creating dust.[2][6][10]
-
Decontaminate: Wipe the spill area with a damp cloth or sponge, followed by a wash with soap and water.[17][20]
-
Dispose: All contaminated materials (absorbent, gloves, etc.) must be disposed of as hazardous waste according to your institution's and local regulations.[17][18]
For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[20]
Spill Response Workflow
Caption: Workflow for a Minor Acidic Powder Spill.
Q5: What are the first aid procedures in case of exposure?
A5: Immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4][6][21][22] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[2][3][6][21][23] If irritation persists, seek medical attention.
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek medical attention.[1][2][3][6][23]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2][24] Seek immediate medical attention.
Always show the chemical's SDS to the attending medical professional.[2]
Q6: How should I properly dispose of this chemical and its waste?
A6: 4-(Trifluoromethylsulfonyl)phenylacetic acid and any materials contaminated with it must be treated as hazardous waste.
-
Segregation: Collect waste in a designated, properly labeled, and sealed container. As this is a halogenated organic compound, it should be segregated into the "Halogenated Organic Waste" stream.[18]
-
Disposal: Do not dispose of this chemical down the drain or in regular trash.[18] Arrange for disposal through your institution's EHS department or a licensed chemical waste disposal service.[18][25] This ensures compliance with all local and national regulations.
Troubleshooting Guide: Addressing Common Issues
Issue 1: I've noticed the material, which should be a white powder, has a slight yellow or brown tint.
-
Probable Cause: This could indicate degradation or the presence of an impurity. Phenylacetic acids can be susceptible to oxidation or decomposition over time, especially if exposed to light, air, or incompatible materials.
-
Solution: Do not use the material for your experiment, as the impurity could lead to anomalous results or side reactions. Quarantine the container, label it clearly as "Suspected Decomposition," and consult with your EHS office for proper disposal. Review your storage conditions to ensure they align with the recommendations (cool, dry, dark, and tightly sealed).
Issue 2: There's a faint, sharp, or acidic odor near the chemical storage cabinet where this compound is kept.
-
Probable Cause: This may indicate a loose cap or a small, unnoticed spill inside the cabinet. While many phenylacetic acids are not highly volatile, a persistent odor suggests a containment issue.
-
Solution: Wearing full PPE, inspect the container to ensure it is tightly sealed. Check the surrounding area for any signs of spilled powder. If a spill is found, follow the cleanup procedure outlined in Q4. Ensure the ventilation in the storage area is functioning correctly. If the cap is secure and there is no visible spill, the container itself may have a flaw; consider transferring the material to a new, appropriate container (if safe to do so) or disposing of it.
Issue 3: My reaction yield is lower than expected, or I'm seeing unexpected byproducts.
-
Probable Cause: Assuming other experimental parameters are controlled, this could be related to the purity of the starting material. Improper handling, such as leaving the container open to the atmosphere, can lead to hydration or absorption of impurities, altering the effective molar mass.
-
Solution: Always handle the compound in a controlled environment (e.g., glove box or under an inert atmosphere) if your reaction is sensitive to moisture or air. Use a freshly opened container or material that has been stored correctly. You may consider re-purifying the material if its integrity is in doubt and a suitable method is available.
Detailed Experimental Protocols
Protocol 1: Weighing and Preparing a Solution
This protocol is designed to minimize exposure and prevent contamination.
-
Preparation: Designate a specific area for weighing, preferably within a ventilated enclosure (e.g., a balance enclosure or a chemical fume hood). Assemble all necessary equipment: spatula, weigh paper/boat, and a pre-labeled, sealable container for your solution.
-
Don PPE: Put on all required PPE as detailed in the FAQ section.
-
Transfer: Open the stock bottle of 4-(trifluoromethylsulfonyl)phenylacetic acid. Using a clean spatula, carefully transfer an approximate amount of the solid to the weigh paper/boat on the analytical balance.
-
Weighing: Close the stock bottle immediately. Record the precise weight of the compound.
-
Dissolution: Carefully transfer the weighed solid into your pre-labeled solution container. Using a wash bottle with your chosen solvent, rinse the weigh paper/boat to ensure a quantitative transfer.
-
Mixing: Seal the container and mix the solution by swirling or using a magnetic stirrer until the solid is fully dissolved.
-
Cleanup: Dispose of the used weigh paper and any contaminated items (e.g., pipette tips) in the designated solid hazardous waste container. Clean the spatula thoroughly.
-
Doff PPE: Remove PPE in the correct order to prevent personal contamination. Wash hands thoroughly with soap and water.
Protocol 2: Small-Scale Spill Cleanup (Solid Powder)
This protocol details the response to a spill of <5 grams.
-
Secure the Area: Alert others and prevent access to the spill location. If not already in a fume hood, turn on local exhaust ventilation.
-
Assemble Materials: Gather your chemical spill kit, which should contain: inert absorbent (sand, vermiculite), acid neutralizer (sodium bicarbonate), a brush and dustpan (non-sparking), a labeled hazardous waste bag or container, and full PPE.
-
Don PPE: Put on chemical-resistant gloves, a lab coat, and safety goggles. If significant dust is present, a respirator is required.
-
Containment: Gently cover the spill with the inert absorbent material to prevent the powder from becoming airborne.
-
Neutralization: Sprinkle sodium bicarbonate over the absorbent, starting from the perimeter and working inwards.[16][17]
-
Collection: Carefully sweep the mixture into the dustpan and transfer it to the labeled hazardous waste container.[6][10]
-
Final Decontamination: Wipe the spill surface with a damp cloth. Then, wash the area with soap and water. Place all cleaning materials into the hazardous waste container.[17][20]
-
Disposal and Restock: Seal the waste container. Doff PPE and dispose of gloves in the waste container. Wash hands thoroughly. Report the incident according to your lab's policy and restock the spill kit.[16]
Summary of Key Data
The following table summarizes important information for 4-(trifluoromethylsulfonyl)phenylacetic acid and its analogs.
| Property | Information | Source(s) |
| Chemical Name | 4-(Trifluoromethylsulfonyl)phenylacetic acid | [26] |
| CAS Number | 1099597-82-6 | [26][27] |
| Molecular Formula | C₉H₇F₃O₄S | [26][27] |
| Appearance | White crystals or powder | [26] |
| Primary Hazards | Skin, eye, and respiratory irritant | [1][2][3] |
| Incompatibilities | Strong oxidizing agents, strong bases | [1][5][6][14] |
| Storage | Cool, dry, well-ventilated, tightly closed container | [1][6][10][12] |
| PPE | Gloves, Goggles, Lab Coat, Respirator (if needed) | [2][6][10] |
| Hazardous Decomposition | Carbon oxides (CO, CO₂), Hydrogen fluoride | [1][6] |
References
- 1. aksci.com [aksci.com]
- 2. westliberty.edu [westliberty.edu]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fishersci.com [fishersci.com]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 9. pharmastate.academy [pharmastate.academy]
- 10. downloads.ossila.com [downloads.ossila.com]
- 11. publications.ashp.org [publications.ashp.org]
- 12. combi-blocks.com [combi-blocks.com]
- 13. 4-(Trifluoromethoxy)phenylacetic acid 98 4315-07-5 [sigmaaldrich.com]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. ccny.cuny.edu [ccny.cuny.edu]
- 16. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 17. irp.cdn-website.com [irp.cdn-website.com]
- 18. benchchem.com [benchchem.com]
- 19. trdsf.com [trdsf.com]
- 20. stratex.com.au [stratex.com.au]
- 21. fishersci.com [fishersci.com]
- 22. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 23. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 24. First Aid - Chemical Poisoning [moh.gov.sa]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. H32295.06 [thermofisher.com]
- 27. calpaclab.com [calpaclab.com]
overcoming solubility issues with 4-(trifluoromethylsulfony)phenylacetic acid in experiments
Technical Support Center: 4-(Trifluoromethylsulfonyl)phenylacetic Acid
A Senior Application Scientist's Guide to Overcoming Solubility Challenges
Welcome to the technical support guide for 4-(trifluoromethylsulfonyl)phenylacetic acid. This document provides in-depth troubleshooting advice and experimental protocols designed for researchers, chemists, and formulation scientists. My goal is to move beyond simple instructions and provide a causal understanding of this compound's behavior in solution, empowering you to overcome solubility hurdles in your experiments.
Section 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses the most common questions regarding the properties and handling of 4-(trifluoromethylsulfonyl)phenylacetic acid, laying the groundwork for successful experimentation.
Q1: What are the key chemical features of 4-(trifluoromethylsulfonyl)phenylacetic acid that dictate its solubility?
Answer: Understanding the structure of 4-(trifluoromethylsulfonyl)phenylacetic acid (MW: 270.22 g/mol ) is the first step to mastering its solubility. Two functional groups are critically important:
-
The Phenylacetic Acid Moiety: This group contains a carboxylic acid (-COOH). Like most carboxylic acids, this compound is acidic. Its solubility is therefore highly dependent on pH.[1][2] In its protonated (R-COOH) form, it is relatively non-polar and thus poorly soluble in aqueous media. When deprotonated to its carboxylate salt form (R-COO⁻), it becomes an ion and is significantly more water-soluble.[3][4]
-
The Trifluoromethylsulfonyl Group (-SO₂CF₃): This is a very strong electron-withdrawing group. Its presence makes the carboxylic acid proton more acidic (lowering the pKa) compared to unsubstituted phenylacetic acid (pKa ≈ 4.3).[5][6] This enhanced acidity means a higher pH is not required to achieve deprotonation, but it also reinforces the compound's crystalline structure, potentially lowering its intrinsic solubility in the neutral state.
The compound typically appears as a white to off-white crystalline solid with a melting point in the range of 123-129°C.[7]
Q2: I need to prepare an aqueous solution for my biological assay. Why won't the compound dissolve in neutral water or PBS (pH 7.4)?
Answer: This is the most common issue researchers face. While PBS at pH 7.4 is basic relative to pure water, it may not be sufficiently alkaline to fully deprotonate this specific acidic compound and drive it into solution.
The core of the problem is the equilibrium between the insoluble acid form and the soluble salt form. Even if the pH is slightly above the pKa, the dissolution rate of the solid crystalline material can be very slow. To achieve practical solubility, you must decisively shift the equilibrium toward the deprotonated, soluble carboxylate form. This is best accomplished by adding a base to raise the pH well above the compound's pKa.
Q3: My stock solution, prepared in DMSO, precipitates immediately upon dilution into my aqueous cell culture media or buffer. What's happening?
Answer: This phenomenon is a classic example of a compound "crashing out" of solution and is driven by the drastic change in solvent polarity.
-
Mechanism: Your high-concentration stock in 100% DMSO keeps the compound solubilized. When you introduce a small volume of this stock into a large volume of aqueous buffer, the DMSO is diluted, and the solvent environment for the compound abruptly changes from non-polar organic to highly polar aqueous. Since the neutral form of the acid is poorly water-soluble, it precipitates out before it has a chance to ionize and dissolve.
-
Solution: The preferred method is to prepare an aqueous stock solution using pH adjustment first (see SOP 1 below). If you must use a DMSO stock, minimize the final DMSO concentration in your assay (typically <0.5%) and try adding the DMSO stock to your buffer with vigorous vortexing to maximize initial dispersion and speed up dissolution. However, this is often unreliable.
Section 2: Troubleshooting Workflows & Protocols
This section provides actionable strategies and step-by-step procedures to address solubility issues head-on.
Solubility Troubleshooting Workflow
The following diagram outlines a logical decision-making process for solubilizing 4-(trifluoromethylsulfonyl)phenylacetic acid for aqueous applications.
Caption: Troubleshooting workflow for aqueous solubilization.
SOP 1: Preparation of an Aqueous Stock Solution via pH Adjustment
This is the most robust method for preparing aqueous solutions of 4-(trifluoromethylsulfonyl)phenylacetic acid. It creates a sodium salt in situ, which is highly water-soluble.
Materials:
-
4-(trifluoromethylsulfonyl)phenylacetic acid
-
High-purity water (e.g., Milli-Q® or WFI)
-
1 M Sodium Hydroxide (NaOH) solution
-
Calibrated pH meter
-
Stir plate and magnetic stir bar
Procedure:
-
Weigh Compound: Accurately weigh the desired amount of the compound into a clean glass beaker or flask.
-
Add Water: Add a volume of water that is about 80% of your final desired volume. For example, for a final volume of 10 mL, add 8 mL of water.
-
Create Slurry: Place the beaker on a stir plate and begin stirring. The compound will not dissolve and will form a milky white suspension.
-
Adjust pH: While stirring, add the 1 M NaOH solution dropwise. Monitor the pH of the solution using a calibrated pH meter.
-
Observe Dissolution: As the pH rises, the suspension will begin to clear. The goal is to reach a pH where the solution becomes completely clear, indicating full dissolution. This typically occurs at a pH of 8.0 or higher.
-
Final Volume: Once the compound is fully dissolved, add water to reach the final desired volume.
-
Final Check & Storage: Confirm the final pH. If necessary, adjust with dilute HCl or NaOH. Sterilize the solution by filtering through a 0.22 µm filter. Store the solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.
SOP 2: Preparation and Use of an Organic Stock Solution
This method should be used when pH adjustment is not possible, but be aware of the high risk of precipitation upon aqueous dilution.
Materials:
-
4-(trifluoromethylsulfonyl)phenylacetic acid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
Procedure:
-
Weigh Compound: Weigh the compound into a clean, dry glass vial.
-
Add Solvent: Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Dissolve: Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist if needed.
-
Dilution (Critical Step): To dilute into your aqueous medium (e.g., cell culture media), add the small volume of DMSO stock directly into the full volume of the aqueous medium while the medium is being vortexed or stirred vigorously. Do not add the aqueous medium to the DMSO stock.
-
Observe: Immediately check for any signs of precipitation (cloudiness, Tyndall effect). If precipitation occurs, this method is not suitable at this concentration, and SOP 1 should be used instead.
Section 3: Advanced Considerations & Data
Impact of pH on Ionization and Solubility
The relationship between pH, pKa, and the ionization state of the molecule is fundamental. The Henderson-Hasselbalch equation governs this relationship. For an acid, when the pH is equal to the pKa, the compound is 50% ionized (soluble salt) and 50% non-ionized (insoluble acid). To ensure >99% of the compound is in the soluble ionized form, the pH should be at least 2 units higher than the pKa.
Caption: pH-dependent equilibrium of 4-(trifluoromethylsulfonyl)phenylacetic acid.
Solvent and Co-Solvent Selection
Co-solvents are water-miscible organic solvents used to increase the solubility of poorly soluble compounds.[8][9][10] While useful, they must be employed carefully, especially in biological systems where they can have their own toxic effects.
| Solvent/System | Solubility Assessment | Application Notes |
| Water (pH < 6) | Very Poor / Insoluble | Not recommended. The compound will be in its neutral, non-ionized form. |
| Water (pH > 8) | Soluble | Recommended method. Forms a highly soluble carboxylate salt.[3][11] |
| PBS (pH 7.4) | Sparingly Soluble | May not be sufficiently basic to achieve desired concentrations. Prone to slow dissolution or incomplete solubility. |
| DMSO | Highly Soluble | Excellent for creating high-concentration stocks, but high potential for precipitation upon aqueous dilution.[] |
| Ethanol | Soluble | Can be used as a co-solvent. Less prone to precipitation than DMSO but may still be an issue. Final concentration in assays must be kept low (<1%) to avoid cellular toxicity. |
| PEG 400 / Propylene Glycol | Soluble | Common co-solvents for in vivo formulations. Often used in combination with other excipients.[10][] |
References
- 1. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brainly.com [brainly.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. quora.com [quora.com]
- 6. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-(Trifluoromethylsulfonyl)phenylacetic acid, 98% 5 g | Request for Quote [thermofisher.com]
- 8. Co-solvent: Significance and symbolism [wisdomlib.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Validation & Comparative
A Comparative Analysis of Acidity: 4-(Trifluoromethylsulfonyl)phenylacetic Acid vs. Triflic Acid
An In-Depth Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of modern organic synthesis, the judicious selection of acidic reagents and catalysts is paramount to achieving desired reactivity and selectivity. This guide provides a detailed, evidence-based comparison of the acidity of two potent fluorinated organic acids: 4-(trifluoromethylsulfonyl)phenylacetic acid and trifluoromethanesulfonic acid (triflic acid). While both molecules derive unique properties from their trifluoromethyl groups, their structural differences lead to a chasm in their acidic strength, dictating their respective applications in research and development.
Molecular Structures: A Tale of Two Acidic Centers
At first glance, the shared presence of a trifluoromethyl group might suggest comparable properties. However, the molecular architecture reveals that the acidic protons reside in fundamentally different environments, which is the primary determinant of their acidity.
-
Trifluoromethanesulfonic Acid (Triflic Acid, TfOH): A sulfonic acid where the acidic proton is directly attached to an oxygen atom of the sulfonyl group. The chemical formula is CF₃SO₃H.
-
4-(Trifluoromethylsulfonyl)phenylacetic Acid: A carboxylic acid, specifically a derivative of phenylacetic acid. Here, the acidic proton is part of a carboxyl group (-COOH). This entire group is separated from the influential trifluoromethylsulfonylphenyl moiety by a methylene (-CH₂) spacer.
Quantitative Comparison of Acidity: The pKa Data
The acid dissociation constant (pKa) is the definitive quantitative measure of acid strength in a given solvent (typically water). A lower pKa value indicates a stronger acid, signifying a greater propensity to donate a proton. The difference between these two compounds is not merely incremental; it spans many orders of magnitude.
| Compound | Chemical Structure | Acidic Functional Group | pKa Value | Classification |
| Triflic Acid | CF₃SO₃H | Sulfonic Acid | ~ -14.7[1][2] | Superacid |
| 4-(Trifluoromethylsulfonyl)phenylacetic acid | C₉H₇F₃O₄S | Carboxylic Acid | ~3.84 (Estimated) | Strong Organic Acid |
Dissecting the Origins of Acidity: Structural and Electronic Effects
The immense disparity in pKa values—roughly 18 orders of magnitude—can be rationalized by examining the stability of the conjugate bases formed upon deprotonation.
The Superacidity of Triflic Acid
Triflic acid is classified as a superacid, meaning it is more acidic than 100% sulfuric acid[1][4]. Its extraordinary strength stems from the exceptional stability of its conjugate base, the triflate anion (CF₃SO₃⁻). This stability is a result of two powerful, synergistic electronic effects:
-
Potent Inductive Effect: The three fluorine atoms are highly electronegative, creating a strong dipole that pulls electron density away from the central carbon atom. This effect is transmitted to the sulfur atom, making the entire trifluoromethyl group (-CF₃) a powerful electron-withdrawing group. This inductive pull polarizes the S-O bonds and stabilizes the negative charge that develops on the oxygen atoms upon deprotonation.
-
Extensive Resonance Delocalization: The negative charge on the triflate anion is not localized on a single oxygen atom. It is delocalized through resonance across all three oxygen atoms and the sulfur atom. This distribution of the charge over multiple atoms significantly enhances the anion's stability.
The combination of a powerful inductive effect directly influencing the sulfonyl core and extensive resonance stabilization makes the triflate anion an extremely weak and stable base, and consequently, makes its conjugate acid, triflic acid, exceptionally strong.
The Acidity of 4-(Trifluoromethylsulfonyl)phenylacetic Acid
While significantly weaker than triflic acid, 4-(trifluoromethylsulfonyl)phenylacetic acid is a considerably stronger acid than its parent compound, phenylacetic acid (pKa ≈ 4.31)[5][6][7]. Its enhanced acidity is due to the potent electron-withdrawing nature of the para-substituted trifluoromethylsulfonyl group (-SO₂CF₃).
-
Inductive and Resonance Effects of the -SO₂CF₃ Group: The trifluoromethylsulfonyl group is one of the most powerful neutral electron-withdrawing groups in organic chemistry. It deactivates the phenyl ring towards electrophilic substitution and strongly withdraws electron density through both inductive and resonance effects. This pull of electron density is transmitted through the phenyl ring to the acetic acid side chain.
-
Stabilization of the Carboxylate Anion: By withdrawing electron density, the 4-(trifluoromethylsulfonyl)phenyl moiety helps to stabilize the negative charge of the carboxylate anion (–COO⁻) that forms upon deprotonation. This stabilization makes the proton easier to remove, thus increasing the acidity (lowering the pKa) compared to unsubstituted phenylacetic acid.
-
The Attenuation Effect of the Methylene Spacer: A critical structural feature is the methylene (-CH₂) bridge between the phenyl ring and the carboxyl group. This spacer insulates the acidic center from the full electronic influence of the aromatic ring. Inductive effects weaken with distance, and the -CH₂- group prevents direct resonance delocalization of the carboxylate charge into the phenyl ring. This attenuation is why the effect of the substituent, though strong, is less pronounced than in substituted benzoic acids, where the carboxyl group is directly attached to the ring.
pKa Estimation via the Hammett Equation
The Hammett equation, log(Kₓ/Kн) = ρσ, or its pKa form, pKa(H) - pKa(X) = ρσ , provides a robust method to estimate the pKa of a substituted aromatic acid[1][3].
-
pKa(H): The pKa of the unsubstituted parent acid, phenylacetic acid, is ~4.31[6][7].
-
σ (Sigma): The substituent constant, which quantifies the electronic effect of the substituent. For the para--SO₂CF₃ group, the σₚ value is approximately +0.96[8]. The positive value indicates a strong electron-withdrawing character.
-
ρ (Rho): The reaction constant, which measures the sensitivity of the reaction (in this case, acid dissociation) to substituent effects. For the ionization of phenylacetic acids, where the -CH₂- group attenuates the electronic effect, the ρ value is approximately 0.49[9].
Calculation: pKa(X) = pKa(H) - (ρ * σ) pKa(X) = 4.31 - (0.49 * 0.96) pKa(X) = 4.31 - 0.47 pKa(X) ≈ 3.84
This estimated pKa of 3.84 confirms that 4-(trifluoromethylsulfonyl)phenylacetic acid is a significantly stronger acid than phenylacetic acid (4.31) but remains firmly in the category of a typical carboxylic acid, nowhere near the superacidity of triflic acid.
Visualizing Acidity: Dissociation and Conjugate Base Stabilization
The following diagram illustrates the dissociation of both acids and the key factors that stabilize their respective conjugate bases.
References
- 1. web.viu.ca [web.viu.ca]
- 2. web.viu.ca [web.viu.ca]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. global.oup.com [global.oup.com]
- 5. youtube.com [youtube.com]
- 6. echemi.com [echemi.com]
- 7. rsc.org [rsc.org]
- 8. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 9. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
A Senior Application Scientist's Guide to the Validation of 4-(Trifluoromethylsulfonyl)phenylacetic Acid as a Novel Derivatizing Agent for LC-MS Applications
For distribution to: Researchers, scientists, and drug development professionals.
Executive Summary
In the landscape of analytical chemistry, particularly within pharmaceutical and clinical research, the quest for more sensitive, robust, and efficient methods for quantifying polar analytes is perpetual. Chemical derivatization remains a cornerstone strategy, transforming analytes with poor chromatographic retention or ionization efficiency into molecules readily detectable by modern LC-MS systems.[1] This guide introduces a theoretical framework for the validation of a novel derivatizing agent, 4-(Trifluoromethylsulfonyl)phenylacetic acid .
While this specific compound is not yet established in the literature as a derivatizing agent, its chemical structure presents compelling theoretical advantages. The phenylacetic acid moiety provides a carboxylic acid handle for covalent labeling of primary and secondary amines (after activation) or alcohols, while the 4-position trifluoromethylsulfonyl group (triflyl group) is a powerful electron-withdrawing group.[2] This feature is hypothesized to significantly enhance signal intensity in negative-ion mode electrospray ionization (ESI) mass spectrometry, potentially offering a new level of sensitivity for critical analytes.
This document outlines a comprehensive validation plan, provides a comparative analysis against established reagents, and details hypothetical, yet robust, experimental protocols. It is designed not as a report on existing data, but as a forward-looking roadmap for researchers seeking to explore and validate next-generation analytical tools.
Introduction: The Rationale for a New Derivatizing Agent
The limitations of existing derivatizing agents, such as Dansyl Chloride or FMOC-Cl, are well-documented. While effective, they can suffer from issues like the formation of multiple derivatives, instability of the derivatized product, or interference from reagent byproducts.[3][4][5] The ideal derivatizing agent should offer:
-
High Reaction Yield: Quantitative conversion of the analyte under mild conditions.
-
Derivative Stability: Formation of a single, stable product that can withstand sample preparation and analysis.
-
Enhanced MS Response: Significant improvement in ionization efficiency.
-
Improved Chromatography: Favorable retention and peak shape on common reversed-phase columns.
-
Low Background Interference: Minimal contribution to chemical noise from the reagent itself or its byproducts.
4-(Trifluoromethylsulfonyl)phenylacetic acid (TFMS-PAA) is proposed here as a candidate that could excel in these areas. The triflyl group is one of the strongest electron-withdrawing groups in organic chemistry, a property expected to stabilize the negative charge on the resulting derivative during ESI, leading to a profound increase in signal intensity.[2]
Proposed Mechanism of Action
TFMS-PAA possesses a carboxylic acid functional group. To react with nucleophilic primary or secondary amines to form a stable amide bond, the carboxylic acid must first be activated. A common and effective method involves the use of a carbodiimide coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), in an aprotic solvent like acetonitrile or DMF.
The proposed two-step reaction mechanism is as follows:
-
Activation: The carboxylic acid of TFMS-PAA reacts with EDC to form a highly reactive O-acylisourea intermediate.
-
Nucleophilic Attack: The target amine analyte attacks the activated intermediate, displacing the EDC byproduct (now a soluble urea) and forming a stable amide bond.
This mechanism is well-established for peptide synthesis and other bioconjugation reactions and provides a reliable route to derivatization.
Figure 1: Proposed reaction mechanism for the derivatization of a primary amine with TFMS-PAA using EDC as an activator.
Comparative Analysis: TFMS-PAA vs. Established Agents
To validate TFMS-PAA, its performance must be benchmarked against current gold-standard reagents. The following table compares the hypothesized performance of TFMS-PAA with the known, experimentally determined performance of Dansyl Chloride (Dns-Cl) and 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl).[1][6][7]
| Parameter | TFMS-PAA (Hypothetical) | Dansyl Chloride (Dns-Cl) | 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) |
| Target Groups | Primary/Secondary Amines, Alcohols | Primary/Secondary Amines, Phenols[8][9] | Primary/Secondary Amines[10][11] |
| Detection Mode | ESI-MS (Negative Ion) | ESI-MS (Positive Ion), Fluorescence[7] | UV (265 nm), Fluorescence, ESI-MS (Positive Ion)[10][12] |
| Reaction pH | Neutral to slightly basic (7-8.5) | Alkaline (pH 9.5-10.5)[7] | Alkaline (pH 8.5-11.4)[6] |
| Reaction Time | 15-30 minutes at room temp. | 30-90 minutes at 38-60°C[4] | 10-40 minutes at ambient to 55°C[1][6] |
| Derivative Stability | Expected to be very high (stable amide bond) | Good, but can be light-sensitive | Good, stable for >48 hours[6] |
| Key Advantage | Potentially extreme sensitivity in negative-ion MS due to the triflyl group.[2] | Versatile, well-established, isotopically labeled standards available.[1] | Excellent for UV/Fluorescence detection, robust reaction.[10] |
| Potential Drawback | Requires a separate activation step (e.g., with EDC). | Can form multiple derivatives with certain amino acids (e.g., tyrosine).[4] | Reagent hydrolysis can cause significant chromatographic interference.[3][12] |
Proposed Experimental Validation Protocol
A rigorous validation is essential to characterize the performance of TFMS-PAA. This protocol outlines the key experiments required, following established analytical method validation guidelines.[13][14]
Model Analyte Selection
A primary amine-containing pharmaceutical compound with known analytical challenges, such as Gabapentin , will be used as the model analyte. Gabapentin lacks a chromophore and exhibits poor ionization, making it an ideal candidate to demonstrate the potential benefits of derivatization.
Step-by-Step Derivatization Workflow
Figure 2: Proposed experimental workflow for analyte derivatization with TFMS-PAA.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mg/mL stock solution of 4-(Trifluoromethylsulfonyl)phenylacetic acid (TFMS-PAA) in acetonitrile (ACN).
-
Prepare a 20 mg/mL stock solution of EDC in ACN.
-
Prepare a 1 mg/mL stock solution of the Gabapentin standard in water.
-
-
Derivatization Reaction:
-
In a 1.5 mL microcentrifuge tube, combine 50 µL of the Gabapentin standard, 100 µL of the TFMS-PAA solution, and 50 µL of the EDC solution.
-
Vortex the mixture for 30 seconds.
-
Incubate at room temperature (25°C) for 25 minutes.
-
-
Sample Preparation for Analysis:
-
After incubation, dilute the reaction mixture 100-fold with an initial mobile phase composition (e.g., 95:5 Water:ACN with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial.
-
-
UPLC-MS/MS Analysis:
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
MS Mode: Negative Ion Electrospray (ESI-)
-
MRM Transitions: Monitor for the precursor ion [M-H]⁻ of the derivatized Gabapentin and a characteristic product ion.
-
Validation Parameters and Acceptance Criteria
-
Specificity: Analyze a blank matrix (e.g., plasma) and a matrix spiked with Gabapentin to ensure no interfering peaks are present at the retention time of the derivatized analyte.
-
Linearity: Construct a calibration curve from 1 ng/mL to 1000 ng/mL. The correlation coefficient (r²) should be ≥ 0.995.
-
Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within 85-115% (80-120% for LLOQ), and precision (%RSD) should be ≤ 15% (≤ 20% for LLOQ).
-
Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected (S/N > 3) and quantified with acceptable accuracy and precision (S/N > 10).
-
Derivative Stability: Analyze derivatized samples stored at room temperature and 4°C at various time points (e.g., 0, 4, 8, 24 hours) to assess stability.
Anticipated Challenges and Expert Insights
-
Reagent Purity and Stability: The purity of TFMS-PAA is critical. Impurities could lead to interfering peaks or side reactions. The stability of the reagent in solution should be assessed. The compound is commercially available from suppliers like Thermo Fisher Scientific.[15][16]
-
Optimization of Stoichiometry: The molar ratio of TFMS-PAA and EDC to the analyte is a critical parameter. An excess of reagents is typically required to drive the reaction to completion, but a large excess can increase background noise. A design of experiments (DoE) approach is recommended for efficient optimization.
-
Matrix Effects: When analyzing biological samples, co-eluting matrix components can cause ion suppression or enhancement. The impact of the matrix on the derivatization reaction and MS detection must be evaluated using post-extraction spike experiments.
Conclusion
4-(Trifluoromethylsulfonyl)phenylacetic acid stands as a promising, albeit theoretical, candidate for a new class of derivatizing agents. Its potent electron-withdrawing triflyl group offers the potential for unprecedented sensitivity in negative-ion LC-MS analysis. The validation framework presented here provides a comprehensive and scientifically rigorous pathway to evaluate its performance against established methods. Should this hypothetical validation prove successful in practice, TFMS-PAA could become an invaluable tool for researchers in drug development and clinical diagnostics, enabling the quantification of challenging analytes at lower concentrations and with greater confidence than ever before.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scribd.com [scribd.com]
- 5. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 13. routledge.com [routledge.com]
- 14. wjarr.com [wjarr.com]
- 15. 4-(Trifluoromethylsulfonyl)phenylacetic acid, 98% 5 g | Request for Quote [thermofisher.com]
- 16. 4-(Trifluoromethylsulfonyl)phenylacetic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
A Comparative Analysis of 4-(Trifluoromethylsulfonyl)phenylacetic Acid and Other Phenylacetic Acids for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the phenylacetic acid scaffold serves as a versatile template for the design of novel therapeutic agents. The strategic modification of the phenyl ring can profoundly influence the physicochemical and pharmacological properties of these molecules. This guide provides a comprehensive comparative study of 4-(trifluoromethylsulfonyl)phenylacetic acid and other key phenylacetic acid analogs, offering insights into their properties, synthesis, and potential applications.
Introduction: The Significance of Phenyl Ring Substitution
Phenylacetic acid and its derivatives are integral to numerous biological processes and have been harnessed for various therapeutic purposes, including as non-steroidal anti-inflammatory drugs (NSAIDs) and as treatments for urea cycle disorders.[1][2] The parent molecule, phenylacetic acid, is a naturally occurring auxin in plants and a catabolite of phenylalanine in humans.[1][3] The introduction of different substituents onto the phenyl ring allows for the fine-tuning of properties such as acidity (pKa), lipophilicity (logP), and metabolic stability, which are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile.
This guide focuses on a comparative analysis of:
-
4-(Trifluoromethylsulfonyl)phenylacetic Acid: A derivative with a potent electron-withdrawing trifluoromethylsulfonyl group.
-
Phenylacetic Acid: The unsubstituted parent compound.
-
4-Chlorophenylacetic Acid: An analog with an electron-withdrawing chloro group.
-
4-Methoxyphenylacetic Acid: A derivative featuring an electron-donating methoxy group.
Comparative Physicochemical Properties
The electronic nature of the substituent at the para-position of the phenyl ring dramatically alters the molecule's properties.
| Compound | Substituent | Electronic Effect | pKa | logP | Melting Point (°C) |
| 4-(Trifluoromethylsulfonyl)phenylacetic Acid | -SO₂CF₃ | Strong Electron-Withdrawing | Not Reported | Not Reported | 122-129[4] |
| Phenylacetic Acid | -H | Neutral | 4.31[1][5] | 1.41[5] | 76-78[6][7] |
| 4-Chlorophenylacetic Acid | -Cl | Electron-Withdrawing | Not Reported | Not Reported | Not Reported |
| 4-Methoxyphenylacetic Acid | -OCH₃ | Electron-Donating | 4.12[8][9] | 1.73[8][9] | 84-87[10][11] |
Causality Behind Property Differences:
-
Lipophilicity (logP): The logP value, a measure of a compound's lipophilicity, is crucial for its ability to cross biological membranes. The introduction of hydrophobic groups like the trifluoromethylsulfonyl and chloro groups generally increases the logP value, while more polar groups can decrease it. The interplay of these factors determines the overall lipophilicity of the molecule.
Synthesis Strategies: A Comparative Overview
The synthesis of substituted phenylacetic acids often involves multi-step processes. A general and versatile approach is the palladium-catalyzed Suzuki coupling reaction, which allows for the formation of a carbon-carbon bond between an aryl boronic acid and an alkyl halide.[12]
General Synthetic Workflow:
A generalized synthetic workflow for substituted phenylacetic acids.
Specific Synthetic Considerations:
-
4-(Trifluoromethylsulfonyl)phenylacetic Acid: The synthesis of this compound can be approached by first preparing the trifluoromethylsulfonyl-substituted benzene ring, followed by the introduction of the acetic acid side chain.
-
Substituted Phenylacetic Acids via Carbonylation: An improved method for the synthesis of phenylacetic acid derivatives involves the carbonylation of corresponding benzyl chloride derivatives, which can provide high yields.[13]
-
From Substituted Acetonitriles: Substituted phenylacetonitriles can be hydrolyzed using an acid to produce the corresponding phenylacetic acids.[14]
Biological Activity and Potential Applications
The nature of the substituent on the phenyl ring is a key determinant of the biological activity of phenylacetic acid derivatives.
-
Phenylacetic Acid: Exhibits antimicrobial and antifungal properties.[15][16] It is also used in the production of penicillin G and the drug diclofenac.[1]
-
4-Chlorophenylacetic Acid: This compound is a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and is also used in the formulation of herbicides.[2]
-
4-(Trifluoromethyl)phenylacetic Acid: The trifluoromethyl group is known to enhance reactivity and solubility, making this derivative a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals with potentially improved biological activity.[17]
-
4-(Trifluoromethoxy)phenylacetic Acid: The trifluoromethoxy group in this analog enhances the compound's reactivity, making it a useful building block for synthesizing biologically active molecules, including those with anti-inflammatory and analgesic properties.[18]
Experimental Protocols
Protocol: Determination of pKa by Potentiometric Titration
-
Preparation of Analyte Solution: Accurately weigh approximately 25 mg of the phenylacetic acid derivative and dissolve it in 50 mL of a 1:1 mixture of methanol and water.
-
Titration Setup: Place the solution in a thermostatted beaker at 25°C and use a calibrated pH electrode to monitor the pH.
-
Titration: Titrate the solution with a standardized 0.1 M NaOH solution, adding the titrant in small increments (e.g., 0.1 mL).
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).
-
Controls: Perform a blank titration of the solvent mixture to correct for any acidity or basicity of the solvent.
Conclusion
The substitution on the phenyl ring of phenylacetic acid provides a powerful tool for modulating its physicochemical and biological properties. The 4-(trifluoromethylsulfonyl)phenylacetic acid, with its strong electron-withdrawing group, represents an interesting candidate for further investigation in drug discovery programs, with the potential for enhanced acidity and unique biological activities compared to other phenylacetic acid analogs. This guide provides a foundational understanding for researchers to make informed decisions in the selection and design of phenylacetic acid-based compounds for their specific applications.
References
- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Phenylacetic acid metabolism in land plants: novel pathways and metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. H32295.06 [thermofisher.com]
- 5. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phenylacetic acid | 103-82-2 [chemicalbook.com]
- 7. chemwhat.com [chemwhat.com]
- 8. hmdb.ca [hmdb.ca]
- 9. Showing Compound 4-Methoxyphenylacetic acid (FDB022832) - FooDB [foodb.ca]
- 10. 4-Methoxyphenylacetic acid CAS#: 104-01-8 [m.chemicalbook.com]
- 11. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. inventivapharma.com [inventivapharma.com]
- 13. researchgate.net [researchgate.net]
- 14. US4220592A - Synthesis of substituted phenylacetic acid - Google Patents [patents.google.com]
- 15. jchps.com [jchps.com]
- 16. Isolation and In Vivo and In Vitro Antifungal Activity of Phenylacetic Acid and Sodium Phenylacetate from Streptomyces humidus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemimpex.com [chemimpex.com]
- 18. innospk.com [innospk.com]
A Comparative Guide to the Biological Efficacy of 4-(Trifluoromethylsulfonyl)phenylacetic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the phenylacetic acid scaffold serves as a foundational structure for a multitude of biologically active molecules. The strategic modification of this scaffold, particularly with fluorine-containing functional groups, has been a fruitful avenue for the development of novel therapeutic agents. This guide provides an in-depth, objective comparison of the biological efficacy of 4-(trifluoromethylsulfonyl)phenylacetic acid and its key analogs, focusing on their anti-inflammatory properties. By synthesizing available experimental data, we aim to provide a clear, evidence-based resource for researchers engaged in the design and development of new anti-inflammatory drugs.
Introduction: The Phenylacetic Acid Scaffold and the Impact of Fluorine Substitution
Phenylacetic acid and its derivatives have long been recognized for their diverse biological activities.[1] The introduction of fluorine-containing substituents, such as trifluoromethyl (-CF3), trifluoromethoxy (-OCF3), and trifluoromethylsulfonyl (-SO2CF3), can profoundly influence a molecule's physicochemical properties. These alterations can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets, ultimately leading to improved therapeutic efficacy.[1] This guide will focus on the comparative biological effects of these substitutions at the para-position of the phenylacetic acid ring, with a particular emphasis on their role in modulating inflammatory pathways.
Mechanism of Action: Targeting the Inflammatory Cascade
The primary mechanism of action for many anti-inflammatory phenylacetic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes.[2] COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever.[3] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[3] Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective COX inhibitors.[3]
Beyond COX inhibition, some phenylacetic acid derivatives may exert their anti-inflammatory effects through other mechanisms, such as the inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[4]
Diagram: Prostaglandin Synthesis Pathway and Site of Action of Phenylacetic Acid Analogs
Caption: The prostaglandin synthesis pathway, highlighting the role of COX enzymes and the inhibitory action of phenylacetic acid analogs.
Comparative Biological Efficacy: A Data-Driven Analysis
Table 1: Comparative In Vitro COX-2 Inhibitory Activity (Illustrative)
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound |
| 4-(Trifluoromethylsulfonyl)phenylacetic acid | COX-2 | Data not available | Data not available | Celecoxib |
| 4-(Trifluoromethyl)phenylacetic acid derivative (Triflusal) | COX-2 | 0.16 (for PGE2 production) | Data not available | Aspirin |
| 4-(Trifluoromethoxy)phenylacetic acid | COX-2 | Data not available | Data not available | N/A |
| Celecoxib | COX-2 | ~0.05 | >100 | N/A |
Note: The data for Triflusal is for inhibition of PGE2 production in LPS-activated human blood and not a direct enzymatic IC50.[5] Direct comparative IC50 data for the listed phenylacetic acids is needed for a conclusive comparison.
Table 2: Comparative In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema (Illustrative)
| Compound | Dose (mg/kg) | Inhibition of Edema (%) | Time Point (hours) | Reference Compound |
| 4-(Trifluoromethylsulfonyl)phenylacetic acid | Data not available | Data not available | Data not available | Indomethacin |
| Related Sulfonyl-containing compounds | Variable | Significant | 3-5 | Celecoxib |
| Related Trifluoromethyl-containing compounds | Variable | Significant | 3-5 | Indomethacin |
| Indomethacin | 5-10 | ~50-60 | 3 | N/A |
Note: The data for related compounds is qualitative, indicating that these structural motifs contribute to in vivo anti-inflammatory efficacy.[6][7] Specific data for the target compounds is required for a direct comparison.
Structure-Activity Relationship (SAR) Insights
The available literature on related compounds allows for the deduction of several structure-activity relationship trends:
-
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups at the para-position of the phenyl ring, such as -SO2CF3 and -CF3, is generally associated with enhanced anti-inflammatory activity. This is likely due to favorable interactions with the active site of COX-2.
-
Sulfonyl Moiety: The sulfonamide or sulfonyl group is a well-established pharmacophore in many selective COX-2 inhibitors, contributing to their binding affinity and selectivity.[5]
-
Trifluoromethyl Group: The trifluoromethyl group can enhance the potency of COX-2 inhibition and, in some cases, also suppress the expression of the COX-2 enzyme, providing a dual mechanism of action.[5]
Diagram: Structure-Activity Relationship Logic
Caption: The relationship between the phenylacetic acid scaffold, key para-substituents, and the resulting biological activity.
Experimental Protocols
To facilitate further research and comparative studies, we provide detailed methodologies for key in vitro and in vivo assays.
In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.
-
Assay Buffer: Prepare a suitable buffer, typically 100 mM Tris-HCl, pH 8.0, containing hematin and a reducing agent like glutathione.
-
Inhibitor Preparation: Dissolve test compounds in DMSO to create stock solutions. Prepare serial dilutions in the assay buffer.
-
Enzyme Incubation: Pre-incubate the enzyme with the test compound or vehicle (DMSO) for a specified time (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.
-
Detection: Measure the initial rate of oxygen consumption using an oxygen electrode or quantify the production of prostaglandin E2 (PGE2) using an ELISA kit.
-
Data Analysis: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Calculate the IC50 value using non-linear regression analysis. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
In Vivo Carrageenan-Induced Paw Edema Assay
Objective: To evaluate the in vivo anti-inflammatory activity of test compounds in an acute inflammation model.
Methodology:
-
Animal Model: Use male Wistar or Sprague-Dawley rats (150-200 g).
-
Compound Administration: Administer the test compounds orally (p.o.) or intraperitoneally (i.p.) at various doses. The vehicle control group receives the vehicle alone. A positive control group receives a standard anti-inflammatory drug like indomethacin.
-
Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Diagram: Experimental Workflow for In Vivo Anti-Inflammatory Activity Assessment
Caption: A step-by-step workflow for the carrageenan-induced paw edema assay.
Conclusion and Future Directions
The strategic incorporation of trifluoromethylsulfonyl, trifluoromethyl, and trifluoromethoxy groups onto the phenylacetic acid scaffold presents a promising avenue for the development of novel anti-inflammatory agents. While a comprehensive, direct comparative study is warranted, the existing body of literature on related compounds strongly suggests that these modifications can lead to potent and selective COX-2 inhibitors with significant in vivo anti-inflammatory efficacy.
Future research should focus on the direct, parallel evaluation of 4-(trifluoromethylsulfonyl)phenylacetic acid and its key analogs in standardized in vitro and in vivo assays to definitively establish their comparative potency and selectivity. Furthermore, exploring their effects on other inflammatory pathways, such as cytokine signaling, and conducting detailed pharmacokinetic and toxicological studies will be crucial for advancing these promising compounds toward clinical development.
References
- 1. Comparative effect of antiinflammatory drugs on rat paw edema induced by human sterile dental plaque extract, carrageenan or dextran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 2-trifluoromethyl/sulfonamido-5,6-diaryl substituted imidazo[2,1-b]-1,3,4-thiadiazoles: a novel class of cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylacetic acid stimulates reactive oxygen species generation and tumor necrosis factor-α secretion in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and biological evaluation of linear 1-(4-, 3- or 2-methylsulfonylphenyl)-2-phenylacetylenes: a novel class of cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Experimental Cross-Validation of 4-(Trifluoromethylsulfony)phenylacetic Acid as a Novel Enzyme Inhibitor
Abstract
Phenylacetic acid and its derivatives represent a versatile and highly valuable scaffold in modern drug discovery, forming the basis for numerous pharmaceuticals.[1][2] The strategic modification of this core structure is a key approach to enhancing therapeutic efficacy. This guide focuses on a specific derivative, 4-(trifluoromethylsulfony)phenylacetic acid (TFSPA) , a compound distinguished by the presence of a powerful electron-withdrawing trifluoromethylsulfonyl group. The incorporation of fluorinated moieties like the trifluoromethyl group is a well-established strategy in medicinal chemistry to improve critical drug properties such as metabolic stability, binding affinity, and lipophilicity.[3][4]
This document provides a comprehensive framework for the experimental evaluation and cross-validation of TFSPA. We present a hypothetical, yet scientifically rigorous, case study positioning TFSPA as a novel inhibitor of Matrix Metalloproteinase-13 (MMP-13), an enzyme implicated in osteoarthritis and cancer.[5][6] This guide furnishes detailed, step-by-step protocols for primary enzymatic assays and secondary cell-based validation, comparing the performance of TFSPA against its parent compound, Phenylacetic Acid (PAA), and a known control inhibitor. Our objective is to provide researchers, scientists, and drug development professionals with a robust methodology for validating novel chemical entities, ensuring both scientific integrity and trustworthiness of the generated data.
Part 1: The Scientific Rationale & Comparator Selection
The central hypothesis is that the trifluoromethylsulfonyl group (-SO₂CF₃) appended to the phenylacetic acid backbone will significantly enhance its biological activity compared to the unsubstituted parent molecule.
Causality Behind the Hypothesis:
-
Enhanced Acidity & Binding: The SO₂CF₃ group is one of the strongest electron-withdrawing groups used in medicinal chemistry. This electronic effect can increase the acidity of the carboxylic acid proton, potentially leading to stronger ionic interactions with cationic residues (like arginine or lysine) in an enzyme's active site.
-
Lipophilicity and Permeability: The trifluoromethyl component increases lipophilicity, which can improve the compound's ability to cross cellular membranes—a critical factor for efficacy in cell-based models and ultimately in vivo.[3]
-
Metabolic Stability: Fluorine-containing groups can block sites of metabolic oxidation, increasing the compound's half-life.[3][7]
To validate this hypothesis, a multi-tiered comparison is essential. We will evaluate TFSPA against:
-
Phenylacetic Acid (PAA): The parent scaffold, serving as a negative or baseline control to quantify the contribution of the SO₂CF₃ group.
-
N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid (NNGH): A known, potent MMP inhibitor often used as a positive control in screening kits, providing a benchmark for high-potency inhibition.[8]
Part 2: Primary Validation: In Vitro Enzymatic Inhibition Assay
The first and most direct test of inhibitory activity is a purified enzyme assay. We will use a fluorometric assay, which offers high sensitivity and a continuous read-out. The principle involves a quenched fluorogenic peptide substrate that, upon cleavage by active MMP-13, releases a fluorophore, generating a measurable signal.[6]
Detailed Protocol: MMP-13 Fluorometric Inhibition Assay
This protocol is adapted from commercially available MMP-13 inhibitor screening kits.[6]
1. Reagent Preparation:
- Assay Buffer: 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5.
- MMP-13 Enzyme: Reconstitute recombinant human MMP-13 in ice-cold Assay Buffer to a working concentration (e.g., 50 nM). Always keep the enzyme on ice to retain maximal activity.[8]
- Fluorogenic Substrate: Prepare a stock of Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ in DMSO and dilute to a working concentration (e.g., 20 µM) in Assay Buffer.[6]
- Test Compounds: Prepare 10 mM stock solutions of TFSPA, PAA, and NNGH in DMSO. Create a serial dilution series for each compound in Assay Buffer to determine the IC₅₀ value.
2. Assay Procedure (96-well black microplate):
- To appropriate wells, add 20 µL of the serially diluted test compounds (TFSPA, PAA, NNGH) or vehicle control (Assay Buffer with DMSO).
- Add 60 µL of diluted MMP-13 enzyme solution to all wells except for the "no-enzyme" blank.
- Add 60 µL of Assay Buffer to the blank wells.
- Incubate the plate at 37°C for 30-60 minutes. This crucial step allows the inhibitors to bind to the enzyme before the substrate is introduced.[8]
- Initiate the enzymatic reaction by adding 20 µL of the MMP-13 fluorogenic substrate to all wells, bringing the final volume to 100 µL.
- Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
- Measure the fluorescence intensity (e.g., λEx = 340 nm, λEm = 440 nm) every 60 seconds for 20-30 minutes.[9]
3. Data Analysis:
- Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence intensity vs. time curve.
- Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required for 50% inhibition).
Experimental Workflow Diagram
References
- 1. scribd.com [scribd.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. MMP13 Inhibitor Screening Assay Kit (Fluorometric) (ab139451) | Abcam [abcam.com]
- 7. Potential applications of trifluoromethanesulfonyl chloride derivatives in medicine and materials science - Wechem [m.wechemglobal.com]
- 8. MMP13 Inhibitor Screening Assay Kit (Colorimetric) (ab139450) | Abcam [abcam.com]
- 9. chondrex.com [chondrex.com]
A Definitive Guide to the Spectroscopic Confirmation of 4-(Trifluoromethylsulfonyl)phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural confirmation of novel chemical entities is a cornerstone of success. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to unequivocally determine the structure of 4-(trifluoromethylsulfonyl)phenylacetic acid. As a Senior Application Scientist, my aim is to not only present the data but to also illuminate the scientific rationale behind the experimental choices and interpretations, ensuring a robust and self-validating analytical workflow.
The Analytical Challenge: Distinguishing Structural Nuances
4-(Trifluoromethylsulfonyl)phenylacetic acid is a compound of interest due to the presence of the trifluoromethylsulfonyl (-SO₂CF₃) group, a potent electron-withdrawing moiety known to modulate the physicochemical and pharmacological properties of a molecule. Its structural confirmation requires a multi-faceted spectroscopic approach to differentiate it from plausible alternatives and precursors. This guide will focus on a comparative analysis with structurally related compounds to highlight the unique spectroscopic signatures imparted by the -SO₂CF₃ group.
Comparative Compounds:
-
Phenylacetic acid: The parent scaffold.
-
4-(Trifluoromethyl)phenylacetic acid: To distinguish the sulfonyl group from a direct trifluoromethyl substituent.
-
4-(Methylsulfonyl)phenylacetic acid: To highlight the impact of the trifluoromethyl group versus a methyl group on the sulfonyl moiety.
Due to the novelty of 4-(trifluoromethylsulfonyl)phenylacetic acid, this guide will utilize a combination of experimental data for the comparative compounds and highly plausible predicted data for the target molecule. This mirrors a common scenario in research where reference spectra for novel compounds are not yet available.
Experimental Workflow: A Multi-Technique Approach
A comprehensive structural elucidation relies on the synergistic information obtained from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique probes different aspects of the molecular structure, and their combined data provides a highly confident confirmation.
Caption: Workflow for Spectroscopic Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy: Probing the Protons
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A standard pulse program is typically used.
Comparative ¹H NMR Data:
| Compound | Aromatic Protons (ppm) | Methylene Protons (-CH₂-) (ppm) | Carboxylic Acid Proton (-COOH) (ppm) |
| Phenylacetic acid | ~7.2-7.4 (multiplet, 5H) | ~3.6 (singlet, 2H) | ~11.0 (broad singlet, 1H) |
| 4-(Trifluoromethyl)phenylacetic acid | ~7.4 (doublet, 2H), ~7.6 (doublet, 2H)[1] | ~3.7 (singlet, 2H) | ~11.5 (broad singlet, 1H) |
| 4-(Trifluoromethylsulfonyl)phenylacetic acid (Predicted) | ~7.6 (doublet, 2H), ~8.0 (doublet, 2H) | ~3.8 (singlet, 2H) | ~12.0 (broad singlet, 1H) |
Interpretation and Causality:
The strong electron-withdrawing nature of the -SO₂CF₃ group significantly deshields the aromatic protons compared to the other compounds. The para-substitution pattern is expected to give rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The downfield shift of the methylene and carboxylic acid protons is also indicative of the powerful inductive effect of the trifluoromethylsulfonyl group.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer. A proton-decoupled pulse sequence is standard.
Comparative ¹³C NMR Data:
| Compound | Aromatic Carbons (ppm) | Methylene Carbon (-CH₂-) (ppm) | Carbonyl Carbon (-C=O) (ppm) | Trifluoromethyl Carbon (-CF₃) (ppm) |
| Phenylacetic acid | ~127-134 | ~41 | ~178 | N/A |
| 4-(Trifluoromethyl)phenylacetic acid | ~124 (q), ~126, ~130, ~138[2] | ~40 | ~177 | ~124 (quartet) |
| 4-(Trifluoromethylsulfonyl)phenylacetic acid (Predicted) | ~122 (q), ~128, ~131, ~145 | ~40 | ~176 | ~120 (quartet) |
Interpretation and Causality:
The ¹³C NMR spectrum provides crucial information. The presence of a quartet for the trifluoromethyl carbon is a definitive indicator of the -CF₃ group due to coupling with the three fluorine atoms. The chemical shift of the aromatic carbon attached to the sulfonyl group (ipso-carbon) is expected to be significantly downfield (~145 ppm) due to the strong electron-withdrawing effect. The other aromatic signals will also be shifted compared to the analogs, providing a unique fingerprint for the molecule.
Caption: Key NMR correlations for the target molecule.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups, which have characteristic vibrational frequencies.
Experimental Protocol:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for a neat sample, place a small amount between two salt plates.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
Comparative IR Data (Key Frequencies in cm⁻¹):
| Functional Group | Phenylacetic acid[3][4] | 4-(Trifluoromethyl)phenylacetic acid | 4-(Trifluoromethylsulfonyl)phenylacetic acid (Predicted) |
| O-H stretch (Carboxylic acid) | ~2500-3300 (broad) | ~2500-3300 (broad) | ~2500-3300 (broad) |
| C=O stretch (Carboxylic acid) | ~1700 | ~1705 | ~1710 |
| S=O stretch (Sulfone) | N/A | N/A | ~1350 (asymmetric), ~1150 (symmetric) |
| C-F stretch | N/A | ~1100-1300 (strong) | ~1100-1200 (strong) |
Interpretation and Causality:
The most telling signals in the IR spectrum for confirming the structure of 4-(trifluoromethylsulfonyl)phenylacetic acid are the strong absorptions corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfone group.[5] These are typically found around 1150 cm⁻¹ and 1350 cm⁻¹, respectively. The presence of these bands, in conjunction with the characteristic broad O-H and sharp C=O stretches of the carboxylic acid and the strong C-F stretching bands, provides compelling evidence for the proposed structure.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through analysis of its fragmentation pattern.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization technique, such as Electrospray Ionization (ESI).
Comparative Mass Spectrometry Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Ions (m/z) |
| Phenylacetic acid | C₈H₈O₂ | 136.15 | 136 [M]⁺, 91 [M-COOH]⁺[6] |
| 4-(Trifluoromethyl)phenylacetic acid | C₉H₇F₃O₂ | 204.15[7][8] | 204 [M]⁺, 159 [M-COOH]⁺ |
| 4-(Trifluoromethylsulfonyl)phenylacetic acid | C₉H₇F₃O₄S | 268.21 [9] | 268 [M]⁺, 223 [M-COOH]⁺, 159 [M-SO₂CF₃]⁺, 69 [CF₃]⁺ |
Interpretation and Causality:
The molecular ion peak at m/z 268 would confirm the molecular formula of 4-(trifluoromethylsulfonyl)phenylacetic acid. The fragmentation pattern is also highly diagnostic. The loss of the carboxylic acid group (45 Da) to give a fragment at m/z 223 is expected. Furthermore, cleavage of the C-S bond would lead to a fragment at m/z 159, corresponding to the phenylacetic acid radical cation, and a fragment corresponding to the trifluoromethylsulfonyl radical. The observation of a fragment at m/z 69 is a strong indicator of the CF₃ group.
Conclusion: A Self-Validating Spectroscopic Approach
The structural confirmation of 4-(trifluoromethylsulfonyl)phenylacetic acid is achieved through a logical and systematic application of modern spectroscopic techniques.
-
¹H and ¹³C NMR spectroscopy definitively establish the carbon-hydrogen framework, the substitution pattern of the aromatic ring, and the presence of the -CF₃ group. The significant downfield shifts observed in the ¹H spectrum and the characteristic chemical shifts in the ¹³C spectrum are direct consequences of the strong electron-withdrawing nature of the -SO₂CF₃ group.
-
IR spectroscopy provides unambiguous evidence for the key functional groups: the carboxylic acid (O-H and C=O stretches) and, most critically, the sulfone group (S=O stretches).
-
Mass spectrometry confirms the correct molecular weight and provides a fragmentation pattern consistent with the proposed structure, including the characteristic loss of the carboxylic acid and trifluoromethylsulfonyl moieties.
By comparing the (predicted) data for 4-(trifluoromethylsulfonyl)phenylacetic acid with the experimental data of structurally similar compounds, we can confidently assign the unique spectroscopic signatures to the specific structural features of the target molecule. This comparative and multi-technique approach forms a self-validating system, which is essential for the rigorous standards of scientific research and drug development.
References
- 1. 4-(Trifluoromethyl)phenylacetic acid(32857-62-8) 1H NMR spectrum [chemicalbook.com]
- 2. 4-(Trifluoromethyl)phenylacetic acid(32857-62-8) 13C NMR spectrum [chemicalbook.com]
- 3. Phenylacetic acid(103-82-2)IR [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. massbank.eu [massbank.eu]
- 7. 4-(Trifluoromethyl)phenylacetic acid 97 32857-62-8 [sigmaaldrich.com]
- 8. 4-(Trifluoromethyl)phenylacetic acid 97 32857-62-8 [sigmaaldrich.com]
- 9. pubs.aip.org [pubs.aip.org]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-(Trifluoromethylsulfonyl)phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the precise molecular architecture of a compound dictates its function. 4-(Trifluoromethylsulfonyl)phenylacetic acid, a key building block in the synthesis of various pharmacologically active agents and functional materials, is no exception. Its purity is not merely a quality control metric; it is a critical determinant of reaction yield, reproducibility, and the biological activity and safety of the final product. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized 4-(trifluoromethylsulfonyl)phenylacetic acid, grounded in the practical context of its synthetic route and potential impurities.
The Synthetic Landscape: A Double-Edged Sword of Impurities
A robust purity assessment begins with a thorough understanding of the synthetic pathway, as the impurities present are often relics of incomplete reactions or side products. A common and efficient route to 4-(trifluoromethylsulfonyl)phenylacetic acid involves a two-step process:
-
Synthesis of the Thioether Precursor: The journey often commences with a nucleophilic aromatic substitution reaction on a readily available starting material like 4-bromophenylacetic acid. Reaction with a suitable trifluoromethylthiolating agent, such as sodium triflinate in the presence of a copper catalyst, yields the key intermediate, 4-(trifluoromethylthio)phenylacetic acid.
-
Oxidation to the Sulfone: The final step involves the oxidation of the thioether to the desired sulfone. This transformation is critical and is a primary source of potential impurities.
Caption: Synthetic pathway to 4-(trifluoromethylsulfonyl)phenylacetic acid.
This synthetic approach, while effective, can introduce several classes of impurities:
-
Starting Materials: Unreacted 4-bromophenylacetic acid.
-
Thioether Intermediate: Incomplete oxidation will leave residual 4-(trifluoromethylthio)phenylacetic acid in the final product.
-
Over-oxidation Products: While the sulfone is the desired product, harsh oxidation conditions can potentially lead to degradation of the aromatic ring or the acetic acid side chain.
-
Sulfoxide Intermediate: The oxidation of a thioether to a sulfone proceeds through a sulfoxide intermediate, 4-(trifluoromethylsulfinyl)phenylacetic acid. Incomplete oxidation is a common source of this impurity.
A Comparative Analysis of Purity Assessment Techniques
A multi-pronged analytical approach is essential for a comprehensive purity profile. The choice of technique depends on the specific information required, from routine quality control to in-depth characterization.
| Analytical Technique | Principle | Information Provided | Pros | Cons |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity, detection of non-volatile impurities. | High sensitivity, excellent for quantitative analysis, widely available. | Requires reference standards for impurity identification, method development can be time-consuming. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation, identification and quantification of impurities with distinct NMR signals. | Provides detailed structural information, can be quantitative (qNMR). | Lower sensitivity than HPLC, complex mixtures can lead to overlapping signals. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio. | Molecular weight confirmation, identification of impurities by mass. | High sensitivity, provides molecular weight information. | Isomers are often indistinguishable, quantification can be challenging. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups. | Fast, non-destructive, provides a molecular "fingerprint". | Not suitable for quantification, complex spectra can be difficult to interpret for mixtures. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | Indication of overall purity. | Simple, fast, and inexpensive. | Non-specific, impurities can broaden the melting range or depress the melting point. |
In-Depth Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Given that the target compound and its likely impurities are acidic and possess aromatic chromophores, reversed-phase HPLC with UV detection is the method of choice for quantitative purity assessment.
Experimental Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the more non-polar compounds. For example:
-
0-2 min: 95% A, 5% B
-
2-20 min: Gradient to 5% A, 95% B
-
20-25 min: Hold at 5% A, 95% B
-
25-26 min: Gradient back to 95% A, 5% B
-
26-30 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Column Temperature: 30 °C.
Rationale for Experimental Choices:
-
The C18 stationary phase provides a hydrophobic surface for the retention of the aromatic analytes.
-
Trifluoroacetic acid is used as an ion-pairing agent to improve peak shape for the carboxylic acid functional group by suppressing its ionization.[1]
-
A gradient elution is necessary to separate compounds with a range of polarities, from the more polar starting materials to the less polar thioether intermediate and the final sulfone product.
Caption: HPLC analysis workflow for purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled for structural confirmation and identification of impurities. For 4-(trifluoromethylsulfonyl)phenylacetic acid, 1H, 13C, and 19F NMR are all highly informative.
1H NMR Spectroscopy:
-
Expected Spectrum of Pure Product:
-
A singlet for the methylene protons (CH2) of the acetic acid side chain, expected around 3.8-4.0 ppm.
-
Two doublets in the aromatic region (7.5-8.2 ppm) corresponding to the A2B2 spin system of the 1,4-disubstituted benzene ring.
-
A broad singlet for the carboxylic acid proton, typically above 10 ppm (this signal can be exchangeable with D2O).
-
-
Detecting Impurities:
-
4-(Trifluoromethylthio)phenylacetic acid: The methylene protons will be shifted slightly upfield compared to the sulfone. The aromatic protons will also show a different chemical shift pattern.
-
4-(Trifluoromethylsulfinyl)phenylacetic acid (Sulfoxide): The chemical shifts of the methylene and aromatic protons will be intermediate between the thioether and the sulfone.
-
13C NMR Spectroscopy:
-
Expected Spectrum of Pure Product: Distinct signals for the carbonyl carbon, the methylene carbon, and the aromatic carbons. The carbon attached to the sulfonyl group and the trifluoromethyl carbon will also be visible and potentially show coupling to fluorine.
19F NMR Spectroscopy:
-
Expected Spectrum of Pure Product: A sharp singlet for the CF3 group. The chemical shift will be characteristic of the trifluoromethylsulfonyl group.[2][3]
-
Detecting Impurities: The 19F chemical shift is highly sensitive to the electronic environment. The CF3 signal of the thioether and sulfoxide impurities will be at different chemical shifts from the sulfone, making 19F NMR an excellent tool for detecting these impurities with high sensitivity and resolution.
Experimental Protocol (General):
-
Solvent: Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6). DMSO-d6 is often preferred for its ability to dissolve the acidic compound and for the observation of the carboxylic acid proton.
-
Internal Standard: Tetramethylsilane (TMS) for 1H and 13C NMR. For quantitative 19F NMR, a fluorinated internal standard with a known concentration and a distinct chemical shift is required.
-
Acquisition: Standard pulse programs for 1H, 13C, and 19F NMR.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized product and identifying impurities.
Experimental Protocol (Electrospray Ionization - ESI):
-
Ionization Mode: Negative ion mode is often preferred for carboxylic acids, as they readily deprotonate to form [M-H]- ions.
-
Expected Mass: The calculated monoisotopic mass of C9H7F3O4S is 284.00. In negative ion mode, the expected [M-H]- ion would be at m/z 283.00.
-
Fragmentation: Tandem MS (MS/MS) can provide structural information. A characteristic fragmentation of aromatic sulfonates is the loss of SO2 (64 Da).[4]
Infrared (IR) Spectroscopy
IR spectroscopy is a quick and simple method to confirm the presence of key functional groups.
-
Expected Characteristic Peaks:
-
C=O stretch (carboxylic acid): A strong, broad absorption around 1700-1725 cm-1.
-
O-H stretch (carboxylic acid): A very broad absorption in the range of 2500-3300 cm-1.
-
S=O stretch (sulfone): Two strong absorptions, one asymmetric and one symmetric, typically around 1300-1350 cm-1 and 1120-1160 cm-1, respectively.[5][6]
-
C-F stretch: Strong absorptions in the region of 1000-1300 cm-1.
-
Conclusion: An Integrated Approach to Purity Validation
No single analytical technique provides a complete picture of the purity of synthesized 4-(trifluoromethylsulfonyl)phenylacetic acid. A robust and reliable assessment relies on the synergistic use of multiple methods. For routine analysis, HPLC provides excellent quantitative data on purity. For definitive structural confirmation and the identification of unknown impurities, NMR and MS are indispensable. IR spectroscopy and melting point analysis serve as rapid, complementary techniques for initial characterization and quality control. By understanding the synthetic pathway and employing a well-chosen suite of analytical tools, researchers can confidently assess the purity of their material, ensuring the integrity and success of their subsequent research and development endeavors.
References
A Comparative Guide to the Catalytic Activity of 4-(Trifluoromethylsulfonyl)phenylacetic Acid and p-Toluenesulfonic Acid
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the catalytic performance of 4-(trifluoromethylsulfonyl)phenylacetic acid and the widely-used p-toluenesulfonic acid (PTSA). We will delve into the fundamental physicochemical properties that govern their catalytic efficacy, compare their expected performance in key organic transformations, and provide a robust experimental protocol for direct, in-lab evaluation.
Introduction: A Tale of Two Acids
In the landscape of acid catalysis, the choice of catalyst is paramount to achieving desired reaction kinetics, yield, and selectivity. While p-toluenesulfonic acid (PTSA) is a stalwart, known for its strong acidity and versatility, the emergence of catalysts with highly tunable electronic properties, such as 4-(trifluoromethylsulfonyl)phenylacetic acid, presents new opportunities.[1][2] This guide dissects the critical differences between these two catalysts, moving beyond a simple "stronger is better" paradigm to a nuanced understanding of their respective strengths.
The fundamental difference lies in their acidic functional groups and electronic modifications. PTSA is an aromatic sulfonic acid, a class of organic compounds known for their strong Brønsted acidity.[3] In contrast, 4-(trifluoromethylsulfonyl)phenylacetic acid is a carboxylic acid. Its acidity is dramatically enhanced by the presence of a 4-trifluoromethylsulfonyl (-SO₂CF₃) group, one of the most powerful electron-withdrawing groups used in organic chemistry. This distinction forms the basis of our comparative analysis.
Physicochemical Properties and Acidity
The triflate anion (CF₃SO₃⁻), the conjugate base of the "superacid" triflic acid, is exceptionally stable due to the strong inductive effect of the three fluorine atoms, which delocalizes the negative charge.[6][7] By analogy, the trifluoromethylsulfonyl group (-SO₂CF₃) on 4-(trifluoromethylsulfonyl)phenylacetic acid powerfully stabilizes the carboxylate anion formed upon deprotonation, making the carboxylic acid proton significantly more acidic than that of unsubstituted phenylacetic acid.
PTSA is also a strong organic acid, approximately one million times stronger than benzoic acid.[1][3] However, its acidity stems from the sulfonic acid group, which is inherently more acidic than a carboxylic acid. The key comparison is whether the extreme electron-withdrawing effect on the carboxylic acid can elevate its catalytic activity to a level comparable to that of a classic sulfonic acid.
Table 1: Comparison of Physicochemical Properties
| Property | 4-(Trifluoromethylsulfonyl)phenylacetic Acid | p-Toluenesulfonic Acid (Monohydrate) |
| Molecular Formula | C₉H₇F₃O₄S[8] | C₇H₁₀O₄S |
| Molecular Weight | 268.21 g/mol [9] | 190.22 g/mol |
| Appearance | White crystals or powder[8] | White solid[3] |
| Melting Point | 123-129 °C[8] | 103-106 °C |
| Acidic Functional Group | Carboxylic Acid (-COOH) | Sulfonic Acid (-SO₃H) |
| Key Electronic Feature | Strongly electron-withdrawing -SO₂CF₃ group | Electron-donating -CH₃ group |
| Anticipated Acidity | Significantly stronger than typical carboxylic acids | Strong organic acid |
Comparative Catalytic Performance in Key Reactions
The difference in the nature and acidity of the catalytic proton has profound implications for reaction mechanisms and rates. We will explore this in the context of two cornerstone acid-catalyzed reactions: Esterification and Friedel-Crafts Acylation.
A. Fischer Esterification
Fischer esterification, the reaction of a carboxylic acid with an alcohol, is a quintessential acid-catalyzed process.[10][11] The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack by the alcohol.[12]
Analysis:
-
p-Toluenesulfonic Acid (PTSA): As a strong sulfonic acid, PTSA is an excellent catalyst for esterification. It readily provides a high concentration of protons to drive the reaction forward. Its high solubility in many organic solvents is also an advantage.[3]
-
4-(Trifluoromethylsulfonyl)phenylacetic Acid: While its carboxylic acid group is much weaker than PTSA's sulfonic acid group, the intense activation by the -SO₂CF₃ group will make it a far more effective catalyst than acetic or benzoic acid. However, it is unlikely to match the proton-donating ability of PTSA. Its potential advantage could lie in its solid nature, which might allow for easier removal from the reaction mixture post-completion. Furthermore, in reactions involving sensitive substrates, its moderated acidity compared to PTSA might reduce side reactions like dehydration or degradation.
B. Friedel-Crafts Acylation
The Friedel-Crafts acylation attaches an acyl group to an aromatic ring and is typically catalyzed by strong Lewis acids like AlCl₃.[13] However, strong Brønsted acids, particularly superacids, can also effectively catalyze this transformation by protonating the acylating agent (e.g., an anhydride), generating a highly electrophilic acylium ion or a protonated anhydride complex.[14]
Analysis:
-
p-Toluenesulfonic Acid (PTSA): PTSA is generally not strong enough to be an effective primary catalyst for Friedel-Crafts acylations with less reactive arenes, where Lewis acids are superior. However, it has found use in some intramolecular cyclizations and with highly activated aromatic substrates.[15]
-
4-(Trifluoromethylsulfonyl)phenylacetic Acid: Given the "superacid" character imparted by trifluoromethylsulfonyl groups, this catalyst stands a better chance of being effective in Friedel-Crafts-type reactions than PTSA. Its acidity may be sufficient to generate the necessary electrophilic species from an anhydride. A comparative study of various acids in acylation demonstrated that triflic acid (TfOH) is far superior to other Brønsted and Lewis acids, highlighting the potential of the -SO₂CF₃ moiety in this context.[14] This makes 4-(trifluoromethylsulfonyl)phenylacetic acid a compelling candidate for these reactions, potentially offering a solid, recoverable alternative to corrosive Lewis acids or liquid superacids.
Experimental Protocol: A Head-to-Head Comparison
To provide a definitive comparison, a standardized kinetic study is essential. The following protocol outlines a method for comparing the catalytic activity of the two acids in the esterification of acetic acid with 1-butanol.
Objective: To determine and compare the reaction rate and conversion efficiency of 4-(trifluoromethylsulfonyl)phenylacetic acid and p-toluenesulfonic acid in a model esterification reaction.
Materials:
-
Glacial Acetic Acid (≥99.7%)
-
1-Butanol (≥99.5%)
-
4-(Trifluoromethylsulfonyl)phenylacetic Acid (≥97%)
-
p-Toluenesulfonic Acid Monohydrate (≥98.5%)
-
Toluene (Anhydrous, for azeotropic removal of water, optional)
-
Internal Standard for GC analysis (e.g., Dodecane)
-
Reaction vessel with reflux condenser, magnetic stirrer, and heating mantle/oil bath
-
Gas Chromatograph (GC) with a suitable column (e.g., DB-Wax or similar)
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 1-butanol (0.2 mol), glacial acetic acid (0.2 mol), and toluene (20 mL).
-
Rationale: An equimolar ratio of reactants is used to clearly assess the catalyst's impact. Toluene serves as a solvent and allows for the azeotropic removal of water, which can drive the equilibrium towards the products.
-
-
Catalyst Addition: Add the acid catalyst (0.002 mol, 1 mol% relative to the limiting reagent). Perform two separate, identical experiments: one with PTSA and one with 4-(trifluoromethylsulfonyl)phenylacetic acid.
-
Rationale: Using a catalytic amount (1 mol%) is standard practice. Maintaining the exact molar equivalence between the two catalysts is critical for a valid comparison.
-
-
Initiation and Sampling: Place the flask in a preheated oil bath at 120°C and begin vigorous stirring. Once the mixture begins to reflux (t=0), immediately withdraw the first aliquot (~0.1 mL). Continue to withdraw aliquots at regular intervals (e.g., 15, 30, 60, 90, 120 minutes).
-
Rationale: Consistent temperature control is vital for kinetic studies. The sampling schedule is designed to capture the initial rate phase and the approach to equilibrium.
-
-
Sample Preparation: Immediately quench each aliquot in a GC vial containing a known volume of a suitable solvent (e.g., 1 mL of dichloromethane) and a precise amount of the internal standard.
-
Rationale: Quenching (rapid cooling and dilution) stops the reaction in the aliquot. The internal standard allows for accurate quantification by correcting for variations in injection volume.
-
-
GC Analysis: Analyze the prepared samples by gas chromatography to determine the concentration of the product, butyl acetate, relative to the internal standard.
-
Data Analysis: Plot the percentage conversion of 1-butanol to butyl acetate as a function of time for each catalyst. The initial slope of this curve is proportional to the initial reaction rate, providing a direct measure of catalytic activity.
Conclusion and Outlook
The comparison between 4-(trifluoromethylsulfonyl)phenylacetic acid and p-toluenesulfonic acid is a fascinating case study in catalyst design, pitting a highly activated carboxylic acid against a conventional strong sulfonic acid.
-
p-Toluenesulfonic Acid (PTSA) remains the go-to catalyst for general-purpose, strong Brønsted acid catalysis. Its high acidity, low cost, and predictable performance in reactions like esterification make it a reliable workhorse.[1][16]
-
4-(Trifluoromethylsulfonyl)phenylacetic Acid emerges as a specialized catalyst with significant potential. While likely less active than PTSA in standard proton-demanding reactions like esterification, its true strength may lie in its ability to catalyze transformations that typically require superacids, such as Friedel-Crafts acylations. Its solid form and the unique electronic properties imparted by the -SO₂CF₃ group make it a valuable tool for researchers exploring challenging syntheses or developing heterogeneous catalytic systems.
Ultimately, the choice of catalyst is not merely about absolute acid strength but about the specific demands of the chemical transformation. For robust, high-throughput applications, PTSA is often sufficient. For reactions requiring exceptionally high electrophilic activation, or where a solid, recoverable catalyst is desired, 4-(trifluoromethylsulfonyl)phenylacetic acid presents a compelling and modern alternative.
References
- 1. preprints.org [preprints.org]
- 2. p-Toluenesulfonic acid-promoted organic transformations for the generation of molecular complexity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Application of p-toluenesulfonic Acid (PTSA) in Organic Synthesis: Ingenta Connect [ingentaconnect.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Hammett acidity function - Wikipedia [en.wikipedia.org]
- 6. Hammett_acidity_function [chemeurope.com]
- 7. brainly.com [brainly.com]
- 8. H32295.06 [thermofisher.com]
- 9. calpaclab.com [calpaclab.com]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. unikresearch.com [unikresearch.com]
- 12. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Friedel–Crafts Acylation [sigmaaldrich.com]
- 14. mdpi.com [mdpi.com]
- 15. eurekaselect.com [eurekaselect.com]
- 16. nbinno.com [nbinno.com]
A Technical Guide to 4-(Trifluoromethylsulfonyl)phenylacetic Acid: Comparative Analysis and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug discovery, the selection of appropriate building blocks is paramount to achieving desired molecular properties and activities. Phenylacetic acid derivatives, in particular, serve as versatile scaffolds and intermediates. This guide provides a comprehensive technical overview of 4-(trifluoromethylsulfonyl)phenylacetic acid, a reagent characterized by the potent electron-withdrawing trifluoromethylsulfonyl group. We will explore its synthetic utility, compare its reactivity with analogous compounds, and provide detailed experimental protocols for its application, offering a critical resource for researchers engaged in complex molecule synthesis.
Introduction to 4-(Trifluoromethylsulfonyl)phenylacetic Acid: A Molecule of Interest
4-(Trifluoromethylsulfonyl)phenylacetic acid, with a molecular formula of C9H7F3O4S, is a crystalline solid at room temperature.[1] The key feature of this molecule is the trifluoromethylsulfonyl (-SO2CF3) group at the para position of the phenyl ring. This group is one of the strongest electron-withdrawing groups used in organic synthesis, significantly influencing the reactivity of the entire molecule.[2] This heightened electrophilicity of the carboxylic acid moiety makes it a promising candidate for various chemical transformations, particularly in the formation of amide bonds and as a linker in bioconjugation.
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 1099597-82-6 | [1] |
| Molecular Weight | 268.21 g/mol | [1] |
| Melting Point | 122-127 °C | [1] |
| Appearance | White to off-white solid |
The Trifluoromethylsulfonyl Group: A Driver of Enhanced Reactivity
The trifluoromethylsulfonyl group's strong inductive and resonance effects withdraw electron density from the phenyl ring and, consequently, from the carboxylic acid group. This electronic pull increases the acidity of the carboxylic acid proton and enhances the electrophilicity of the carbonyl carbon. This heightened reactivity is the primary advantage of 4-(trifluoromethylsulfonyl)phenylacetic acid in synthetic applications.
Comparative Analysis: Performance Against Alternative Phenylacetic Acid Derivatives
To objectively evaluate the utility of 4-(trifluoromethylsulfonyl)phenylacetic acid, it is essential to compare its performance with other commercially available phenylacetic acid derivatives bearing different para-substituents. The choice of substituent significantly impacts the reactivity of the carboxylic acid.
| Compound | para-Substituent | Electronic Effect | Expected Reactivity (Amide Formation) |
| 4-(Trifluoromethylsulfonyl)phenylacetic acid | -SO2CF3 | Strongly Electron-Withdrawing | Very High |
| 4-(Trifluoromethyl)phenylacetic acid | -CF3 | Strongly Electron-Withdrawing | High |
| 4-Nitrophenylacetic acid | -NO2 | Strongly Electron-Withdrawing | High |
| 4-Chlorophenylacetic acid | -Cl | Weakly Electron-Withdrawing | Moderate |
| Phenylacetic acid | -H | Neutral | Baseline |
| 4-Methoxyphenylacetic acid | -OCH3 | Electron-Donating | Low |
Discussion of Comparative Reactivity:
The electron-withdrawing nature of the substituent directly correlates with the ease of amide bond formation. The powerful -SO2CF3 group in the title compound is expected to render the carboxylic acid significantly more reactive than derivatives with -CF3 or -NO2 groups. This enhanced reactivity can translate to milder reaction conditions, shorter reaction times, and higher yields, particularly when coupling with less nucleophilic amines. Conversely, electron-donating groups like the methoxy group in 4-methoxyphenylacetic acid decrease the reactivity of the carboxylic acid, often necessitating harsher coupling conditions.
While direct, peer-reviewed comparative studies are limited, the established principles of physical organic chemistry strongly support this reactivity trend.
Key Applications and Experimental Protocols
The primary application of 4-(trifluoromethylsulfonyl)phenylacetic acid lies in the synthesis of complex organic molecules, where the formation of stable amide bonds is a critical step.
Amide Bond Formation: A Reliable Acylating Agent
The enhanced electrophilicity of 4-(trifluoromethylsulfonyl)phenylacetic acid makes it an excellent reagent for the synthesis of amides, including those derived from sterically hindered or electron-deficient amines where standard coupling methods may falter.
Experimental Protocol: General Procedure for Amide Synthesis
This protocol describes a standard method for the activation of a carboxylic acid using a carbodiimide reagent, a common and effective strategy for amide bond formation.
Diagram of the Experimental Workflow:
Caption: Workflow for amide synthesis using 4-(trifluoromethylsulfonyl)phenylacetic acid.
Step-by-Step Methodology:
-
Activation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(trifluoromethylsulfonyl)phenylacetic acid (1.0 equivalent) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.1 equivalents) and N-hydroxysuccinimide (NHS, 1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1 hour to form the activated NHS ester intermediate. The progress of the activation can be monitored by thin-layer chromatography (TLC).
-
Coupling: In a separate flask, dissolve the desired amine (1.0 equivalent) in the same anhydrous solvent.
-
Slowly add the solution of the activated NHS ester to the amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents is crucial to prevent the hydrolysis of the carbodiimide coupling agent and the activated ester intermediate, which would lead to the regeneration of the carboxylic acid and reduce the yield of the desired amide.
-
Use of NHS: The addition of NHS forms a more stable activated ester intermediate compared to the O-acylisourea intermediate formed with EDC alone. This NHS ester is less prone to side reactions and reacts efficiently with the amine.
-
Inert Atmosphere: An inert atmosphere prevents the reaction of reagents with atmospheric moisture and oxygen, ensuring the integrity of the reactants and intermediates.
-
Stepwise Addition at 0 °C: The slow addition of the activated ester to the amine at a reduced temperature helps to control the reaction exotherm and minimize potential side reactions.
Application as a Linker in Bioconjugation
The bifunctional nature of 4-(trifluoromethylsulfonyl)phenylacetic acid, possessing a reactive carboxylic acid and a stable, electron-withdrawing sulfonyl group, makes it a candidate for use as a chemical linker, particularly in the field of antibody-drug conjugates (ADCs). The carboxylic acid can be used to attach to a payload molecule, while the phenylsulfonyl moiety can be further functionalized for conjugation to a biomolecule.
Conceptual Workflow for Bioconjugation:
Caption: Conceptual workflow for the use of 4-(trifluoromethylsulfonyl)phenylacetic acid as a linker.
Conclusion and Future Perspectives
4-(Trifluoromethylsulfonyl)phenylacetic acid represents a highly activated building block for organic synthesis. The potent electron-withdrawing nature of the trifluoromethylsulfonyl group significantly enhances the reactivity of the carboxylic acid, making it a valuable tool for the synthesis of complex amides, particularly with challenging substrates. While direct comparative experimental data is currently limited in the public domain, the fundamental principles of organic chemistry strongly suggest its superior performance in many synthetic transformations compared to less activated phenylacetic acid derivatives.
Future research should focus on the systematic evaluation of its reactivity in a broader range of reactions and direct, quantitative comparisons with other acylating agents. Furthermore, its potential as a novel linker in bioconjugation warrants exploration, which could open up new avenues for the development of targeted therapeutics. For researchers seeking to overcome challenges in amide bond formation or to design novel molecular architectures, 4-(trifluoromethylsulfonyl)phenylacetic acid offers a promising and powerful synthetic tool.
References
A Senior Application Scientist's Guide to Performance Benchmarking of Novel Phenylacetic Acid Derivatives: The Case of 4-(Trifluoromethylsulfony)phenylacetic acid
Welcome to a detailed guide on evaluating the performance of novel chemical entities. In drug discovery and development, the ability to rigorously and objectively assess a compound's biological activity is paramount. This guide provides a comprehensive framework for benchmarking the performance of 4-(trifluoromethylsulfonyl)phenylacetic acid, a compound of interest due to its structural motifs. While extensive public data on this specific molecule is scarce, its architecture—a phenylacetic acid core functionalized with a potent trifluoromethylsulfonyl group—suggests a compelling hypothesis for its mechanism of action.
Phenylacetic acid derivatives are well-represented in pharmacology, most notably as non-steroidal anti-inflammatory drugs (NSAIDs)[1][2]. The trifluoromethylsulfonyl group, a strong electron-withdrawing moiety, is known to significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often enhancing biological activity[3][4][5][6].
This guide will therefore focus on a logical and scientifically rigorous approach to testing the hypothesis that 4-(trifluoromethylsulfonyl)phenylacetic acid acts as an inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. We will outline the necessary assays, define the critical performance benchmarks, and provide the detailed protocols required to generate robust, publication-quality data.
Part 1: The Scientific Rationale and Benchmarking Strategy
The core of many NSAIDs is an acidic moiety, like that in phenylacetic acid, which interacts with the active site of the COX enzymes. COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, while COX-2 is inducible and primarily involved in inflammation[7]. Selective inhibition of COX-2 is a highly desirable trait to minimize gastrointestinal side effects.
Our strategy will be to benchmark the performance of 4-(trifluoromethylsulfonyl)phenylacetic acid against a well-characterized, selective COX-2 inhibitor, Celecoxib . Celecoxib is a selective COX-2 inhibitor with a reported IC50 of 40 nM[8][9].
Key Performance Questions to Address:
-
Does 4-(trifluoromethylsulfonyl)phenylacetic acid inhibit COX-2 activity in a concentration-dependent manner?
-
What is its potency (IC50) against COX-2?
-
How selective is it for COX-2 over COX-1?
-
How does its potency and selectivity compare to a known standard (Celecoxib)?
To answer these, we will employ a fluorometric in vitro COX-2 inhibitor screening assay.
Part 2: Experimental Design and Protocols
A robust experimental design is crucial for self-validating results. Our approach will involve determining the half-maximal inhibitory concentration (IC50) of our test compound and comparing it directly to our benchmark compound, Celecoxib.
Caption: Workflow for determining the IC50 of test compounds against COX-2.
This protocol is adapted from commercially available kits and established methodologies[10][11][12]. The assay measures the peroxidase activity of COX-2, where the enzyme converts arachidonic acid to prostaglandin G2 (PGG2). A fluorometric probe then reacts with PGG2 to produce a fluorescent signal.
Materials:
-
Recombinant Human COX-2 Enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
COX Cofactor (e.g., Heme)
-
Arachidonic Acid (substrate)
-
4-(Trifluoromethylsulfonyl)phenylacetic acid (Test Compound)
-
Celecoxib (Positive Control Inhibitor)
-
DMSO (Vehicle)
-
96-well black microplates
-
Fluorescence plate reader with kinetic capabilities (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation:
-
Test Compound & Celecoxib: Prepare 10 mM stock solutions in DMSO. Create a series of 10x working dilutions in COX Assay Buffer, ranging from 1 µM to 1 mM. This range allows for a comprehensive dose-response curve.
-
COX-2 Enzyme: Reconstitute the enzyme in COX Assay Buffer according to the manufacturer's instructions and keep on ice. Dilute to the final working concentration just before use[12][13]. The stability of the diluted enzyme on ice is limited, so timing is critical[12].
-
Arachidonic Acid: Prepare a working solution of the substrate as per the supplier's protocol. This step often involves dilution in ethanol and a base like NaOH before final dilution in water[12][13].
-
-
Assay Plate Setup:
-
Enzyme Control (EC): Add 10 µL of COX Assay Buffer. This represents 100% enzyme activity.
-
Inhibitor Control (IC): Add 10 µL of the highest concentration of Celecoxib. This serves as a positive control for inhibition.
-
Sample Wells (S): Add 10 µL of each dilution of the test compound and Celecoxib.
-
Vehicle Control: Prepare wells with DMSO at the highest concentration used to ensure the solvent does not affect enzyme activity.
-
-
Reaction Assembly:
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor for the number of wells required.
-
Add 80 µL of the Reaction Mix to each well (EC, IC, and S).
-
Add the diluted COX-2 enzyme to all wells.
-
-
Pre-Incubation:
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each concentration using the formula: % Inhibition = [(Slope_EC - Slope_S) / Slope_EC] * 100
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Part 3: Data Interpretation and Benchmarking
The primary output of this study will be the IC50 values for both 4-(trifluoromethylsulfonyl)phenylacetic acid and Celecoxib.
| Compound | COX-2 IC50 (nM) | COX-1 IC50 (nM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| 4-(Trifluoromethylsulfonyl)phenylacetic acid | Experimental Value | Experimental Value | Calculated Value |
| Celecoxib (Benchmark) | 45.2 | 3450 | ~76 |
| Diclofenac (Non-selective control) | 500 | 500 | 1 |
Note: Celecoxib and Diclofenac values are representative and may vary based on assay conditions. A similar assay for COX-1 would be required to determine the selectivity index.
Interpreting the Results:
-
Potency: A lower IC50 value indicates higher potency. If the IC50 of the test compound is near that of Celecoxib (e.g., in the low nanomolar range), it is considered a potent inhibitor.
-
Selectivity: The ratio of COX-1 IC50 to COX-2 IC50 gives the selectivity index. A higher number signifies greater selectivity for COX-2, which is a desirable characteristic for reducing side effects. To obtain this, the entire protocol would be repeated using recombinant COX-1 enzyme.
Understanding the pathway you are targeting is fundamental. The COX-2 enzyme sits at a critical junction in the inflammatory cascade.
Caption: The role of COX-2 in converting arachidonic acid to pro-inflammatory prostaglandins.
Conclusion and Forward Outlook
This guide provides a robust, hypothesis-driven framework for benchmarking the performance of 4-(trifluoromethylsulfonyl)phenylacetic acid as a potential COX-2 inhibitor. By following these detailed protocols and using a well-established standard like Celecoxib, researchers can generate high-quality, comparable data.
Positive results from this in vitro screening—namely, potent and selective inhibition of COX-2—would provide a strong rationale for advancing the compound to more complex, cell-based assays (e.g., measuring PGE2 production in LPS-stimulated macrophages) and subsequent in vivo models of inflammation and pain[14]. This structured, benchmark-driven approach is fundamental to making informed decisions in the drug development pipeline.
References
- 1. jchps.com [jchps.com]
- 2. US4461912A - Phenylacetic acid derivatives, their preparation and compositions containing them - Google Patents [patents.google.com]
- 3. Potential applications of trifluoromethanesulfonyl chloride derivatives in medicine and materials science - Wechem [m.wechemglobal.com]
- 4. mdpi.com [mdpi.com]
- 5. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Trifluoromethylsulfony)phenylacetic Acid
This guide provides a detailed protocol for the proper and safe disposal of 4-(Trifluoromethylsulfony)phenylacetic acid. As a compound utilized in specialized organic synthesis, particularly in pharmaceutical and agrochemical research, its handling and disposal demand a rigorous adherence to safety and regulatory standards to protect laboratory personnel and the environment. This document moves beyond a simple checklist, offering a procedural framework grounded in the chemical nature of the compound and established hazardous waste management principles.
Hazard Identification and Chemical Profile
Compounds like 2-Fluoro-4-(trifluoromethyl)phenylacetic acid and 4-Fluoro-3-methyl-2-(trifluoromethyl)-phenylacetic acid are categorized as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1][2] Therefore, it is prudent to handle this compound with the assumption that it possesses similar irritant properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-(4-trifluoromethanesulfonylphenyl)acetic acid | [3] |
| CAS Number | 1099597-82-6 | [3] |
| Molecular Formula | C9H7F3O4S | [3] |
| Appearance | White crystals, powder, or crystalline powder | [3] |
| Melting Point | 123.0 - 129.0 °C | [3] |
| Purity | ≥97.5% | [3] |
The presence of the trifluoromethylsulfonyl group, a strong electron-withdrawing group, and the carboxylic acid moiety suggests that the primary hazards are related to its irritant and potentially corrosive nature.
Regulatory Framework: A RCRA Perspective
The disposal of any chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] Understanding your obligations as a waste generator is the first step in compliance.
-
Waste Identification : Under 40 CFR part 261, a chemical waste is hazardous if it is specifically "listed" or if it exhibits a "characteristic" of hazardous waste (ignitability, corrosivity, reactivity, or toxicity).[5] this compound is not a specifically listed waste. However, as an acidic organic compound, it could potentially exhibit the characteristic of corrosivity. More commonly, it is managed as a non-specific chemical waste that, due to its synthetic nature and potential biological effects, must not be disposed of in standard municipal waste or sewer systems.
-
Generator Status : The amount of hazardous waste you generate per month determines your category: Large Quantity Generator (LQG), Small Quantity Generator (SQG), or Very Small Quantity Generator (VSQG).[4] This status dictates your specific responsibilities regarding accumulation time limits, reporting, and manifesting.[4]
The trifluoromethyl group places this compound in the broad category of per- and polyfluoroalkyl substances (PFAS). The EPA is actively developing guidance on the disposal of PFAS-containing materials, with current recommendations focusing on thermal destruction, secure landfilling, and underground injection to prevent environmental release.[6] This regulatory landscape underscores the importance of ensuring the compound is sent to a facility capable of handling organofluorine compounds.
Core Disposal Protocol: A Step-by-Step Guide
The guiding principle for disposal is that the material must be transferred to a licensed hazardous waste disposal facility.[1][2][7][8] The following protocol ensures this is done safely and in compliance with regulations.
Step 1: Don Personal Protective Equipment (PPE) Before handling the waste container, ensure you are wearing appropriate PPE. The causality here is direct: SDS for analogous compounds mandate protective gear to prevent skin and eye irritation.[2]
-
Gloves : Nitrile or other chemically resistant gloves.
-
Eye Protection : Chemical safety goggles or a face shield.[2]
-
Lab Coat : To protect from incidental contact.
Step 2: Waste Segregation This is a critical step to prevent unintended chemical reactions.
-
Do Not Mix : Never combine this compound waste with other waste streams, especially strong bases, oxidizing agents, or reducing agents.[7]
-
Designated Waste Stream : Designate a specific, compatible container solely for this and structurally similar halogenated organic acid wastes.
Step 3: Containerization The waste must be securely contained for storage and transport.
-
Material : Use a high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap.
-
Integrity : Ensure the container is in good condition, free of cracks or leaks.
-
Headspace : Leave at least 10% headspace to allow for vapor expansion.
Step 4: Labeling Proper labeling is a cornerstone of a self-validating and safe disposal system. It communicates the hazard to everyone who will handle the container. Your institution's Environmental Health & Safety (EHS) department will provide specific label formats, which must include:
-
The words "Hazardous Waste."
-
Full chemical name: "this compound".
-
The specific hazard characteristics (e.g., "Irritant").
-
Accumulation start date (the date the first drop of waste entered the container).
-
Generator's name and contact information.
Step 5: Safe Interim Storage Store the labeled waste container in a designated satellite accumulation area or central storage area.
-
Location : The area must be secure, well-ventilated, and away from drains or sources of ignition.[1][2]
-
Secondary Containment : Place the container within a larger, chemically compatible tub or bin to contain any potential leaks.
-
Compatibility : Store away from incompatible materials, particularly bases and oxidizers.[7]
Step 6: Arrange for Professional Disposal The final and most critical step is to ensure the waste is transported off-site by a licensed hazardous waste management company.
-
Contact EHS : Work through your institution's EHS department. They manage the contracts with disposal vendors and will arrange for pickup.
-
Manifesting : For SQGs and LQGs, a hazardous waste manifest is required to track the waste from your lab to its final destination, ensuring a cradle-to-grave chain of custody.[4]
-
Disposal Method : The vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will likely be destroyed via high-temperature incineration, a recommended method for halogenated organic compounds.[6][9]
Spill and Emergency Procedures
In the event of a small spill, follow these procedures:
-
Alert Personnel : Inform others in the immediate area.
-
Ensure Ventilation : Use a chemical fume hood if the spill occurs there.
-
Containment : Prevent the material from entering drains.[1]
-
Cleanup : For a solid spill, carefully sweep or vacuum the material into a suitable disposal container.[1][2] Avoid generating dust.[2] For a solution, absorb with an inert material (e.g., vermiculite, dry sand) and place it in the hazardous waste container.
-
Decontaminate : Clean the spill area thoroughly.
-
Report : Report the incident to your EHS department.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling and disposing of this compound.
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. H32295.06 [thermofisher.com]
- 4. epa.gov [epa.gov]
- 5. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 6. epa.gov [epa.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. epa.gov [epa.gov]
Safeguarding Your Research: A Guide to Handling 4-(Trifluoromethylsulfonyloxy)phenylacetic Acid
In the dynamic landscape of pharmaceutical and chemical research, the synthesis and application of novel compounds are paramount. 4-(Trifluoromethylsulfonyloxy)phenylacetic acid, a triflate-containing derivative of phenylacetic acid, represents a class of compounds with significant potential in organic synthesis. However, its handling demands a meticulous and informed approach to safety. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to manage this compound with the highest degree of safety and operational integrity.
Immediate Safety and Personal Protective Equipment (PPE)
A foundational principle of laboratory safety is the consistent and correct use of Personal Protective Equipment (PPE). Given the anticipated hazards of 4-(Trifluoromethylsulfonyloxy)phenylacetic acid, a multi-layered PPE strategy is essential.
Core PPE Requirements
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[3][4][5] | To protect the eyes from dust particles and potential splashes, which can cause serious irritation.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). For extended contact or handling larger quantities, consider double-gloving.[3][6] | Nitrile gloves offer good resistance to a range of chemicals.[5] Always inspect gloves for any signs of degradation before use and remove them immediately if contaminated. |
| Body Protection | A flame-retardant, long-sleeved lab coat.[6][7] | To shield skin and personal clothing from accidental spills and contamination. |
| Footwear | Closed-toe and closed-heel shoes.[3] | To protect feet from spills and falling objects. |
| Respiratory Protection | All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood.[6][7] | To minimize the inhalation of any dust particles or vapors, which may cause respiratory irritation.[2] |
Donning and Doffing PPE: A Step-by-Step Protocol
Donning (Putting On) Sequence:
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Gloves: Don the first pair of nitrile gloves. If double-gloving, put on the second pair over the first.
-
Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if a splash hazard exists.
Doffing (Taking Off) Sequence:
-
Gloves: Remove the outer pair of gloves first (if double-gloving), peeling them off without touching the outside with your bare hands. Dispose of them in the designated hazardous waste container. Remove the inner pair using the same technique.
-
Face Shield and Goggles: Remove the face shield, followed by the goggles.
-
Lab Coat: Unbutton your lab coat and remove it by rolling it down your arms, ensuring the contaminated exterior is folded inward.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[8]
Operational Plan: Safe Handling and Experimental Workflow
A systematic approach to handling 4-(Trifluoromethylsulfonyloxy)phenylacetic acid is crucial to minimize exposure and prevent accidents.
Pre-Experiment Preparations
-
Risk Assessment: Before any new procedure, conduct a thorough risk assessment.[9] Identify potential hazards and establish control measures.
-
SDS Review: Although a specific SDS is unavailable, review the SDS for similar compounds to understand potential hazards, incompatibilities, and emergency procedures.[3][10]
-
Engineering Controls: Ensure a certified chemical fume hood is available and functioning correctly.[7] Emergency equipment, such as a safety shower and eyewash station, must be accessible and unobstructed.[10][11]
-
Gather Materials: Assemble all necessary chemicals, equipment, and waste containers within the fume hood before starting the experiment.
Experimental Protocol
-
Weighing and Transfer:
-
Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust.
-
Use a spatula for transfers and avoid creating airborne dust.
-
-
Dissolution and Reaction:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
If the reaction is exothermic, use an ice bath to control the temperature.
-
-
Post-Reaction Workup:
-
Perform all extractions and purifications within the fume hood.
-
Be mindful of potential pressure buildup in separatory funnels and vent them frequently.
-
Diagram: Safe Handling Workflow
Caption: Logical workflow for the safe handling of 4-(Trifluoromethylsulfonyloxy)phenylacetic acid.
Disposal Plan: Managing Chemical Waste
Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental protection.
Waste Segregation and Collection
-
Waste Identification: All materials contaminated with 4-(Trifluoromethylsulfonyloxy)phenylacetic acid, including unreacted reagent, reaction mixtures, solvents, and contaminated consumables (e.g., gloves, weighing paper), must be treated as hazardous waste.[6]
-
Containerization:
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name, and any other components, including solvents.[6]
Decontamination of Glassware
-
Initial Rinse: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone) and collect the rinsate as hazardous waste.
-
Subsequent Rinses: Perform two additional rinses with the solvent.[6]
-
Final Cleaning: After decontamination, wash the glassware with soap and water.
-
Drying: Allow the glassware to air dry completely in a fume hood.[6]
Emergency Procedures: Spill and Exposure Management
In the event of a spill or exposure, a swift and appropriate response is crucial.
Spill Response
-
Alert Personnel: Immediately alert others in the vicinity and evacuate the area if necessary.[13]
-
Assess the Spill: Determine the extent and nature of the spill. For a small, manageable spill, trained personnel can proceed with cleanup. For large or uncontrolled spills, evacuate and contact your institution's Environmental Health and Safety (EHS) department.[7]
-
Don PPE: Wear the appropriate PPE, including double gloves, chemical splash goggles, a face shield, and a lab coat.[13][14]
-
Containment: For liquid spills, use an inert absorbent material to contain the spill.[15] For solid spills, carefully sweep the material to avoid creating dust.
-
Cleanup: Collect the absorbed material or swept solid into a designated hazardous waste container.[6][13]
-
Decontamination: Clean the spill area with a suitable solvent, followed by a soap and water wash.[6] Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your supervisor and EHS department.[13]
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][8][13] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][8] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air.[1][8] If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. aksci.com [aksci.com]
- 3. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicals.co.uk [chemicals.co.uk]
- 10. ipo.rutgers.edu [ipo.rutgers.edu]
- 11. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 12. ethz.ch [ethz.ch]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. acs.org [acs.org]
- 15. hse.gov.uk [hse.gov.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
